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  • Product: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
  • CAS: 1219832-34-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthesis of the key precursor, tert-butyl 3-oxopiperidine-1-carboxylate, and its subsequent conversion to the target cyanohydrin. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes guidance on the characterization of the synthesized compounds.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of functional groups, such as hydroxyl and cyano moieties, at the 3-position of the piperidine ring, furnishes versatile intermediates for the synthesis of complex molecular architectures with diverse pharmacological activities. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate serves as a key intermediate, with the protected nitrogen allowing for selective modifications and the cyanohydrin functionality providing a gateway to further chemical transformations, including the synthesis of α-hydroxy acids and β-amino alcohols.

This guide will delineate a robust and reproducible pathway for the synthesis of this important intermediate, commencing with the preparation of the pivotal ketone precursor, tert-butyl 3-oxopiperidine-1-carboxylate.

Synthesis of the Key Precursor: tert-Butyl 3-oxopiperidine-1-carboxylate (3)

The most common and efficient route to the target cyanohydrin begins with the synthesis of tert-butyl 3-oxopiperidine-1-carboxylate, also known as N-Boc-3-piperidone. This precursor can be reliably synthesized from readily available 3-hydroxypyridine (1) through a two-step sequence involving reduction and protection/oxidation.

Pathway Overview

The synthesis commences with the reduction of the pyridine ring of 3-hydroxypyridine to afford 3-hydroxypiperidine. This is followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and subsequent oxidation of the secondary alcohol to the corresponding ketone.

Synthesis_Pathway_Precursor cluster_0 Synthesis of N-Boc-3-piperidone 3-Hydroxypyridine 3-Hydroxypyridine (1) 3-Hydroxypiperidine 3-Hydroxypiperidine (2) 3-Hydroxypyridine->3-Hydroxypiperidine Reduction (e.g., H₂, PtO₂ or NaBH₄) N-Boc-3-hydroxypiperidine tert-Butyl 3-hydroxypiperidine-1-carboxylate 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc Protection ((Boc)₂O, Base) N-Boc-3-piperidone tert-Butyl 3-oxopiperidine-1-carboxylate (3) N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation (e.g., Swern, Dess-Martin)

Caption: Synthesis pathway for tert-butyl 3-oxopiperidine-1-carboxylate.

Experimental Protocols
  • Methodology: The reduction of 3-hydroxypyridine can be achieved through catalytic hydrogenation.

  • Protocol:

    • To a solution of 3-hydroxypyridine (10.0 g, 105 mmol) in acetic acid (100 mL) in a high-pressure reactor, add platinum(IV) oxide (0.5 g).

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Stir the mixture at room temperature for 24 hours.

    • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-hydroxypiperidine as a crude oil, which can be used in the next step without further purification.

  • Methodology: This transformation involves a one-pot Boc protection of the piperidine nitrogen followed by oxidation of the hydroxyl group. A Swern oxidation is a reliable method for this conversion.

  • Protocol:

    • Dissolve crude 3-hydroxypiperidine (10.6 g, 105 mmol) in dichloromethane (200 mL).

    • Add triethylamine (29.3 mL, 210 mmol) to the solution.

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (25.2 g, 115.5 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl 3-hydroxypiperidine-1-carboxylate.

    • For the oxidation step, in a separate flask, add oxalyl chloride (10.2 mL, 115.5 mmol) to dichloromethane (200 mL) and cool to -78 °C.

    • Slowly add a solution of dimethyl sulfoxide (DMSO) (16.4 mL, 231 mmol) in dichloromethane (40 mL).

    • To this mixture, add a solution of the crude tert-butyl 3-hydroxypiperidine-1-carboxylate in dichloromethane (80 mL) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 1 hour, then add triethylamine (58.6 mL, 420 mmol).

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with water (150 mL) and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxopiperidine-1-carboxylate (3) as a white to off-white solid.

Characterization Data for tert-Butyl 3-oxopiperidine-1-carboxylate (3)
Parameter Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.04 (s, 2H), 3.59 (t, J = 6.0 Hz, 2H), 2.47 (t, J = 6.0 Hz, 2H), 2.01-1.95 (m, 2H), 1.47 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 206.5, 154.7, 80.6, 50.9, 45.8, 41.0, 28.4, 25.9
IR (KBr, cm⁻¹) 2978, 1720 (C=O, ketone), 1695 (C=O, carbamate), 1425, 1250, 1160

Synthesis of tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (4)

The final step in the synthesis is the formation of the cyanohydrin from tert-butyl 3-oxopiperidine-1-carboxylate. This is a nucleophilic addition of a cyanide anion to the carbonyl carbon. A common and efficient method for this transformation is the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, followed by desilylation.

Reaction Mechanism

The reaction proceeds via the activation of the carbonyl group by a Lewis acid catalyst, such as zinc iodide (ZnI₂). This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the cyanide from TMSCN. The initial product is the O-silylated cyanohydrin, which is then hydrolyzed during the workup to yield the final hydroxyl product.

Cyanohydrin_Formation cluster_1 Cyanohydrin Formation N-Boc-3-piperidone tert-Butyl 3-oxopiperidine-1-carboxylate (3) TMS-Cyanohydrin O-TMS-protected Cyanohydrin N-Boc-3-piperidone->TMS-Cyanohydrin 1. TMSCN, cat. ZnI₂ Target_Molecule tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (4) TMS-Cyanohydrin->Target_Molecule 2. Aqueous Workup

Caption: Formation of the target cyanohydrin from N-Boc-3-piperidone.

Experimental Protocol
  • Methodology: A general and reliable procedure for the formation of cyanohydrins from ketones using trimethylsilyl cyanide is adapted here.

  • Protocol:

    • To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (3) (5.0 g, 25.1 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide (0.16 g, 0.5 mmol).

    • Cool the mixture to 0 °C.

    • Slowly add trimethylsilyl cyanide (TMSCN) (3.7 mL, 27.6 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (4) as a colorless oil or a low-melting solid.

Characterization Data for tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (4)
Parameter Predicted Value
Appearance Colorless oil or low-melting solid
Molecular Formula C₁₁H₁₈N₂O₃
Molecular Weight 226.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.5-3.5 (m, 4H, piperidine CH₂), 3.0-2.5 (br s, 1H, OH), 2.2-1.8 (m, 4H, piperidine CH₂), 1.48 (s, 9H, Boc)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 154.8, 121.5 (CN), 81.0, 70.2 (C-OH), 45.0, 40.5, 35.0, 28.4, 24.0
IR (thin film, cm⁻¹) 3450 (br, O-H), 2975, 2240 (w, C≡N), 1690 (s, C=O, carbamate), 1420, 1255, 1165

Safety and Handling Considerations

  • Cyanide Compounds: Trimethylsilyl cyanide and any cyanide-containing solutions are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with acid, highly toxic hydrogen cyanide gas is released. All cyanide waste must be quenched with a bleach solution before disposal according to institutional guidelines.

  • Reagents: Oxalyl chloride and DMSO are corrosive and can cause severe burns. Handle these reagents with care.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. The two-stage process, involving the synthesis of the key ketone precursor and its subsequent conversion to the target cyanohydrin, utilizes standard and scalable organic reactions. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis of this versatile building block for the development of novel therapeutic agents. It is imperative for researchers to independently verify the structure and purity of the synthesized compounds using the appropriate analytical techniques.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone. ()
  • PubChem: tert-Butyl 3-oxopiperidine-1-carboxylate. ([Link])

  • Organic Syntheses, Coll. Vol. 9, p.722 (1998); Vol. 71, p.227 (1993).
Exploratory

An In-depth Technical Guide to Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This molecule, a cyanohydrin derivative of th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This molecule, a cyanohydrin derivative of the versatile building block N-Boc-3-piperidone, is a valuable intermediate in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nitrile and a tertiary hydroxyl group on a protected piperidine scaffold, allows for diverse synthetic transformations. This document details a robust synthetic protocol, explores its structural and spectroscopic characteristics, outlines its reactivity profile, and discusses essential safety and handling procedures. The insights provided herein are intended to support researchers, scientists, and drug development professionals in leveraging this compound for the synthesis of complex molecular architectures.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive natural products.[1] Functionalization of this heterocyclic system is a key strategy for modulating pharmacological activity. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate emerges as a particularly strategic intermediate. It is synthesized from N-Boc-3-piperidone, a widely used starting material.[2][3] The introduction of both a cyano and a hydroxyl group at the C3 position transforms the parent ketone into a versatile platform for further chemical elaboration. The nitrile can be converted into amines, amides, or carboxylic acids, while the tertiary alcohol can be used for ether or ester formation or eliminated to introduce unsaturation. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions before its facile removal under acidic conditions. This guide elucidates the fundamental chemistry of this compound to facilitate its effective application in complex synthetic campaigns.

Physicochemical and Structural Properties

The structural properties of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate determine its physical behavior and reactivity. The key data are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylateN/A (Standard Nomenclature)
CAS Number 1219832-34-4[4]
Molecular Formula C₁₁H₁₈N₂O₃Calculated
Molecular Weight 226.27 g/mol Calculated
Appearance Expected to be a white to off-white solid, based on analogous compounds.Inferred from precursors[5]
Polar Surface Area (PSA) 73.56 Ų[4]
LogP (Predicted) 1.21[4]
Solubility Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate.Inferred from analogous compounds

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is through the nucleophilic addition of a cyanide equivalent to its ketone precursor, tert-butyl 3-oxopiperidine-1-carboxylate (commonly known as N-Boc-3-piperidone).[3] This reaction is a classic cyanohydrin formation.

Causality in Experimental Design

The choice of cyanide source is critical for safety and efficiency. While traditional methods might use KCN or NaCN with an acid, this generates highly toxic HCN gas. A modern and safer approach utilizes trimethylsilyl cyanide (TMSCN).[6] The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), which activates the carbonyl group of the ketone, making it more electrophilic and susceptible to attack by the cyanide nucleophile.[6] The silylated cyanohydrin intermediate is then hydrolyzed during the aqueous workup to yield the final product. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes the starting materials.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the readily available precursor to the target compound.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product start Tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) reaction Cyanohydrin Formation start->reaction 1. TMSCN 2. ZnI₂ (cat.) 3. DCM, rt product Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate reaction->product Aqueous Workup (e.g., sat. NaHCO₃)

Caption: Synthetic workflow for the preparation of the target cyanohydrin.

Detailed Experimental Protocol

Materials:

  • Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq)[3]

  • Trimethylsilyl cyanide (TMSCN, 1.2 eq)[6]

  • Zinc iodide (ZnI₂, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane. Stir the mixture at room temperature until the solid is fully dissolved.

  • Catalyst Addition: Add zinc iodide (0.1 eq) to the solution and stir for 5-10 minutes.

  • Nucleophile Addition: Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture via syringe. The addition should be performed carefully at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃ solution. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate as a solid. The structure should be confirmed by spectroscopic analysis.

Spectroscopic Profile (Predicted)

Definitive published spectra for this specific molecule are not widely available. However, a robust spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.0-4.0 ppm (m, 4H): Complex multiplets corresponding to the axial and equatorial protons on the piperidine ring carbons adjacent to the nitrogen (C2 and C6).

    • δ ~2.5 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • δ ~1.7-2.2 ppm (m, 4H): Multiplets for the remaining piperidine ring protons (C4 and C5).

    • δ 1.48 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~154 ppm: Carbonyl carbon of the Boc group.

    • δ ~120 ppm: Nitrile carbon (-C≡N).

    • δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

    • δ ~70 ppm: The quaternary carbon bearing the hydroxyl and cyano groups (C3).

    • δ ~40-50 ppm: Carbons of the piperidine ring.

    • δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

  • FT-IR (ATR):

    • ~3450 cm⁻¹ (broad): O-H stretching of the tertiary alcohol.

    • ~2980 cm⁻¹: C-H stretching of the alkyl groups.

    • ~2240 cm⁻¹ (weak): C≡N stretching of the nitrile. This band is often weak for cyanohydrins.

    • ~1685 cm⁻¹ (strong): C=O stretching of the carbamate (Boc group).

  • Mass Spectrometry (ESI+):

    • m/z (M+Na)⁺: 249.12

    • m/z (M-Boc+H)⁺: 127.09

    • m/z (M-C₄H₉+H)⁺: 171.07 (loss of tert-butyl)

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional domains: the Boc-protected amine, the tertiary hydroxyl group, and the nitrile.

Key Reaction Pathways
  • Boc Deprotection: The Boc group is a robust protecting group but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the secondary amine of the piperidine ring. This allows for subsequent N-alkylation or N-acylation.

  • Nitrile Transformations: The cyano group is a versatile precursor.

    • Reduction: It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂, Raney Nickel).

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively.

  • Hydroxyl Group Reactions: The tertiary alcohol can undergo reactions such as esterification or etherification, although it is sterically hindered. It can also be eliminated under dehydrating conditions to form an alkene.

  • Cyanohydrin Equilibrium: A critical chemical property is its existence in equilibrium with its parent ketone, N-Boc-3-piperidone. Under basic conditions, the cyanohydrin can revert to the ketone by expelling a cyanide ion (retro-cyanohydrin reaction). This instability must be considered when planning subsequent reaction steps, and neutral or acidic conditions are often preferred.

Reactivity Map

Reactivity cluster_amine Amine Chemistry cluster_nitrile Nitrile Chemistry cluster_hydroxyl Hydroxyl/Equilibrium Chemistry center Tert-butyl 3-cyano-3- hydroxypiperidine-1-carboxylate deprotection 3-Cyano-3-hydroxypiperidinium salt center->deprotection Acid (TFA, HCl) reduction 3-(Aminomethyl)-3-hydroxypiperidine Derivative center->reduction Reduction (LiAlH₄ or H₂/cat.) hydrolysis 3-Carboxy-3-hydroxypiperidine Derivative center->hydrolysis Hydrolysis (H⁺ or OH⁻) elimination Boc-tetrahydropyridine carbonitrile center->elimination Dehydration retro N-Boc-3-piperidone (Parent Ketone) center->retro Base (e.g., NaH, OH⁻) (Retro-cyanohydrin) alkylation N-Alkyl/N-Acyl Derivatives deprotection->alkylation Alkylation or Acylation

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

As no specific safety data sheet (SDS) is widely available for tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a conservative approach to handling is required, based on its structure and the properties of its precursors.

  • Hazard Classification (Inferred): Based on analogous compounds like tert-butyl 3-hydroxypiperidine-1-carboxylate, this compound should be treated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]

  • Toxicity Concerns: As a cyanohydrin, it has the potential to release hydrogen cyanide (HCN) gas, especially under basic or strongly acidic conditions. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and acids.

Conclusion

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a high-potential synthetic intermediate that provides dual functional handles at the C3 position of the piperidine scaffold. Its straightforward synthesis from N-Boc-3-piperidone and the orthogonal reactivity of its functional groups make it a valuable tool for constructing complex molecules in pharmaceutical and agrochemical research. A thorough understanding of its properties, particularly the stability of the cyanohydrin moiety, is essential for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

  • Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.

  • PubChem. (n.d.). Tert-butyl 3-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information.

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information.

  • Google Patents. (n.d.). (S)-1-Boc-3-hydroxypiperidine synthesis method (CN105801518A).

  • Ferreira, L. G., et al. (2021). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • LookChem. (n.d.). tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

  • ChemicalBook. (2022). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.

  • Google Patents. (n.d.). Synthetic method of N-t-butyloxycarboryl-3-piperidone (CN104447511A).

  • ResearchGate. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.

  • PharmaCompass. (n.d.). 3-oxopiperidine-1-carboxylic acid tert-butyl ester.

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.

  • BLDpharm. (n.d.). (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.

  • Sunway Pharm Ltd. (n.d.). tert-butyl 3-hydroxypiperidine-1-carboxylate.

  • Stenutz. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate.

  • Sigma-Aldrich. (n.d.). 1-Boc-3-piperidone.

  • BenchChem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.

  • Stenutz. (n.d.). tert-butyl 3-oxopiperidine-1-carboxylate.

  • ResearchGate. (n.d.). Trimethylsilyl cyanide (TMSCN).

  • Gregory, R. J. H. (2000). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 100(1), 1-26.

  • Adam, F. A., et al. (2018). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 43(1), 3-13.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717-9737.

Sources

Foundational

A Guide to the Structural Analysis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Abstract This technical guide provides a comprehensive framework for the structural analysis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a key heterocyclic intermediate in medicinal chemistry. The piperidine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a key heterocyclic intermediate in medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization often dictates biological activity. This document details the application of fundamental analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to elucidate and confirm the molecular structure of this cyanohydrin derivative. We emphasize not only the procedural steps but also the underlying chemical principles that guide data interpretation. This guide is intended for researchers, chemists, and quality control specialists in the fields of drug discovery and development, offering field-proven insights into a cohesive analytical workflow.

Introduction: Significance and Context

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern drug design. The subject of this guide, tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, combines this critical scaffold with two key functional groups at the C3 position: a hydroxyl (-OH) and a cyano (-C≡N) group, characteristic of a cyanohydrin.

The introduction of these vicinal functional groups onto the piperidine core creates a chiral center and a versatile synthetic handle for further molecular elaboration. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its nucleophilic or basic interference in synthetic steps and enhancing the compound's solubility in common organic solvents.[2] A thorough and unambiguous structural characterization is paramount to ensuring the quality, purity, and intended reactivity of this intermediate in multi-step syntheses.

This guide outlines a logical, multi-technique approach to confirming the identity and structural integrity of the title compound.

Synthesis and Preparation Context

A robust structural analysis begins with an understanding of the molecule's synthetic origin. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is typically synthesized via a nucleophilic addition of a cyanide anion to the carbonyl group of its precursor, tert-butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone).[3] This reaction is a classic example of cyanohydrin formation.

The choice of cyanide source (e.g., KCN, NaCN, or TMSCN) and reaction conditions (pH, solvent) is critical. The reaction is reversible and typically base-catalyzed, where the cyanide anion (CN⁻) acts as the nucleophile. Understanding this pathway informs the analyst of potential starting material carryover or side products that may need to be identified during characterization.

G start tert-butyl 3-oxopiperidine-1-carboxylate reagent + KCN / H₂O (Nucleophilic Addition) start->reagent product tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate reagent->product caption Fig. 1: Synthetic pathway to the target compound.

Fig. 1: Synthetic pathway to the target compound.

Spectroscopic Elucidation

A combination of spectroscopic methods is required for an unambiguous assignment of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy Analysis

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence. For a cyanohydrin like our target compound, we expect to see distinct signals for the hydroxyl, cyano, and carbamate moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small, solvent-free sample of the purified compound directly onto the ATR crystal (e.g., diamond).

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected Data and Interpretation:

The IR spectrum provides clear, confirmatory evidence for the key functional groups resulting from the cyanohydrin formation.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group AssignmentCausality and Insight
~3450 (broad)Medium-StrongO-H StretchHydroxyl (-OH)The broadness of this peak is characteristic of hydrogen bonding, confirming the presence of the hydroxyl group.
~2975, ~2860MediumC-H StretchAlkane (Piperidine ring & Boc)These signals confirm the aliphatic nature of the piperidine ring and the tert-butyl group.
~2240 (sharp)Weak-MediumC≡N StretchNitrile (-C≡N)The presence of this sharp peak is definitive evidence of the cyano group. Its position indicates a non-conjugated nitrile.
~1690 (sharp)StrongC=O StretchCarbamate (-O-C=O)This very strong absorption confirms the presence of the Boc protecting group's carbonyl.
~1160 (strong)StrongC-O StretchCarbamate / AlcoholThis region contains strong C-O stretching vibrations from both the carbamate ester and the tertiary alcohol.

Table 1: Characteristic IR Absorption Bands for tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ can be useful for clearly observing the exchangeable -OH proton.

  • Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton spectrum. Integration of the peaks should correspond to the number of protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe each unique carbon as a single line. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Analyze chemical shifts (δ), integration values (for ¹H), and multiplicities (splitting patterns for ¹H) to assemble the molecular structure.

Expected Data and Interpretation (Predicted in CDCl₃):

  • ¹H NMR Spectrum:

    • δ ~4.0-3.0 ppm (multiplets, 4H): These signals correspond to the protons on the carbons adjacent to the nitrogen atom (C2 and C6). The Boc group's electronic influence and restricted rotation can lead to complex, broad, or overlapping signals in this region.

    • δ ~2.5-1.6 ppm (multiplets, 4H): These are the remaining protons on the piperidine ring (C4 and C5). Their diastereotopic nature results in complex splitting patterns.

    • δ ~2.0 ppm (singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). It will be a broad singlet and its position can vary. It will disappear upon a D₂O shake experiment, which is a key validation step.

    • δ 1.48 ppm (singlet, 9H): This is the highly characteristic, sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. Its integration to 9H is a crucial anchor point for analysis.

  • ¹³C NMR Spectrum:

    • δ ~155 ppm: Carbamate carbonyl carbon (N-C =O).

    • δ ~120 ppm: Nitrile carbon (-C ≡N). This is a key quaternary signal.

    • δ ~80 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).

    • δ ~70 ppm: Quaternary carbon bearing the -OH and -CN groups (C 3). Its downfield shift is due to the two attached electronegative groups.

    • δ ~45-35 ppm: Methylene carbons of the piperidine ring adjacent to nitrogen (C 2, C 6).

    • δ ~30-20 ppm: Remaining methylene carbons of the piperidine ring (C 4, C 5).

    • δ 28.4 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃). This is another highly characteristic and reliable signal.

¹³C NMR Assignment Expected Chemical Shift (δ, ppm) Justification
C =O (Boc)~155Standard chemical shift for a carbamate carbonyl.
C ≡N~120Characteristic shift for a nitrile carbon.
-C (CH₃)₃ (Boc)~80Quaternary carbon of the Boc group.
C 3 (C-OH, C-CN)~70Quaternary carbon deshielded by both oxygen and the cyano group.
C 2, C 6 (Ring)~45-35Deshielded by the adjacent nitrogen atom.
C 4, C 5 (Ring)~30-20Aliphatic methylene carbons of the ring.
-C(C H₃)₃ (Boc)28.4Highly shielded and equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Rationale.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight and, through fragmentation, valuable structural information. For a molecule like this, Electrospray Ionization (ESI) is a soft ionization technique well-suited to generating the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire a full scan mass spectrum in positive ion mode. The mass range should be set to observe the expected protonated molecule (e.g., m/z 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze major fragment ions to corroborate the structure.

Expected Data and Interpretation: The calculated molecular weight of C₁₁H₁₈N₂O₃ is 226.13 g/mol .

  • Expected [M+H]⁺: m/z 227.1

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the precursor ion at m/z 227.1 would reveal characteristic fragments. The Boc group is notoriously labile and provides a dominant fragmentation pathway.

    • Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ → m/z 171. This is a very common fragmentation for Boc-protected compounds.

    • Loss of tert-butanol (74 Da): [M+H - C₄H₁₀O]⁺ → m/z 153.

    • Loss of Boc group (100 Da): [M+H - C₅H₈O₂]⁺ → m/z 127. This fragment corresponds to the protonated 3-cyano-3-hydroxypiperidine.

    • Loss of HCN (27 Da): Loss of hydrogen cyanide from fragment ions is also possible.

Integrated Structural Elucidation Workflow

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Compound Purified Analyte IR IR Spectroscopy Compound->IR NMR NMR (1H, 13C) Compound->NMR MS Mass Spectrometry Compound->MS IR_data Functional Groups ID'd (-OH, -CN, C=O) IR->IR_data NMR_data C-H Framework Confirmed (Connectivity & Environment) NMR->NMR_data MS_data Molecular Weight & Key Fragments (m/z 227, loss of Boc) MS->MS_data Conclusion Structure Confirmed: tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate IR_data->Conclusion NMR_data->Conclusion MS_data->Conclusion caption Fig. 2: Integrated workflow for structural elucidation.

Fig. 2: Integrated workflow for structural elucidation.

Conformational Considerations

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, the substituents at C3 (-OH and -CN) and the large Boc group on the nitrogen influence the conformational equilibrium.

Due to the steric bulk of the tert-butyl group, there is significant debate and study on its preferred orientation. However, the primary chair conformation of the six-membered ring will persist. The substituents at C3 can exist in either axial or equatorial positions. The relative stability of these conformers is governed by a complex interplay of steric hindrance (A-value) and electronic effects like hyperconjugation or dipole-dipole interactions. Advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, could be employed to determine the preferred spatial orientation of the substituents in solution, but this is beyond the scope of routine structural confirmation.

Conclusion

The structural analysis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is achieved through a systematic and integrated application of IR, NMR, and MS. IR spectroscopy confirms the presence of the required hydroxyl, cyano, and carbamate functional groups. Mass spectrometry validates the molecular weight and shows characteristic fragmentation patterns, notably the loss of the Boc group. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity map of the molecule, confirming the carbon-hydrogen framework. Together, these techniques provide a robust and reliable confirmation of the molecular structure, ensuring the quality of this critical intermediate for its downstream applications in pharmaceutical research and development.

References

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350. Retrieved from [Link]

  • Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • PubChem. (n.d.). Tert-butyl 3-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

A Technical Guide to the Starting Materials for the Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Abstract: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including targeted ki...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including targeted kinase inhibitors. Its structural motif, featuring a chiral cyanohydrin on a piperidine scaffold, demands a robust and well-understood synthetic strategy. This guide provides an in-depth analysis of the common starting materials and synthetic routes, focusing on the chemical logic, practical considerations, and safety protocols essential for researchers in drug discovery and process development.

Introduction: The Central Role of a Versatile Intermediate

The piperidine ring is a privileged scaffold in drug design, and its functionalization is key to modulating pharmacological activity. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate serves as a valuable intermediate due to its orthogonally protected nitrogen (Boc group) and the versatile cyanohydrin moiety at the C3 position. The hydroxyl and cyano groups offer multiple avenues for further chemical transformation, enabling the construction of diverse molecular architectures. The principal and most direct route to this target molecule begins with a corresponding ketone precursor, N-Boc-3-piperidone .

The Primary Synthetic Pathway: Cyanohydrin Formation

The core transformation in the synthesis of the title compound is the nucleophilic addition of a cyanide anion to the carbonyl group of N-Boc-3-piperidone. This reaction, a classic cyanohydrin formation, establishes the critical C3 quaternary center.

The Key Starting Material: N-Boc-3-piperidone

Commercially available N-Boc-3-piperidone is the most immediate and common starting material for this synthesis.[1] It is a stable, often crystalline solid or colorless oil, making it convenient for laboratory use.[2] The selection of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under a wide range of reaction conditions, yet readily cleaved under acidic conditions, providing flexibility for subsequent synthetic steps.

Reagents for Cyanide Addition

The choice of cyanide source is a critical parameter influencing reaction efficiency, safety, and scalability. Several methods are employed, each with distinct advantages and disadvantages.

  • Trimethylsilyl Cyanide (TMSCN): This is often the reagent of choice for modern, small-to-medium scale synthesis. TMSCN reacts with ketones under mild, often neutral or Lewis-acid-catalyzed conditions, to form a silyl-protected cyanohydrin. A subsequent aqueous workup or treatment with a fluoride source hydrolyzes the silyl ether to yield the final hydroxyl group. The primary advantage is that it avoids the direct handling of highly toxic hydrogen cyanide (HCN) gas, which can be generated when using alkali metal cyanides with acid.[3][4]

  • Alkali Metal Cyanides (NaCN, KCN): The classical approach involves the use of sodium or potassium cyanide, typically in the presence of a proton source like acetic acid or by bubbling HCN gas directly. While cost-effective for large-scale production, this method requires stringent safety protocols due to the high toxicity and volatility of HCN.

  • Enzymatic Approaches: For enantioselective synthesis, hydroxynitrile lyase (HNL) enzymes can catalyze the addition of cyanide to ketones with high stereocontrol.[5] This biocatalytic approach is a powerful tool for accessing specific stereoisomers, which is often a requirement for pharmaceutical intermediates.

Table 1: Comparison of Common Cyanide Sources for Cyanohydrin Formation

Cyanide SourceTypical ConditionsAdvantagesDisadvantages
Trimethylsilyl Cyanide (TMSCN) Anhydrous solvent (e.g., CH₂Cl₂), optional Lewis acid catalyst (e.g., ZnI₂), 0°C to RTMilder conditions, avoids HCN gas, high yields.Higher cost, requires anhydrous setup, moisture sensitive.[6]
Sodium/Potassium Cyanide (NaCN/KCN) Aqueous or alcoholic solvent, acid catalyst (e.g., AcOH)Low cost, suitable for large scale.Generates highly toxic HCN gas, requires strict safety controls.
Hydroxynitrile Lyases (HNLs) Aqueous buffer system, controlled pH and temperatureHigh enantioselectivity, green chemistry approach.Enzyme cost and stability, substrate scope limitations.[5]

Synthesis of the N-Boc-3-piperidone Precursor

While N-Boc-3-piperidone is commercially available, its synthesis from more fundamental starting materials is a common requirement for cost-effective, large-scale production. The most prevalent routes start from pyridine derivatives.

Route A: From 3-Hydroxypyridine

A robust and widely cited pathway begins with 3-hydroxypyridine. This multi-step synthesis involves reduction of the aromatic ring, protection of the nitrogen, and subsequent oxidation of the secondary alcohol.[7][8][9]

Workflow for N-Boc-3-piperidone Synthesis from 3-Hydroxypyridine:

G cluster_0 Route A: From 3-Hydroxypyridine A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Hydrogenation (e.g., Rh/C, H₂) C N-Boc-3-hydroxypiperidine B->C Boc Protection ((Boc)₂O, Base) D N-Boc-3-piperidone C->D Oxidation (e.g., Swern, TEMPO)

Caption: Synthetic pathway from 3-hydroxypyridine to N-Boc-3-piperidone.

  • Hydrogenation: The pyridine ring of 3-hydroxypyridine is reduced to a piperidine ring. This is typically achieved via catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C) or platinum oxide under hydrogen pressure.[10]

  • Boc Protection: The secondary amine of 3-hydroxypiperidine is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[8]

  • Oxidation: The secondary alcohol at the C3 position is oxidized to a ketone. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or TEMPO-catalyzed oxidation with an oxidant like sodium hypochlorite.[7][8] These methods are favored for their mild conditions and high yields.

Chiral Synthesis and Biocatalysis

For many pharmaceutical applications, a specific enantiomer of the final product is required. This chirality can be introduced by resolving racemic 3-hydroxypiperidine or, more efficiently, through asymmetric synthesis. Biocatalysis, particularly using ketoreductase (KRED) enzymes, has emerged as a powerful method to reduce N-Boc-3-piperidone to a single enantiomer of N-Boc-3-hydroxypiperidine, which can then be used in subsequent chiral syntheses.[1][11]

Detailed Experimental Protocols

Protocol: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate via TMSCN

This protocol is adapted for a laboratory setting and prioritizes safety and reaction control.

Materials:

  • N-Boc-3-piperidone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI₂) (0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-3-piperidone in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Add the catalytic amount of ZnI₂ to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add TMSCN dropwise to the cooled solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the silyl ether intermediate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Safety and Handling Considerations

The synthesis of cyanohydrins involves highly toxic reagents that demand rigorous safety precautions.

  • Cyanide Reagents: Trimethylsilyl cyanide is fatal if swallowed, inhaled, or in contact with skin.[3] It is also highly flammable and reacts with water or moisture to release toxic hydrogen cyanide gas.[4][6] All manipulations must be performed in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory. An emergency cyanide antidote kit should be readily available.

  • Quenching: The quenching of cyanide-containing reaction mixtures should be done carefully, typically by adding the reaction mixture to a stirred, cooled solution of sodium hypochlorite (bleach) and a base like sodium hydroxide to oxidize the excess cyanide to the much less toxic cyanate ion.

G cluster_main Synthetic Strategy Overview cluster_precursor Precursor Synthesis cluster_final Final Product Formation Start 3-Hydroxypyridine Mid1 N-Boc-3-hydroxypiperidine Start->Mid1 Reduction & Boc Protection Precursor N-Boc-3-piperidone Mid1->Precursor Oxidation Target Tert-butyl 3-cyano-3- hydroxypiperidine-1-carboxylate Precursor->Target Cyanohydrin Formation Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Target

Caption: Logical workflow for the synthesis of the target molecule.

Conclusion

The synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a well-established process pivotal to pharmaceutical research. The primary route relies on the cyanohydrin formation from N-Boc-3-piperidone, with Trimethylsilyl cyanide being a preferred reagent in a research setting due to its milder reaction conditions. For industrial-scale applications, the synthesis of the N-Boc-3-piperidone precursor, typically from 3-hydroxypyridine, becomes economically crucial. Understanding the causality behind the choice of reagents, reaction conditions, and safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents. [URL: https://patents.google.
  • TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [URL: https://www.lobachemie.com/msds-sds/TRIMETHYLSILYL-CYANIDE-FOR-SYNTHESIS-SIT8585-1.pdf]
  • Trimethylsilyl cyanide - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/02125/AC422060000]
  • SIT8585.1 TRIMETHYLSILYL CYANIDE - Safety Data Sheet. (2008). Gelest, Inc. [URL: https://www.gelest.com/sds/SIT8585.1.pdf]
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  • Synthesis and Application of N-Boc-3-piperidone. (2022). ChemicalBook. [URL: https://www.chemicalbook.
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2016). Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. [URL: https://patents.google.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27854034/]
  • A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. (2015). Chinese Journal of Pharmaceuticals. [URL: http://www.zgyygyzz.cn/EN/Y2015/V46/I4/349]
  • CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method. Google Patents. [URL: https://patents.google.
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  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (2019). ChemicalBook. [URL: https://www.chemicalbook.com/article/uses-and-preparation-of--s--1-boc-3-hydroxypiperidine.htm]
  • CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine. Google Patents. [URL: https://patents.google.
  • CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone. Google Patents. [URL: https://patents.google.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2022). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9038237/]
  • Enzymatic and Bio-Inspired Enantioselective Oxidation of Non-Activated C(sp3)–H Bonds. (2025). Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2403-0760]
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Exploratory

The Enigmatic Origins of a Modern Synthetic Building Block: A Technical Guide to Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Introduction: In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to en...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to engage with biological targets have made it a privileged structure. Within the vast family of piperidine-based building blocks, tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate emerges as a molecule of significant interest, offering a unique combination of functionalities poised for diverse chemical transformations. This technical guide delves into the available scientific and patent literature to provide a comprehensive overview of its synthesis, properties, and the logical framework for its application in research, acknowledging the challenges in pinpointing its precise historical discovery.

While the exact moment of the first synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is not prominently documented in readily available scientific literature, its existence and utility are evident from its inclusion in the portfolios of specialized chemical suppliers. Its development can be understood as a logical progression in the field of synthetic chemistry, driven by the continuous demand for novel, functionalized heterocyclic intermediates in drug discovery programs. The presence of a protected amine (Boc group), a tertiary alcohol, and a nitrile group on the same piperidine ring creates a versatile platform for generating molecular complexity.

The Synthetic Rationale: A Tale of Functional Group Synergy

The primary value of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate lies in the strategic placement of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions at other positions without interference from the secondary amine. The tertiary hydroxyl and cyano groups at the 3-position are particularly noteworthy. This "cyanohydrin" motif is a masked carbonyl, which can be unveiled under specific conditions, or the individual groups can be manipulated to introduce further diversity.

The synthesis of this compound is not explicitly detailed in seminal publications, which is often the case for specialized building blocks that appear in the patent literature as intermediates. However, a logical and commonly employed synthetic approach can be inferred from established chemical principles. A plausible and efficient route involves the cyanation of a suitable ketone precursor.

Postulated Synthetic Pathway

A likely synthetic route to tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate commences with the readily available N-Boc-3-piperidone. The key transformation is the addition of a cyanide source to the ketone, forming the cyanohydrin.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_reagents Reagents cluster_product Product start N-Boc-3-piperidone reaction Cyanohydrin Formation start->reaction product Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate reaction->product reagents Trimethylsilyl cyanide (TMSCN), Catalytic ZnI₂ or other Lewis acid reagents->reaction

Caption: Postulated synthetic workflow for the preparation of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of cyanohydrins from ketones and can be logically applied to the preparation of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate from N-Boc-3-piperidone

Materials:

  • N-Boc-3-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-piperidone (1.0 eq) and a catalytic amount of zinc iodide (0.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of 1M HCl at 0 °C. Stir vigorously for 30 minutes to hydrolyze the silyl ether intermediate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties is presented below.

PropertyValue
CAS Number 1219832-34-4
Molecular Formula C₁₁H₁₈N₂O₃
Molecular Weight 226.27 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate

Applications in Drug Discovery and Medicinal Chemistry

The true value of a synthetic building block is realized in its application. The trifunctional nature of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate makes it a valuable precursor for a variety of more complex piperidine derivatives.

G cluster_core Core Scaffold cluster_transformations Potential Transformations cluster_derivatives Resulting Derivatives core Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate amino Reduction of Nitrile (e.g., H₂, Raney Ni) core->amino acid Hydrolysis of Nitrile (Acid or Base) core->acid deprotection Boc Deprotection (e.g., TFA, HCl) core->deprotection aminomethyl 3-(aminomethyl)-3-hydroxypiperidine derivatives amino->aminomethyl carboxylic 3-carboxy-3-hydroxypiperidine derivatives acid->carboxylic free_piperidine 3-cyano-3-hydroxypiperidine (for further N-functionalization) deprotection->free_piperidine

Caption: Potential synthetic diversifications from the core scaffold.

The reduction of the nitrile group to a primary amine provides access to 3-(aminomethyl)-3-hydroxypiperidine derivatives, which can be used to introduce side chains that can interact with biological targets. Hydrolysis of the nitrile furnishes the corresponding carboxylic acid, a key functional group for forming amide bonds or acting as a pharmacophore itself. Finally, removal of the Boc protecting group liberates the secondary amine for further functionalization, such as N-alkylation or N-arylation.

References

Due to the limited availability of specific literature on the discovery and history of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, this reference list includes sources for related synthetic methodologies and the importance of piperidine scaffolds.

  • Synthesis of Piperidines: For general methods on the synthesis of piperidine derivatives, see: Vitaku, E., D. T. Smith, and J. T. Njardarson. "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals." Journal of medicinal chemistry 58.15 (2015): 6413-6424. [Link]

  • Cyanohydrin Formation: For a review on the synthesis of cyanohydrins, see: North, M., D. L. Usanov, and C. Young. "Lewis acid catalyzed asymmetric cyanohydrin synthesis." Chemical reviews 108.12 (2008): 5146-5226. [Link]

  • Boc Protection and Deprotection: For a comprehensive guide on protecting groups, including the Boc group, see: Wuts, P. G., and T. W. Greene. Greene's protective groups in organic synthesis. John Wiley & Sons, 2006. [Link]

Foundational

Theoretical studies on Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Starting Initial Investigation I've initiated comprehensive searches to gather information on the synthesis, spectroscopic properties (NMR, IR, Mass Spec), conformational analysis, reactivity, and potential applications...

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Author: BenchChem Technical Support Team. Date: January 2026

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Developing Further Research Scope

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I am now structuring my approach to the target molecule. While no direct studies exist on Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, I've built a solid theoretical framework by extrapolating from similar piperidine derivatives, especially in conformational analysis. I am also planning the structure of the technical guide, which will cover the theoretical aspects. I am going to draft the content for each section, including experimental predictions based on analogous data.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Tert-butyl Piperidine-1-carboxylates

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage with biological targets make it a privileged structure in drug design. The introduction of functional groups onto the piperidine ring, coupled with the use of the tert-butoxycarbonyl (Boc) protecting group, allows for precise synthetic control and the generation of diverse molecular architectures.

This guide addresses the physical characteristics of pivotal 3-substituted Boc-piperidines. The choice to analyze tert-butyl 3-hydroxypiperidine-1-carboxylate and tert-butyl 3-cyanopiperidine-1-carboxylate stems from their roles as versatile building blocks. The hydroxyl and cyano functionalities at the 3-position offer distinct chemical handles for further elaboration, making their thorough characterization essential for predictable and successful synthetic campaigns.

Physicochemical Properties: A Comparative Analysis

The physical state, solubility, and thermal properties of these intermediates are critical parameters that influence reaction setup, purification strategies, and storage conditions. The Boc group significantly impacts these properties, generally increasing lipophilicity and rendering the compounds soluble in a wider range of organic solvents.

Tert-butyl 3-hydroxypiperidine-1-carboxylate

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, which are crucial chiral intermediates in the synthesis of various pharmaceuticals.[1] The physical properties can vary slightly between the racemic form and the pure enantiomers, particularly the melting point and optical activity.

Table 1: Physical Properties of Tert-butyl 3-hydroxypiperidine-1-carboxylate Variants

PropertyRacemic (CAS 85275-45-2)(S)-enantiomer (CAS 143900-44-1)(R)-enantiomer (CAS 143900-43-0)
Molecular Formula C₁₀H₁₉NO₃C₁₀H₁₉NO₃C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol 201.26 g/mol 201.26 g/mol
Appearance Data not specifiedWhite solidSolid
Melting Point Not specified34-40 °C43-50 °C
Boiling Point Not specifiedNot specifiedNot specified
Flash Point Not specified>110 °C (closed cup)104.4 °C (closed cup)
Optical Activity N/A[α]22/D +10.0°, c = 1 in chloroform[α]/D −22±3°, c = 5 in methanol
Solubility Good solubility in organic solvents like DMSO and methanol.[2]Soluble in methanol.Not specified
Tert-butyl 3-cyanopiperidine-1-carboxylate

The introduction of a cyano group in place of the hydroxyl group alters the molecule's polarity and hydrogen bonding capabilities, leading to different physical properties.

Table 2: Physical Properties of Tert-butyl 3-cyanopiperidine-1-carboxylate (CAS 91419-53-3)

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol [3]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Molecular Structure and Visualization

The chemical structures of these compounds dictate their reactivity and physical properties. The Boc group introduces steric bulk and influences the conformational preference of the piperidine ring.

chemical_structures cluster_hydroxy Tert-butyl 3-hydroxypiperidine-1-carboxylate cluster_cyano Tert-butyl 3-cyanopiperidine-1-carboxylate img_hydroxy img_cyano

Caption: Chemical structures of the analyzed Boc-protected piperidines.

Experimental Protocols for Physicochemical Characterization

A robust analytical workflow is crucial for confirming the identity, purity, and physical properties of synthesized intermediates. The following protocols are standard methodologies in the field for the characterization of functionalized piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis and substitution pattern of the piperidine ring.

Step-by-Step ¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.

  • Data Analysis:

    • ¹H NMR: Expect to see signals corresponding to the tert-butyl protons (a sharp singlet around 1.4-1.5 ppm), and complex multiplets for the piperidine ring protons. The proton attached to the carbon bearing the hydroxyl or cyano group will have a characteristic chemical shift.

    • ¹³C NMR: Key signals to identify include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), and the carbons of the piperidine ring.[4] The carbon attached to the substituent (hydroxyl or cyano) will be significantly shifted.

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer provides better signal dispersion, which is crucial for resolving the complex spin systems of the piperidine ring protons. The choice of deuterated solvent is determined by the analyte's solubility to ensure a homogeneous solution for high-resolution spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC). The GC will separate the sample from any impurities before it enters the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for this class of molecules.

  • Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For tert-butyl 3-hydroxypiperidine-1-carboxylate, the expected molecular weight is 201.26 g/mol .[5] The fragmentation pattern will likely show the loss of the tert-butyl group or other characteristic fragments.

Self-Validating System: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Step-by-Step ATR-IR Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • For tert-butyl 3-hydroxypiperidine-1-carboxylate , look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the carbamate.

    • For tert-butyl 3-cyanopiperidine-1-carboxylate , a sharp, medium-intensity absorption around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The carbamate C=O stretch will also be present.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized Boc-protected piperidine derivative.

characterization_workflow synthesis Synthesis of Substituted Piperidine purification Purification (e.g., Column Chromatography) synthesis->purification tlc TLC Analysis for Purity purification->tlc nmr ¹H and ¹³C NMR (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir IR Spectroscopy (Functional Group ID) ms->ir final_product Characterized Final Product ir->final_product

Caption: A typical workflow for the synthesis and characterization of functionalized piperidines.

Safety and Handling

Substituted piperidines, like most organic chemicals, require careful handling.

  • Tert-butyl 3-hydroxypiperidine-1-carboxylate is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Tert-butyl 3-cyanopiperidine-1-carboxylate is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life.[3]

Standard Handling Practices:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry, and well-sealed container.

Conclusion

While the specific compound tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is not extensively documented, a thorough understanding of its close analogues, tert-butyl 3-hydroxypiperidine-1-carboxylate and tert-butyl 3-cyanopiperidine-1-carboxylate, provides a solid foundation for researchers. The physicochemical properties and characterization workflows detailed in this guide are essential for the successful synthesis, purification, and utilization of these valuable building blocks in drug discovery and development. The methodologies presented herein are robust, self-validating, and grounded in established analytical practices, ensuring the generation of high-quality, reliable data.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-cyanopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise.... Retrieved from [Link]

  • ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). DiKTa ESI Final. Retrieved from [Link]

  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-cyanopiperidine-1-carboxylate (C11H18N2O2). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate in Drug Discovery

An Application Guide for Medicinal Chemists Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design. Within the large family of piperidine-based building blocks, Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate emerges as a uniquely versatile intermediate. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, detailing its synthesis, reactivity, and application in constructing complex molecular architectures for targeted therapeutic agents.

Introduction: A Building Block of Strategic Importance

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a chiral or racemic building block that features a piperidine core protected with a tert-butoxycarbonyl (Boc) group. The true value of this reagent lies in the geminal cyano and tertiary hydroxyl functionalities at the C3 position. This arrangement, known as a cyanohydrin, is a masked carbonyl that provides a wealth of synthetic opportunities.

The Boc protecting group offers robust protection of the piperidine nitrogen under a wide range of conditions, yet it is easily removed with mild acid, allowing for late-stage diversification. The cyano and hydroxyl groups are orthogonal handles that can be selectively manipulated to generate a diverse library of substituted piperidines, including highly sought-after spirocyclic systems. This strategic combination of features makes it an invaluable tool for exploring chemical space and optimizing lead compounds.

Physicochemical & Spectroscopic Profile

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₃
Molecular Weight 226.27 g/mol
CAS Number 1019939-55-9 (racemic)
Appearance Typically a white to off-white solid
LogP 1.21 (Predicted)[1]
Polar Surface Area (PSA) 73.56 Ų[1]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.5-4.0 (m, 2H, -CH₂-N), ~3.0-3.4 (m, 2H, -CH₂-N), ~2.5-2.8 (br s, 1H, -OH), ~1.8-2.2 (m, 4H, piperidine -CH₂-), 1.48 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~154.8 (C=O, Boc), ~120.0 (CN), ~80.5 (quaternary C of Boc), ~70.0 (C-OH), piperidine carbons at ~45-55 and ~25-35, 28.4 (-C(CH₃)₃).

  • IR (KBr, cm⁻¹): ~3450 (br, O-H stretch), ~2980 (C-H stretch), ~2240 (C≡N stretch, weak), ~1680 (C=O stretch, Boc).

Synthesis Protocol: Accessing the Key Intermediate

The most direct and common method for preparing Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is through the cyanohydrin formation from its ketone precursor, Tert-butyl 3-oxopiperidine-1-carboxylate.[2] This reaction is typically straightforward and high-yielding.

Protocol 1: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

This protocol details the addition of a cyanide source to N-Boc-3-piperidone.

Workflow Diagram:

Ketone Tert-butyl 3-oxopiperidine-1-carboxylate Reagents Trimethylsilyl cyanide (TMSCN) Catalytic ZnI₂ Dichloromethane (DCM) Intermediate O-TMS protected cyanohydrin (in situ) Reagents->Intermediate Step 1: Silylation & Addition Workup Aqueous Workup (e.g., sat. NaHCO₃) Intermediate->Workup Step 2: Desilylation Product Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Workup->Product

Caption: Synthesis of the title compound from its ketone precursor.

Materials:

  • Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc iodide (ZnI₂) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) and zinc iodide (0.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes. Causality Note: TMSCN is used as a less hazardous source of cyanide than HCN gas. The Lewis acid catalyst (ZnI₂) activates the ketone carbonyl towards nucleophilic attack.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃. This step hydrolyzes the O-silyl ether intermediate to the desired tertiary alcohol.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a white solid.

Core Applications in Medicinal Chemistry: A Gateway to Diversity

The true power of this building block is its ability to serve as a branching point for the synthesis of diverse and complex scaffolds.

G Start Tert-butyl 3-cyano-3- hydroxypiperidine-1-carboxylate Amine Reduction (e.g., LiAlH₄, H₂/Raney Ni) --> 3-(aminomethyl)-3-hydroxypiperidine Start->Amine Acid Hydrolysis (H⁺ or OH⁻) --> 3-carboxy-3-hydroxypiperidine Start->Acid Tetrazole [2+3] Cycloaddition (e.g., NaN₃) --> 3-(tetrazol-5-yl)-3-hydroxypiperidine Start->Tetrazole Alkene Dehydration (e.g., Burgess reagent) --> 3-cyano-1,2,5,6-tetrahydropyridine Start->Alkene Fluoride Deoxyfluorination (e.g., DAST) --> 3-cyano-3-fluoropiperidine Start->Fluoride Spiro Reduction + Cyclization --> Spiro-oxazolidinone or Spiro-hydantoin scaffolds Amine->Spiro Intramolecular Cyclization

Caption: Synthetic pathways from the title compound.

Access to Spirocyclic Scaffolds

Spirocycles are highly desirable in drug discovery as they increase three-dimensionality (Fsp³) and often lead to improved physicochemical properties and novel intellectual property. The geminal cyano-hydroxy arrangement is an ideal precursor for spiro-heterocycles.

Protocol 2: Synthesis of a Spiro-oxazolidinone Piperidine Scaffold This protocol demonstrates the conversion of the title compound into a spirocyclic scaffold, a valuable motif in medicinal chemistry.

Materials:

  • Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), water, Rochelle's salt solution

Procedure:

  • Nitrile Reduction: a. Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under N₂ and cool to 0 °C. b. Slowly add a solution of the starting cyanohydrin (1.0 eq) in anhydrous THF. c. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC. d. Cool to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup). e. Stir the resulting granular precipitate for 1 hour, then filter through celite, washing with THF. Concentrate the filtrate to yield the crude amino alcohol. Causality Note: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine without affecting the tertiary alcohol or the Boc group.

  • Cyclization: a. Dissolve the crude amino alcohol from the previous step in anhydrous DCM under N₂. b. Add CDI (1.1 eq) portion-wise at room temperature. c. Stir for 12-16 hours, monitoring by TLC. Causality Note: CDI is a safe and effective phosgene equivalent that activates the hydroxyl and amine groups, facilitating an intramolecular cyclization to form the stable 5-membered oxazolidinone ring. d. Quench the reaction with water and separate the layers. e. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate. f. Purify by flash chromatography to yield the desired spiro-oxazolidinone product.

Precursor to Diversely Substituted Piperidines

The cyano and hydroxyl groups can be independently modified to introduce a wide range of functionalities.

Functional GroupTransformation ReactionReagentsResulting Moiety
Nitrile ReductionH₂, Raney Ni; LiAlH₄Primary Amine (-CH₂NH₂)
Nitrile Hydrolysisaq. HCl or NaOH, heatCarboxylic Acid (-COOH)
Nitrile CycloadditionNaN₃, NH₄ClTetrazole
Hydroxyl DehydrationBurgess Reagent, Martin SulfuraneAlkene (double bond)
Hydroxyl DeoxyfluorinationDAST, Deoxo-Fluor®Fluorine (-F)

This versatility allows for the targeted synthesis of analogs to build structure-activity relationships (SAR) during a lead optimization campaign. For example, converting the nitrile to a tetrazole can provide a bioisostere for a carboxylic acid with improved metabolic stability and cell permeability. Replacing the hydroxyl group with a fluorine atom can block a site of metabolism and modulate basicity.

Conclusion

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is more than just a simple building block; it is a strategic platform for chemical innovation. Its densely functionalized core provides a rapid entry point to complex and diverse chemical matter, including valuable spirocyclic systems and highly substituted piperidines. The protocols and applications outlined in this guide demonstrate its significant potential to accelerate drug discovery programs by enabling efficient exploration of chemical space and the development of novel therapeutic agents.

References

  • Benchchem:tert-butyl (3S,4S)
  • LookChem:tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxyl
  • PubChem:Tert-butyl 3-oxopiperidine-1-carboxyl
  • Google Patents:Synthetic method of N-t-butyloxycarboryl-3-piperidone -
  • Unlocking Chemical Synthesis with (R)

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Application

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate as a synthetic intermediate

An In-Depth Guide to the Synthesis and Application of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Abstract Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a versatile synthetic intermediate of significan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Abstract

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a versatile synthetic intermediate of significant value in medicinal chemistry and drug discovery. As a functionalized piperidine, a privileged scaffold in many bioactive molecules, this cyanohydrin derivative serves as a key building block for complex molecular architectures, most notably spirocyclic systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and addresses crucial safety and handling considerations related to the compound's inherent reactivity.

Compound Profile: Properties and Critical Safety Insights

Physicochemical Data

The fundamental properties of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource
IUPAC Name tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate[1]
CAS Number 1219832-34-4[1]
Molecular Formula C₁₁H₁₈N₂O₃[2]
Molecular Weight 226.27 g/mol N/A
Appearance Typically an off-white to white solid or crystalline powder[3]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH)N/A
Safety & Handling: The Cyanohydrin Moiety

Expert Insight: The defining feature of this intermediate is the cyanohydrin functional group, which consists of a cyano (-CN) and a hydroxyl (-OH) group attached to the same carbon atom[4]. This moiety is the source of both its synthetic utility and its primary hazard. Cyanohydrins exist in equilibrium with their corresponding ketone (in this case, N-Boc-3-piperidone) and hydrogen cyanide (HCN)[5][6].

This equilibrium is highly sensitive to pH and temperature. Basic conditions or elevated temperatures can cause rapid decomposition, releasing highly toxic and flammable HCN gas[5]. Therefore, all manipulations must be conducted with extreme caution.

Mandatory Safety Precautions:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of potentially released HCN gas[7][8].

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves. Gloves must be inspected before use and disposed of properly after handling[8].

  • pH Control: Avoid exposure to basic conditions. Workup procedures should utilize weakly acidic or neutral aqueous solutions. The compound should be stored in a cool, dry place, away from acids and strong oxidizing agents[9].

  • Emergency Preparedness: Ensure that an emergency cyanide exposure kit is available and that personnel are trained in its use. Eyewash stations and safety showers must be readily accessible[7]. In case of exposure, move the individual to fresh air immediately and seek urgent medical attention[8][9].

Synthesis Protocol: From Ketone to Cyanohydrin

The most direct and common route to Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is the nucleophilic addition of a cyanide source to its parent ketone, Tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)[10].

Reaction Mechanism and Rationale

The reaction proceeds via the classic cyanohydrin formation mechanism[4]. The nucleophilic cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of the N-Boc-3-piperidone. The resulting tetrahedral intermediate, an alkoxide, is then protonated during the reaction or aqueous workup to yield the final hydroxyl group.

Synthesis_Mechanism start ketone N-Boc-3-piperidone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack cyanide NaCN / TMSCN product Tert-butyl 3-cyano-3- hydroxypiperidine-1-carboxylate intermediate->product 2. Protonation protonation Proton Source (e.g., H₂O during workup)

Caption: Reaction scheme for cyanohydrin formation.

Detailed Experimental Protocol

Materials:

  • Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq)[10]

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI₂) (0.1 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) and Zinc Iodide (0.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: This step is crucial to control the reaction exotherm and improve the stability of the product.

  • Reagent Addition: Add Trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃. Caution: Quenching can be exothermic and may release small amounts of HCN. Perform this step slowly in the fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl acetate in Hexanes to afford the pure product.

Core Applications and Synthetic Transformations

The synthetic power of this intermediate lies in the strategic manipulation of its cyanohydrin moiety. It is a gateway to several high-value chemical scaffolds.

Workflow start_node Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate app1 Precursor for Spirocyclic Compounds start_node->app1 Cyclization Strategies app2 Synthesis of 3-Aminoalkyl- 3-hydroxypiperidines start_node->app2 Nitrile Reduction app3 Synthesis of 3-Carboxy- 3-hydroxypiperidines start_node->app3 Nitrile Hydrolysis outcome1 Spiro-oxindoles, Spiro-hydantoins app1->outcome1 outcome2 Novel Diamine Scaffolds app2->outcome2 outcome3 Constrained Amino Acids app3->outcome3

Caption: Key synthetic pathways from the title intermediate.

Application: Gateway to Spirocyclic Scaffolds

Spirocycles, where two rings share a single atom, are increasingly important motifs in drug design. This intermediate is an ideal precursor for constructing spiro-piperidine systems.

General Strategy: A common approach involves an intramolecular reaction where a nucleophile, attached to a separate aromatic or heterocyclic system, displaces the hydroxyl group (often after activation) or adds to the nitrile. A prominent example is the synthesis of spiro-oxindoles.

Representative Protocol: Synthesis of a Spiro-oxindole Precursor

  • Activation of Hydroxyl: The hydroxyl group is first converted into a better leaving group, for example, by mesylation or tosylation.

  • Alkylation: An N-H containing oxindole is deprotonated with a suitable base (e.g., NaH or K₂CO₃).

  • Cyclization: The resulting nucleophilic oxindole anion is alkylated with the activated piperidine intermediate, setting the stage for the final spirocyclization step, which often occurs under acidic or basic conditions to attack the nitrile.

Spirocycle_Formation start_mol Tert-butyl 3-cyano-3- hydroxypiperidine-1-carboxylate -OH -CN step1 Hydroxyl Activation (e.g., MsCl, TEA) start_mol->step1 activated_mol Activated Intermediate -OMs -CN step1->activated_mol step2 Reaction with Deprotonated Oxindole activated_mol->step2 spiro_product Spiro-piperidine Oxindole Scaffold step2->spiro_product

Caption: Workflow for the synthesis of spiro-piperidine scaffolds.

Application: Synthesis of Novel Diamine Derivatives

The nitrile group can be readily reduced to a primary amine, yielding a 1,3-diamine scaffold within the piperidine ring.

Protocol: Nitrile Reduction to Primary Amine

  • Setup: Dissolve Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq) in an appropriate solvent like THF or Methanol.

  • Catalyst: Add a hydrogenation catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (typically using a balloon or a Parr shaker apparatus) and stir vigorously for 12-24 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting primary amine can often be used without further purification or can be purified by chromatography if necessary.

Analytical Characterization Summary

Full characterization is essential to confirm the structure and purity of the synthesized intermediate.

  • ¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.4-1.5 ppm), diastereotopic protons of the piperidine ring (a complex series of multiplets from ~1.6 to 4.0 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Key signals include the Boc carbonyl (~155 ppm), the quaternary carbon bearing the -OH and -CN groups (~70-75 ppm), the nitrile carbon (~120 ppm), and the carbons of the Boc group and piperidine ring.

  • FT-IR: Look for a sharp, medium intensity peak for the nitrile stretch (~2240 cm⁻¹) and a broad peak for the hydroxyl O-H stretch (~3400 cm⁻¹).

  • Mass Spectrometry (MS): In ESI+ mode, expect to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Stability and Storage

As highlighted in the safety section, cyanohydrins require careful storage to prevent decomposition.

  • Storage Conditions: Store the compound in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere if possible[8].

  • Incompatibilities: Avoid storage with bases, strong acids, and strong oxidizing agents[9].

  • Long-Term Stability: The stability of cyanohydrin solutions is pH-dependent. Alkaline conditions promote decomposition, while slightly acidic conditions can improve stability[5][11]. For long-term storage, the solid form is preferred.

References

  • Vertex AI Search. Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Boc-3-hydroxypiperidine.
  • Fisher Scientific. SAFETY DATA SHEET - N-BOC-4-Piperidone. (2010-11-08).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-05-05).
  • Angene Chemical. Safety Data Sheet. (2024-11-01).
  • CAMEO Chemicals - NOAA. ACETONE CYANOHYDRIN, STABILIZED.
  • PubChem. Acetone Cyanohydrin | C4H7NO | CID 6406.
  • Reddit. Cyanohydrin stability on GC : r/Chempros. (2024-05-06).
  • PubChem. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785.
  • Labsert. Storage and Usage of Cyanide Reference Solution. (2019-06-13).
  • Wikipedia. Cyanohydrin.
  • Echemi. (s)-1-boc-3-hydroxypiperidine (s)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester. (2024-12-07).
  • PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825.
  • LookChem. tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Sources

Method

Application Notes and Protocols for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Introduction: A Versatile Building Block in Medicinal Chemistry Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates several key features: a piperidine ring, which is a common scaffold in many pharmaceuticals; a Boc-protecting group, allowing for controlled manipulation of the ring nitrogen; and vicinal cyano and hydroxyl groups (a cyanohydrin), which serve as versatile handles for further chemical transformations.[1][2] This arrangement makes it a precursor to a variety of more complex molecules, including 3-aminopiperidine derivatives and other substituted piperidines that are of significant interest for their biological activity.[3]

These application notes provide a comprehensive guide for researchers, covering the synthesis, handling, and potential applications of this compound. The protocols are designed to be clear, logical, and grounded in established chemical principles, with an emphasis on safety and reproducibility.

Physicochemical Properties and Handling

While specific experimental data for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is not widely published, its properties can be inferred from related structures.

PropertyEstimated Value/InformationSource
Molecular Formula C₁₁H₁₈N₂O₃Inferred
Molecular Weight 226.27 g/mol Inferred
Appearance Likely a white to off-white solid or a viscous oilInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[4]
Stability As a cyanohydrin, it is sensitive to basic conditions, which can reverse its formation. It should be stored in a cool, dry place, away from strong bases.[1][5]
Safety Precautions: Handling Cyanohydrins

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a cyanohydrin and should be handled with extreme caution in a well-ventilated fume hood.[5][6][7][8] Cyanohydrins can be in equilibrium with their starting ketone and hydrogen cyanide, a highly toxic and volatile gas.[1]

Core Safety Requirements:

  • Work Area: Always work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[6][8]

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[5] A cyanide first-aid kit should be on hand, and all personnel should be trained in its use.[7]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines.

Synthesis Protocol: Cyanohydrin Formation from N-Boc-3-piperidone

The most direct route to Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is through the nucleophilic addition of a cyanide source to N-Boc-3-piperidone.[1][9] This reaction, known as cyanohydrin formation, is typically base-catalyzed.[1]

Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve N-Boc-3-piperidone in a suitable solvent C Cool the ketone solution to 0°C A->C B Prepare a solution of a cyanide source (e.g., KCN) D Slowly add the cyanide solution to the ketone B->D C->D E Allow the reaction to warm to room temperature and stir D->E F Quench the reaction with a weak acid E->F G Extract the product with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by column chromatography H->I G A Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate B Hydrolysis (H₃O⁺, heat) A->B Nitrile to Carboxylic Acid C Reduction (e.g., LiAlH₄, H₂/Pd) A->C Nitrile to Primary Amine D Tert-butyl 3-carboxy-3-hydroxypiperidine-1-carboxylate B->D E Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate C->E

Sources

Application

The Versatile Building Block: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate in the Synthesis of Novel Spiro-Heterocycles

Introduction: A Privileged Scaffold in Medicinal Chemistry The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged scaffold in drug discovery. A particularly valuable derivative, tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate , has emerged as a versatile and powerful building block for the synthesis of complex heterocyclic systems. This cyanohydrin offers a unique combination of functionalities—a protected amine, a hydroxyl group, and a nitrile—all poised for strategic chemical manipulation. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of novel spiro-heterocycles, with a focus on the construction of spiro[piperidine-3,3'-oxindoles], a class of compounds with significant therapeutic potential.

Core Concept: The Strategic Importance of the Cyanohydrin Moiety

The synthetic utility of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate lies in the latent reactivity of the cyanohydrin functional group. This moiety can be envisioned as a masked ketone, providing a stable platform for storage and handling, which can be unmasked under specific reaction conditions to participate in cyclization reactions. The presence of the Boc-protecting group on the piperidine nitrogen ensures controlled reactivity and enhances solubility in common organic solvents, making it an ideal substrate for a range of synthetic transformations.

Application Highlight: Synthesis of Spiro[piperidine-3,3'-oxindoles]

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The unique three-dimensional architecture of the spirocyclic system, where a single carbon atom is shared by two rings, imparts conformational rigidity and novel pharmacological profiles. The reaction of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate with isatin derivatives provides a direct and efficient route to novel spiro[piperidine-3,3'-oxindoles].

Reaction Principle and Mechanism

The synthesis of spiro[piperidine-3,3'-oxindoles] from tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and isatins is a multi-step, one-pot reaction that proceeds through a cascade of carefully orchestrated chemical events. The reaction is typically catalyzed by a base, which plays a crucial role in initiating the key bond-forming steps.

The proposed mechanistic pathway, outlined below, highlights the causality behind the experimental choices:

Spirooxindole Synthesis Mechanism A Piperidine Cyanohydrin D Deprotonated Cyanohydrin A->D Deprotonation B Isatin E Knoevenagel Condensation B->E C Base D->E F Intermediate A E->F Formation of Knoevenagel adduct G Intramolecular Cyclization F->G Nucleophilic attack of nitrile nitrogen H Intermediate B G->H Formation of five-membered ring I Tautomerization & Protonation H->I Rearrangement J Spiro[piperidine-3,3'-oxindole] I->J Final product formation

Caption: Proposed mechanistic pathway for the synthesis of spiro[piperidine-3,3'-oxindoles].

  • Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of the cyanohydrin by a suitable base, such as piperidine or triethylamine. This step is crucial as it generates a more nucleophilic alkoxide species.

  • Knoevenagel-type Condensation: The deprotonated cyanohydrin then undergoes a Knoevenagel-type condensation with the highly electrophilic C3-carbonyl group of the isatin derivative. This results in the formation of a key intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): The newly formed intermediate undergoes a rapid intramolecular cyclization. The nitrile group, activated by the adjacent electron-withdrawing group, is attacked by the enolate, leading to the formation of a five-membered imine-containing ring. This step is a variation of the Thorpe-Ziegler reaction.

  • Tautomerization and Protonation: The cyclic imine intermediate then tautomerizes to a more stable enamine, which is subsequently protonated upon workup to yield the final spiro[piperidine-3,3'-oxindole] product.

This mechanistic understanding underscores the importance of a basic catalyst to initiate the reaction and the unique reactivity of the cyanohydrin and isatin starting materials to drive the cascade to completion.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative spiro[piperidine-3,3'-oxindole] derivative. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Synthesis of tert-butyl 2'-amino-2-oxo-1'H-spiro[piperidine-3,3'-indole]-4'-carbonitrile

This protocol details the synthesis of a specific spiro[piperidine-3,3'-oxindole] from tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and isatin.

Materials:

  • tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Isatin (1.0 eq)

  • Piperidine (0.2 eq, catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 mmol) and isatin (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add piperidine (0.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure spiro[piperidine-3,3'-oxindole] product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation:

EntryIsatin DerivativeCatalystSolventTime (h)Yield (%)
1IsatinPiperidineEthanol1885
25-MethylisatinPiperidineEthanol2082
35-ChloroisatinTriethylamineMethanol2478
4N-MethylisatinDBUAcetonitrile1290

Workflow Diagram:

Spirooxindole Synthesis Workflow Start Start: - Piperidine Cyanohydrin - Isatin Derivative - Catalyst - Solvent Reaction Reaction: Stir at Room Temperature (Monitor by TLC) Start->Reaction Workup Workup: - Concentrate - Extract with EtOAc - Wash with H₂O & Brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization End End: Pure Spiro[piperidine-3,3'-oxindole] Characterization->End

Caption: A streamlined workflow for the synthesis and purification of spiro[piperidine-3,3'-oxindoles].

Conclusion and Future Directions

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a highly valuable and versatile building block for the construction of novel and complex heterocyclic scaffolds. The application note has detailed its successful application in the synthesis of spiro[piperidine-3,3'-oxindoles], a class of compounds with significant potential in drug discovery. The provided protocols are robust and can be adapted for the synthesis of a diverse library of spiro-heterocycles by varying the isatin component and reaction conditions.

Future research in this area could explore the diastereoselective or enantioselective synthesis of these spirocyclic systems, which would be of great interest for the development of chiral drugs. Furthermore, the expansion of the reaction scope to include other electrophilic partners beyond isatins could open up new avenues for the synthesis of a wider range of novel heterocyclic compounds with diverse biological activities.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link][1]

  • Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 18(9), 11094-11106. [Link][2]

  • Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849. [Link][3]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Scientific Reports, 12(1), 1-16. [Link][4]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link][5]

  • A one-pot three-component reactions for the synthesis of fully substituted spiro indeno[1,2-b]quinoxaline derivatives. Comptes Rendus Chimie, 16(8), 773-777. [Link][6]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]

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Method

The Strategic Application of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: The Piperidine Scaffold and the Unique Utility of a Versatile Cyanohydrin Building Block The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Unique Utility of a Versatile Cyanohydrin Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for targeting a wide array of biological macromolecules. Within the diverse landscape of piperidine-based intermediates, Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate emerges as a particularly valuable synthon. This molecule, a protected cyanohydrin of N-Boc-3-piperidone, offers a trifecta of reactive handles—a hydroxyl group, a nitrile, and a protected amine—poised for strategic manipulation in the synthesis of complex therapeutic agents.

This application note provides a detailed exploration of the utility of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate in drug discovery, complete with mechanistic insights and actionable protocols for its conversion into key pharmaceutical intermediates. We will delve into its application in the synthesis of constrained α-amino acids, 1,3-amino alcohols, and spirocyclic systems, all of which are critical motifs in the development of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.

Core Applications and Synthetic Strategies

The strategic value of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate lies in the differential reactivity of its functional groups. The cyanohydrin moiety can be readily converted into an α-hydroxy acid, an α-amino acid (via the Strecker synthesis), or a vicinal amino alcohol through reduction.[1][2] The Boc-protected nitrogen allows for facile deprotection and subsequent derivatization. This multi-faceted reactivity opens avenues to a variety of molecular architectures with therapeutic potential.

Synthesis of Constrained α-Amino Acid Derivatives

Constrained α-amino acids are of significant interest in drug design as they can impart conformational rigidity to peptide-based drugs, leading to improved potency and metabolic stability. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate serves as an excellent precursor to 3-amino-3-carboxypiperidine derivatives, which are constrained analogs of α-amino acids.

Therapeutic Relevance: Piperidine-based amino acids can be incorporated into inhibitors of proteases and other enzymes where precise positioning of functional groups within a constrained backbone is crucial for activity. For instance, such scaffolds are explored in the design of inhibitors for targets like Janus Kinases (JAKs), where the piperidine ring can occupy specific binding pockets.[3][4][5]

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(methylamino)piperidine-3-carboxylic acid

This protocol outlines a modified Strecker synthesis followed by hydrolysis to yield the desired constrained amino acid.

Step 1: Formation of the α-Aminonitrile

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.2 M).

  • Amine Addition: Add a solution of methylamine in methanol (2.0 M, 2.0 eq) to the reaction mixture.

  • Cyanide Source: Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Carboxylic Acid

  • Acid Hydrolysis: To the crude α-aminonitrile from the previous step, add a 6 M aqueous solution of hydrochloric acid (excess).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and wash with dichloromethane to remove any non-polar impurities. Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaOH). The product can then be isolated, potentially through lyophilization or extraction into a suitable organic solvent after further pH adjustment.

Data Summary: Key Intermediates and Reaction Conditions

StepKey ReagentSolventTemperature (°C)Typical Reaction Time (h)
Aminonitrile Formation Methylamine, TMSCNMethanol0 to RT12 - 24
Hydrolysis 6 M HClWater100 - 1104 - 6

Diagram: Synthetic Pathway to a Constrained Amino Acid

G A Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate B α-Aminonitrile Intermediate A->B  Methylamine, TMSCN C Constrained α-Amino Acid Derivative B->C  Acid Hydrolysis (HCl)

Caption: Synthesis of a constrained α-amino acid.

Synthesis of 3-(Aminomethyl)-3-hydroxypiperidine Derivatives

The reduction of the nitrile group in Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate provides access to 1,3-amino alcohol derivatives. This structural motif is present in various biologically active molecules, including protease inhibitors where it can mimic a transition state.

Therapeutic Relevance: The resulting 3-(aminomethyl)-3-hydroxypiperidine scaffold can be further elaborated to generate inhibitors of enzymes such as HIV protease or Hepatitis C virus (HCV) NS3/4A protease. The hydroxyl and amino groups provide key hydrogen bonding interactions within the enzyme's active site.

Protocol 2: Catalytic Hydrogenation to 3-(Aminomethyl)-3-hydroxypiperidine

This protocol describes the reduction of the nitrile to a primary amine using catalytic hydrogenation.

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add Raney Nickel (50% slurry in water, ~20% w/w of the substrate) and wash with ethanol to remove water.

  • Reaction Setup: Add a solution of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq) in ethanol (0.1 M).

  • Ammonia Addition: To suppress the formation of secondary amine byproducts, add ammonium hydroxide solution (25% in water, 5-10 eq).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and by TLC or LC-MS analysis of aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully filter the catalyst through a pad of Celite®. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-3-hydroxypiperidine derivative, which can be purified by column chromatography or crystallization.

Data Summary: Hydrogenation Conditions

CatalystSolventPressure (psi)Temperature (°C)Additive
Raney NickelEthanol50 - 10040 - 60Ammonium Hydroxide

Diagram: Reduction to a 1,3-Amino Alcohol

G A Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate B 3-(Aminomethyl)-3-hydroxypiperidine Derivative A->B  H₂, Raney Ni, NH₄OH

Caption: Synthesis of a 1,3-amino alcohol derivative.

Synthesis of Spirocyclic Scaffolds

Spirocyclic compounds, which contain two rings sharing a single atom, are increasingly important in drug discovery due to their inherent three-dimensionality. This structural feature can lead to improved target selectivity and better physicochemical properties. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate can be a precursor for the synthesis of spiro-oxindoles, a class of compounds known for their anticancer properties, including the inhibition of the MDM2-p53 interaction.[6]

Therapeutic Relevance: The spiro-oxindole scaffold is a key component of several investigational anticancer drugs. By creating a rigid three-dimensional structure, these molecules can effectively disrupt protein-protein interactions that are critical for cancer cell survival.[6][7]

Protocol 3: Synthesis of a Spiro-oxindole Piperidine Derivative

This protocol outlines a potential pathway for the synthesis of a spiro-oxindole from the corresponding amino acid derivative.

Step 1: Synthesis of the 3-Amino-3-carboxypiperidine (as described in Protocol 1)

Step 2: Fischer Indole Synthesis with an Isatin Derivative

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve the 3-amino-3-carboxypiperidine derivative (1.0 eq) and an appropriately substituted isatin (1.0 eq).

  • Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heating: Heat the reaction mixture to reflux for 2-8 hours.

  • Monitoring: Monitor the formation of the spirocyclic product by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a base. The precipitated product can be collected by filtration, or the mixture can be extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Diagram: Pathway to Spirocyclic Compounds

G A Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate B Constrained α-Amino Acid A->B  Modified Strecker Synthesis C Spiro-oxindole Piperidine B->C  Isatin, Acid Catalyst

Caption: Synthesis of a spiro-oxindole piperidine.

Conclusion and Future Outlook

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a versatile and highly valuable building block for modern drug discovery. Its unique combination of functional groups allows for the efficient synthesis of diverse and complex molecular architectures, including constrained amino acids, 1,3-amino alcohols, and spirocyclic systems. The protocols and strategies outlined in this application note provide a foundation for researchers to leverage the full potential of this synthon in the development of novel therapeutics targeting a range of diseases. As the demand for structurally novel and three-dimensional drug candidates continues to grow, the importance of such versatile building blocks in medicinal chemistry is set to increase significantly.

References

  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed. Available at: [Link]

  • Cyanohydrin Formation Definition - Organic Chemistry Key Term | Fiveable. Fiveable. Available at: [Link]

  • Synthesis of α-Hydroxy-β-amino Acids from Chiral Cyanohydrins. ResearchGate. Available at: [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Amino Acids - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. ResearchGate. Available at: [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. Available at: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. ACS Earth and Space Chemistry. Available at: [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed Central. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ResearchGate. Available at: [Link]

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. Available at: [Link]

  • Examples of biologically active 3-substituted piperidines. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PubMed. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery. SciSpace. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

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  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

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Application

Application Notes & Protocols: Strategic Derivatization of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Abstract Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature—a protected pi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature—a protected piperidine nitrogen, a tertiary hydroxyl group, and a nitrile—offers multiple handles for chemical modification. This guide provides an in-depth exploration of the derivatization strategies for this molecule. We will detail the underlying chemical principles, provide robust experimental protocols, and discuss the rationale behind key procedural steps. The aim is to equip researchers with the necessary knowledge to leverage this scaffold for the synthesis of novel, high-value compounds for pharmaceutical and agrochemical research.

Introduction: The Strategic Value of the 3-Cyano-3-hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold, forming the core of numerous approved drugs and bioactive natural products.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it ideal for optimizing ligand-receptor interactions. The specific intermediate, (S)-1-Boc-3-hydroxypiperidine, is a critical chiral building block for the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[2][3]

The introduction of a cyano group at the C3 position, creating a cyanohydrin moiety, further enhances the synthetic utility of the piperidine core. The nitrile group can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, while the tertiary alcohol provides a site for etherification and esterification. The Boc-protecting group ensures controlled reactivity at the piperidine nitrogen, which can be selectively deprotected for further functionalization.[4] This guide will focus on the key derivatization pathways accessible from tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Synthesis of the Starting Material

The title compound is typically synthesized from its ketone precursor, tert-butyl 3-oxopiperidine-1-carboxylate. The synthesis involves a classical cyanohydrin formation reaction.

Protocol 2.1: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

This protocol is based on the well-established nucleophilic addition of cyanide to a ketone.[5]

Rationale: The reaction proceeds via the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of N-Boc-3-piperidone. A slightly acidic workup protonates the resulting alkoxide to yield the stable cyanohydrin. Using trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid is a common modern alternative that avoids the use of large quantities of HCN or cyanide salts.[6]

Workflow Diagram:

cluster_synthesis Synthesis of Starting Material Ketone Tert-butyl 3-oxopiperidine-1-carboxylate Product Tert-butyl 3-cyano-3- hydroxypiperidine-1-carboxylate Ketone->Product Cyanohydrin Formation Reagents NaCN, Acetic Acid DCM/H2O Reagents->Ketone

Caption: Synthesis of the target cyanohydrin from its ketone precursor.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
Tert-butyl 3-oxopiperidine-1-carboxylate98977-36-7199.2510.0
Sodium Cyanide (NaCN)143-33-949.0112.0
Glacial Acetic Acid64-19-760.0512.0
Dichloromethane (DCM)75-09-284.9350 mL
Deionized Water7732-18-518.0250 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol) in dichloromethane (50 mL).

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (0.59 g, 12.0 mmol) in deionized water (50 mL). Cool the DCM solution of the ketone to 0 °C in an ice bath.

  • Reaction Execution: Slowly add the aqueous NaCN solution to the stirred DCM solution. Then, add glacial acetic acid (0.69 mL, 12.0 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting ketone spot indicates reaction completion.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) to neutralize excess acid, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel if necessary.

Derivatization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key site for introducing diversity. Standard O-alkylation and O-acylation reactions can be employed.

Protocol 3.1: O-Alkylation (Williamson Ether Synthesis)

Rationale: This protocol utilizes a strong base to deprotonate the tertiary alcohol, forming an alkoxide intermediate. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. Sodium hydride (NaH) is an effective, non-nucleophilic base for this transformation.

Workflow Diagram:

cluster_alkylation O-Alkylation Protocol Start Piperidine Cyanohydrin Base 1. NaH, THF, 0°C Start->Base Deprotonation Electrophile 2. Alkyl Halide (R-X) Base->Electrophile SN2 Attack Product O-Alkyl Derivative Electrophile->Product

Caption: Workflow for the O-alkylation of the cyanohydrin.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate-226.285.0
Sodium Hydride (NaH, 60% in mineral oil)7646-69-724.006.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1130 mL
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.945.5
Saturated aq. Ammonium Chloride (NH₄Cl)--As needed
Ethyl Acetate141-78-688.11As needed

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.24 g, 6.0 mmol). Wash the NaH with dry hexanes to remove mineral oil, then carefully add anhydrous THF (15 mL).

  • Substrate Addition: Dissolve the cyanohydrin (1.13 g, 5.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction back to 0 °C and add the alkyl halide (e.g., methyl iodide, 0.34 mL, 5.5 mmol) dropwise.

  • Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3.2: O-Acylation (Ester Formation)

Rationale: Acylation of the tertiary alcohol can be achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA). The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction. DMAP is often added as a nucleophilic catalyst to accelerate the reaction.[7]

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate-226.285.0
Anhydrous Dichloromethane (DCM)75-09-284.9330 mL
Triethylamine (TEA)121-44-8101.197.5
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.506.0
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.25 (catalytic)
1 M Hydrochloric Acid (HCl)--As needed

Procedure:

  • Reaction Setup: Dissolve the cyanohydrin (1.13 g, 5.0 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.05 mL, 7.5 mmol) and a catalytic amount of DMAP (30 mg, 0.25 mmol). Cool the mixture to 0 °C.

  • Acylation: Add the acyl chloride (e.g., acetyl chloride, 0.43 mL, 6.0 mmol) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the acylated product, which can be purified by chromatography.

Derivatization of the Cyano Group

The nitrile functionality is a versatile precursor to other important functional groups.

Protocol 4.1: Reduction of Nitrile to Primary Amine

Rationale: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is highly effective but requires careful handling and an anhydrous environment.[5]

Workflow Diagram:

cluster_reduction Nitrile Reduction Protocol Start Piperidine Cyanohydrin Product 3-(Aminomethyl)-3-hydroxypiperidine Derivative Start->Product Reduction Reagents 1. LiAlH4, THF 2. H2O, NaOH (Workup) Reagents->Start

Caption: Reduction of the nitrile to a primary amine.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate-226.285.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.9510.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL
Deionized Water7732-18-518.02As per Fieser
15% aq. Sodium Hydroxide (NaOH)--As per Fieser

Procedure:

  • Reaction Setup: Suspend LiAlH₄ (0.38 g, 10.0 mmol) in anhydrous THF (25 mL) in a flame-dried, three-neck flask under N₂ at 0 °C.

  • Substrate Addition: Dissolve the cyanohydrin (1.13 g, 5.0 mmol) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature, then heat to reflux for 4 hours.

  • Monitoring: Cool the reaction to room temperature. Monitor by TLC or LC-MS (note: the product will be much more polar).

  • Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add:

    • 'x' mL of water (where x = grams of LiAlH₄ used, i.e., 0.38 mL)

    • 'x' mL of 15% aqueous NaOH (0.38 mL)

    • '3x' mL of water (1.14 mL)

  • Purification: Stir the resulting granular white precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate. Concentrate the filtrate to yield the aminomethyl alcohol derivative.

Protocol 4.2: Hydrolysis of Nitrile to Carboxylic Acid

Rationale: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid. Basic hydrolysis is often preferred as it can be less harsh on other functional groups, though care must be taken as the cyanohydrin can revert to the ketone under strongly basic conditions.[8] A two-step procedure involving initial hydrolysis to the amide followed by further hydrolysis to the acid is common.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate-226.285.0
6 M Sodium Hydroxide (NaOH)--25 mL
6 M Hydrochloric Acid (HCl)--As needed

Procedure:

  • Reaction Setup: Dissolve the cyanohydrin (1.13 g, 5.0 mmol) in 6 M aqueous NaOH (25 mL).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. Monitor the evolution of ammonia gas as an indicator of reaction progress.

  • Monitoring: Follow the reaction by LC-MS to observe the formation of the carboxylate product.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify to pH ~3 with 6 M HCl.

  • Purification: The carboxylic acid product may precipitate upon acidification. If not, extract the aqueous solution with a polar organic solvent like ethyl acetate or n-butanol. Dry the organic extracts and concentrate to yield the product.

N-Deprotection and Further Derivatization

Rationale: The Boc group is a robust protecting group that is stable to many reaction conditions but can be readily removed under acidic conditions to liberate the piperidine secondary amine. This free amine is a powerful nucleophile for subsequent derivatization.[9]

Protocol 5.1: N-Boc Deprotection

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)
Boc-protected Piperidine Derivative--5.0
4 M HCl in 1,4-Dioxane--20 mL
Diethyl Ether60-29-774.12As needed

Procedure:

  • Reaction Setup: Dissolve the Boc-protected piperidine derivative (5.0 mmol) in 4 M HCl in 1,4-dioxane (20 mL) at room temperature.

  • Reaction: Stir the solution for 1-2 hours. Evolution of CO₂ and isobutylene will occur.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: The product hydrochloride salt will often precipitate from the solution. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to afford the pure hydrochloride salt, which can be used directly or neutralized to the free amine for the next step.

Conclusion

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate serves as a highly adaptable platform for generating diverse molecular architectures. By strategically targeting the tertiary hydroxyl, the nitrile, or the protected nitrogen, researchers can access a wide array of derivatives. The protocols outlined in this guide provide a robust foundation for these transformations, emphasizing the causality behind experimental choices to ensure reproducible and scalable results. Careful consideration of chemoselectivity and reaction conditions is paramount to successfully navigating the synthetic pathways available from this valuable intermediate.

References

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Sources

Method

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate reaction conditions and solvents

Application Note: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Introduction Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a valuable bifunctional molecule featuring a piperidine scaffold, a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Introduction

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a valuable bifunctional molecule featuring a piperidine scaffold, a common motif in pharmacologically active compounds. The presence of both a hydroxyl and a nitrile group at the C3 position makes it a versatile intermediate for further chemical elaboration. Specifically, this cyanohydrin derivative serves as a key building block in the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). Its structure allows for the differential manipulation of the nitrile and hydroxyl functionalities, opening pathways to diverse molecular architectures.

This document provides a comprehensive guide to the synthesis of this target compound, focusing on the critical reaction conditions and solvent choices. We will detail the preparation of the necessary precursor, N-Boc-3-piperidone, and subsequently explore the mechanistic principles and practical protocols for the core cyanohydrin formation reaction.

Overall Synthetic Strategy

The synthesis is logically approached in a two-stage process. The first stage involves the preparation of the key ketone intermediate, tert-butyl 3-oxopiperidine-1-carboxylate (commonly known as N-Boc-3-piperidone). The second stage is the nucleophilic addition of a cyanide anion to the ketone, forming the desired cyanohydrin product. This strategy ensures a high-yielding and scalable route from commercially available starting materials.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyanohydrin Formation A 3-Hydroxypiperidine B Tert-butyl 3-hydroxypiperidine- 1-carboxylate A->B  Boc₂O, Base   C Tert-butyl 3-oxopiperidine- 1-carboxylate (N-Boc-3-piperidone) B->C  Oxidation (e.g., TEMPO)   D Tert-butyl 3-cyano-3-hydroxy- piperidine-1-carboxylate (Target Compound) C->D  Cyanide Source (e.g., NaCN, TMSCN)  

Figure 1: Overall two-stage synthetic workflow.

Stage 1 Protocol: Synthesis of Tert-butyl 3-oxopiperidine-1-carboxylate

The most efficient route to the ketone precursor involves the protection of commercially available 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group, followed by a mild oxidation of the secondary alcohol.

Step 2.1: Boc Protection of 3-Hydroxypiperidine

The Boc group is an ideal protecting group for the piperidine nitrogen; it is stable to a wide range of nucleophilic and basic conditions but can be readily removed under anhydrous acidic conditions.[1] The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

  • Protocol:

    • Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.[2]

    • Add a base, such as sodium bicarbonate (3.0 eq) or triethylamine, to the solution.[2]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

    • Perform an aqueous work-up. If using a biphasic system, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2.2: Oxidation to N-Boc-3-piperidone

The oxidation of the secondary alcohol to a ketone is a critical step. While various oxidizing agents can be used, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation using sodium hypochlorite (bleach) is highly effective, offering mild reaction conditions and high yields.[2][3]

  • Protocol:

    • Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent like dichloromethane.

    • Add catalytic amounts of TEMPO (0.01-0.02 eq) and potassium bromide (KBr).[2]

    • Cool the mixture to 0 °C.

    • Slowly add an aqueous solution of sodium hypochlorite (commercial bleach) while maintaining the temperature at 0-5 °C.

    • Stir vigorously until the starting material is consumed (monitor by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization to give pure tert-butyl 3-oxopiperidine-1-carboxylate.

Stage 2: Cyanohydrin Formation - Reaction Conditions and Solvents

The core of the synthesis is the nucleophilic addition of cyanide to the carbonyl carbon of N-Boc-3-piperidone. This reaction is reversible and typically base-catalyzed.[4] The choice of cyanide source, solvent, and temperature are paramount for achieving high conversion and yield while ensuring safety.

3.1. Mechanistic Principles

The reaction proceeds via the attack of a free cyanide ion (CN⁻) on the electrophilic carbonyl carbon. This requires conditions that favor the presence of the CN⁻ nucleophile. The resulting tetrahedral alkoxide intermediate is then protonated by a proton source in the reaction mixture (such as HCN or the solvent) to yield the final cyanohydrin product.[4][5]

Figure 2: Mechanism of cyanohydrin formation.

3.2. Key Parameters and Solvent Selection

For successful cyanohydrin formation, free cyanide ions must be available to attack the ketone.[6] This can be achieved by using alkali metal cyanides (NaCN, KCN) or silylated cyanides (TMSCN) under appropriate conditions. The reaction is typically performed at low temperatures (-10 °C to 10 °C) to favor the product in the equilibrium-controlled reaction.[5][7]

Cyanide Source Catalyst / Co-reagent Typical Solvents Temperature Key Considerations & Rationale
NaCN or KCN Weak Acid (e.g., HCl, Acetic Acid)Water, Ethanol, Methanol, Water/Alcohol mixtures-10 to 10 °CGenerates HCN in situ. Requires careful pH control (~4.5-6) to balance the presence of free CN⁻ nucleophile and protonated HCN.[5] Water is an inexpensive and effective solvent for the cyanide salt.[7]
NaCN or KCN None (Base-catalyzed)Dimethyl Sulfoxide (DMSO)Room Temp.DMSO solvates the cation (Na⁺/K⁺), creating highly reactive "naked" cyanide anions, often leading to faster reactions.[8]
Trimethylsilyl cyanide (TMSCN) Lewis Acid (e.g., ZnI₂, TiCl₄) or NoneDichloromethane (DCM), Acetonitrile (MeCN), Solvent-free0 °C to Room Temp.A safer alternative to HCN/alkali cyanides. The reaction yields a silyl-protected cyanohydrin, which is hydrolyzed during work-up. Lewis acids activate the carbonyl group.[8]
KCN CO₂ (1 atm)Ethanol (EtOH)Room Temp.CO₂ forms a slightly acidic medium, potentially creating cyanoformate, which increases the solubility and availability of the cyanide nucleophile.[9] This represents a milder, more modern approach.

3.3. Detailed Experimental Protocol (Alkali Cyanide Method)

This protocol utilizes sodium cyanide in an aqueous alcohol mixture, a common and cost-effective method.

!!! SAFETY WARNING !!! This protocol involves the use of sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Prepare an appropriate cyanide quenching solution (e.g., alkaline bleach or ferrous sulfate) before starting the experiment.

  • Reagents & Equipment:

    • Tert-butyl 3-oxopiperidine-1-carboxylate

    • Sodium cyanide (NaCN)

    • Ethanol or Methanol

    • Water (deionized)

    • Acetic acid or dilute HCl

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

    • Standard extraction and purification glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in ethanol or methanol.

    • In a separate beaker, dissolve sodium cyanide (1.1 - 1.5 eq) in a minimal amount of water.

    • Cool the ketone solution to 0 °C using an ice bath.

    • Slowly add the aqueous sodium cyanide solution to the ketone solution while maintaining the temperature below 5 °C.

    • Once the addition is complete, slowly add a weak acid (e.g., acetic acid, 1.0 eq) dropwise via a dropping funnel. CAUTION: This will generate toxic HCN gas. Ensure efficient fume hood ventilation. The pH should be maintained in the weakly acidic to neutral range.

    • Stir the reaction mixture at 0-5 °C for 2-6 hours, monitoring its progress by TLC.[7]

    • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to afford pure tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

References

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • ZHU Wei, WANG Bo, WU Hui, LI Binghao. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals. 2015, 46(4): 349-350. [Link]

  • Google Patents. (S)-1-Boc-3-hydroxypiperidine synthesis method. CN105801518A.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Boron Molecular. Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • LookChem. tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. [Link]

  • Google Patents. Synthetic method of N-t-butyloxycarboryl-3-piperidone. CN104447511A.
  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]

  • Google Patents.
  • Kim, K., et al. CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv. 2021. [Link]

  • Stenutz. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Google Patents. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. CN101565397B.
  • OrgoSolver. Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. [Link]

  • Google Patents. Purification method of tert-butyl hydroperoxide. CN112159343A.
  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

Sources

Application

Application Note: A Scalable and Robust Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Introduction Piperidine derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable pharmacological properties.[1][2] The functionalized intermediate, tert-b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable pharmacological properties.[1][2] The functionalized intermediate, tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure, featuring a protected amine, a hydroxyl group, and a nitrile, allows for diverse downstream chemical transformations.

This application note provides a comprehensive guide for the scale-up synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate from the readily available starting material, N-Boc-4-piperidone. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust, scalable, and safe method for producing this key intermediate in kilogram quantities.

Synthetic Strategy and Rationale

The core of this synthesis is the formation of a cyanohydrin from a ketone. The chosen starting material, N-Boc-4-piperidone, is ideal for this transformation as the tert-butoxycarbonyl (Boc) group effectively protects the piperidine nitrogen from participating in unwanted side reactions.[3] The cyanohydrin formation is a nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone.[4][5]

For a scalable and safe process, this protocol utilizes an in situ generation of hydrocyanic acid (HCN) from sodium cyanide (NaCN) and a mild acid, such as acetic acid. This approach avoids the handling of highly toxic and volatile HCN gas directly. The reaction is reversible, and the equilibrium is driven towards the product by careful control of reaction conditions.[5][6]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Start: N-Boc-4-piperidone Reaction Cyanohydrin Formation (NaCN, Acetic Acid, Water/IPA) Start->Reaction Reagents Workup Aqueous Work-up & Extraction (Quenching, Phase Separation) Reaction->Workup Crude Product Purification Crystallization (Solvent Selection & Isolation) Workup->Purification Isolated Crude QC Quality Control (NMR, IR, HPLC, Melting Point) Purification->QC Purified Solid End Product: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate QC->End Verified Product Mechanism cluster_0 Mechanism of Cyanohydrin Formation Ketone N-Boc-4-piperidone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Intermediate Tetrahedral Alkoxide Intermediate ProtonatedKetone->Intermediate + CN⁻ Cyanide CN⁻ Product Cyanohydrin Product Intermediate->Product + H⁺ H_plus H⁺ H_source H₂O / AcOH

Sources

Method

Application Notes and Protocols for the Stereoselective Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Introduction: The Significance of a Chiral Cyanohydrin Piperidine Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a highly functionalized chiral building block of significant interest to medicinal chemists and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Cyanohydrin Piperidine

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a highly functionalized chiral building block of significant interest to medicinal chemists and drug development professionals. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products.[1] The introduction of a chiral tertiary alcohol adjacent to a nitrile group at the C3 position creates a versatile synthetic handle. This cyanohydrin functionality can be readily converted into other critical pharmacophores, such as α-hydroxy acids or β-amino alcohols, opening avenues for the synthesis of novel therapeutics.[2]

The stereochemistry at the C3 position is paramount, as different stereoisomers of a drug candidate can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, robust and reliable methods for the stereoselective synthesis of this intermediate are crucial for the efficient and scalable production of enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the stereoselective synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, focusing on the underlying chemical principles that govern stereoselectivity and offering detailed protocols for key transformations. We will address both diastereoselective and enantioselective approaches to furnish this valuable chiral intermediate.

Part 1: Synthesis of the Key Precursor: N-Boc-3-Piperidone

A reliable synthesis of the starting material, tert-butyl 3-oxopiperidine-1-carboxylate (commonly known as N-Boc-3-piperidone), is the essential first step. A common and efficient method involves the oxidation of the corresponding alcohol, N-Boc-3-hydroxypiperidine.

Protocol 1: TEMPO-Mediated Oxidation of N-Boc-3-hydroxypiperidine

This protocol utilizes a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach). This method is favored for its mild conditions and high efficiency.[3]

Reaction Scheme:

G reactant N-Boc-3-hydroxypiperidine product N-Boc-3-piperidone reactant->product Oxidation reagents TEMPO (cat.), NaOCl, NaHCO3 DCM/H2O

Caption: Oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone.

Materials:

  • N-Boc-3-hydroxypiperidine

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~8.25%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Step-by-Step Procedure:

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of substrate).

  • Add an aqueous solution of potassium bromide (0.1 eq) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium hypochlorite (1.2 eq) and sodium bicarbonate (2.5 eq) in water. Cool this solution to 0 °C.

  • Add a catalytic amount of TEMPO (0.01 eq) to the DCM solution of the alcohol.

  • Slowly add the cold NaOCl/NaHCO₃ solution to the reaction mixture via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate to consume excess oxidant.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-piperidone, which can be purified by column chromatography or recrystallization.

Part 2: Diastereoselective Cyanation of N-Boc-3-Piperidone

The addition of a cyanide nucleophile to the carbonyl of N-Boc-3-piperidone can result in two diastereomers: one with an axial cyano group and the other with an equatorial cyano group. The piperidine ring exists predominantly in a chair conformation, and the stereochemical outcome of the reaction is dictated by the trajectory of the nucleophilic attack.

Conformational Analysis and Nucleophilic Attack:

The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influences the ring conformation. Nucleophilic attack on the carbonyl carbon can occur from two faces:

  • Axial Attack: The nucleophile approaches from the axial face, leading to the formation of an equatorial hydroxyl group and an axial cyano group (after protonation).

  • Equatorial Attack: The nucleophile approaches from the equatorial face, resulting in an axial hydroxyl group and an equatorial cyano group.

Generally, for cyclic ketones, axial attack is often favored to avoid steric hindrance with the axial hydrogens at the C2 and C6 positions, leading to the equatorial alcohol. However, the presence of the bulky Boc group and the specific reaction conditions can influence this preference.

G cluster_0 Nucleophilic Attack Trajectories cluster_1 Axial Attack cluster_2 Equatorial Attack ketone N-Boc-3-Piperidone (Chair Conformation) axial_product Equatorial OH Axial CN ketone->axial_product  CN⁻ (axial) equatorial_product Axial OH Equatorial CN ketone->equatorial_product  CN⁻ (equatorial)

Caption: Diastereomeric outcomes of cyanide addition to N-Boc-3-piperidone.

Protocol 2: Diastereoselective Cyanosilylation with Trimethylsilyl Cyanide (TMSCN)

A common method for cyanohydrin formation is the use of trimethylsilyl cyanide (TMSCN), which is safer to handle than hydrogen cyanide.[4] The initial product is a silyl-protected cyanohydrin, which can be deprotected under mild acidic or basic conditions. The diastereoselectivity can be influenced by the choice of catalyst and reaction temperature.

Reaction Scheme:

G reactant N-Boc-3-piperidone intermediate Silyl-protected cyanohydrin reactant->intermediate 1) TMSCN, Catalyst     (e.g., KCN/18-crown-6) product Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate intermediate->product 2) Mild acidic workup     (e.g., HCl aq.)

Caption: Two-step cyanosilylation and deprotection workflow.

Materials:

  • N-Boc-3-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • 18-Crown-6

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-piperidone (1.0 eq) and anhydrous solvent.

  • Add a catalytic amount of KCN (0.05 eq) and 18-crown-6 (0.05 eq). The 18-crown-6 complexes the potassium ion, increasing the nucleophilicity of the cyanide anion.

  • Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C). Lower temperatures generally favor higher diastereoselectivity.

  • Slowly add TMSCN (1.2 eq) dropwise.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully at low temperature by adding water.

  • Allow the mixture to warm to room temperature and add 1M HCl to facilitate the deprotection of the silyl ether. Stir for 1-2 hours.

  • Neutralize the mixture with saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers. The ratio of diastereomers should be determined by ¹H NMR analysis of the crude product.

Part 3: Enantioselective Synthesis Strategies

Achieving high enantioselectivity in the cyanation of N-Boc-3-piperidone requires the use of a chiral catalyst. While specific protocols for this exact substrate are not prominently detailed in the literature, we can extrapolate from well-established methodologies for the asymmetric cyanation of other ketones.

Conceptual Approach 1: Chiral Lewis Acid Catalysis

Chiral Lewis acid complexes are widely used to catalyze the enantioselective addition of TMSCN to carbonyl compounds. A prominent example is the use of titanium-salen complexes. The chiral ligand environment of the Lewis acid coordinates to the carbonyl oxygen, creating a chiral pocket that directs the nucleophilic attack of the cyanide to one face of the ketone preferentially.

Proposed Catalytic Cycle:

G cluster_0 Enantioselective Cyanation Cycle catalyst Chiral Lewis Acid (e.g., Ti-Salen) activated_complex Activated Ketone-Catalyst Complex catalyst->activated_complex + Ketone ketone N-Boc-3-piperidone tms_cyanide TMSCN product_complex Product-Catalyst Complex activated_complex->product_complex + TMSCN product_complex->catalyst Catalyst Regeneration product Enantioenriched Silyl Cyanohydrin product_complex->product

Caption: Proposed cycle for chiral Lewis acid-catalyzed enantioselective cyanation.

Key Experimental Considerations for Method Development:

  • Catalyst Selection: A variety of chiral ligands (e.g., Salen, BINOL, PyBox) and metal sources (e.g., Ti, Al, V) can be screened.

  • Cyanide Source: TMSCN is the most common, but other sources like ethyl cyanoformate could also be explored.

  • Solvent and Temperature: These parameters must be optimized to maximize both reactivity and enantioselectivity. Non-polar solvents and low temperatures (-78 °C to -20 °C) are often beneficial.

  • Additives: In some systems, additives like N-oxides can act as co-catalysts to enhance the reaction rate and selectivity.

Conceptual Approach 2: Biocatalysis with Hydroxynitrile Lyases (HNLs)

Enzymes, particularly hydroxynitrile lyases (HNLs), are highly effective catalysts for the enantioselective synthesis of cyanohydrins.[5] These enzymes can be (R)-selective or (S)-selective, providing access to either enantiomer of the product. While the reduction of N-Boc-3-piperidone using ketoreductases is well-documented,[2][6][7] the application of HNLs for its cyanation represents a promising, albeit less explored, avenue.

Advantages of Biocatalysis:

  • High Enantioselectivity: Often >99% ee.

  • Mild Reaction Conditions: Typically performed in aqueous buffer systems at or near room temperature.

  • Environmentally Benign: Reduces the need for heavy metals and organic solvents.

Protocol Development Considerations:

  • Enzyme Screening: A panel of commercially available (R)- and (S)-selective HNLs would need to be screened for activity towards N-Boc-3-piperidone.

  • Reaction Medium: The reaction is often performed in a biphasic system (e.g., buffer/organic solvent like MTBE) or in an aqueous medium with a co-solvent to aid substrate solubility.

  • pH Control: The pH must be maintained in the optimal range for HNL activity (typically pH 4-6) to suppress the non-enzymatic background reaction.

  • Cyanide Source: An in-situ generation of HCN from a less hazardous source like KCN or TMSCN in a buffered system is standard practice.

Data Summary and Comparison

MethodStereoselectivity TypeProbable Cyanide SourceKey Parameters to OptimizeExpected Outcome (Hypothetical)
KCN/18-Crown-6 DiastereoselectiveTMSCNTemperature, SolventModerate to good d.r.
Chiral Ti-Salen Complex EnantioselectiveTMSCNLigand structure, Temperature, Solvent, AdditivesPotentially high ee (>90%)
Hydroxynitrile Lyase EnantioselectiveKCN/HCN (in-situ)Enzyme choice, pH, Co-solvent, Substrate concentrationPotentially very high ee (>98%)

Conclusion and Future Outlook

The stereoselective synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate presents a significant synthetic challenge that can be addressed through modern catalytic methods. While diastereocontrol can be achieved using standard cyanating agents with careful optimization of reaction conditions, enantioselective synthesis requires the development of a bespoke catalytic system. Both chiral Lewis acid catalysis and biocatalysis offer promising avenues. For researchers and drug development professionals, the key will be systematic screening and optimization of these conceptual protocols to develop a robust, scalable, and efficient synthesis for this valuable chiral building block. The detailed protocols and conceptual frameworks provided herein serve as a comprehensive guide for initiating such development efforts.

References

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Available at: https://www.derpharmachemica.
  • Watson, P. S., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Current Organic Chemistry, 6(10), 927-960.
  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. Applied Biochemistry and Biotechnology, 181(4), 1434-1448. [Available at: https://pubmed.ncbi.nlm.nih.gov/27854034/]
  • Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5596-5607. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00934d]
  • Morris, S. A. (2016). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines using Selected Organolithiums and Visible-Light-Mediated Synthesis of Fused Indolines using Tethered Styrenes. University of Arkansas, Fayetteville. [Available at: https://scholarworks.uark.edu/etd/1690/]
  • Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.07%3A_The_Addition_of_Hydrogen_Cyanide_to_Aldehydes_and_Ketones]
  • CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone. (2015). Google Patents. [Available at: https://patents.google.
  • ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. [Available at: https://www.chemicalbook.com/article/uses-and-preparation-of--s--1-boc-3-hydroxypiperidine.htm]
  • Song, J. J., et al. (2006). Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds. The Journal of Organic Chemistry, 71(3), 1273–1276. [Available at: https://www.organic-chemistry.org/abstracts/lit2/136.shtm]

Sources

Application

Application Note: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate - A Trifunctional Building Block for Complex Molecule Synthesis

An Application Guide to a Versatile Heterocyclic Scaffold Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The strategic introduct...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Versatile Heterocyclic Scaffold

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The strategic introduction of functional groups onto this ring system is a cornerstone of modern drug design. This application note details the synthesis, reactivity, and utility of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a versatile trifunctional building block. Possessing a Boc-protected nitrogen, a tertiary hydroxyl group, and a nitrile at a single stereocenter, this molecule offers three orthogonal points for chemical modification. We provide detailed mechanistic insights and field-tested protocols for leveraging this scaffold in the synthesis of complex, sterically demanding piperidine derivatives, making it an invaluable tool for researchers in drug discovery and synthetic organic chemistry.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties and hazards is the foundation of safe and successful experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate-
Molecular Formula C₁₁H₁₈N₂O₃[3]
Molecular Weight 226.27 g/mol [3]
CAS Number 1219832-34-4[4]
Appearance White to off-white solid-
LogP 1.21[4]
PSA 73.56 Ų[4]
GHS Hazard Information & Safe Handling

This compound is considered hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5]

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Warning (H302)P264, P270, P301+P312, P501
Skin Corrosion/Irritation Warning (H315)P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Warning (H319)P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity Warning (H335)P261, P271, P304+P340, P312, P403+P233

Data aggregated from multiple sources.[3][5]

The Causality Behind the Hazards: Understanding the Cyanohydrin Moiety

The primary hazard associated with this building block stems from its identity as a cyanohydrin. The cyanohydrin formation from a ketone and a cyanide source is a reversible reaction.[6]

  • Risk of HCN Release: Under either acidic or basic conditions, the equilibrium can shift, causing the molecule to decompose back into N-Boc-3-piperidone and release highly toxic hydrogen cyanide (HCN) gas.

  • Handling Precautions:

    • ALWAYS handle this compound in a certified chemical fume hood.

    • AVOID mixing with strong acids or bases unless it is part of a controlled reaction protocol.

    • Have a cyanide first-aid kit and trained personnel available.

    • Quench reactions and dispose of waste appropriately, being mindful of pH to prevent HCN generation.

Synthesis of the Building Block

The title compound is most commonly synthesized from its ketone precursor, tert-butyl 3-oxopiperidine-1-carboxylate. The synthesis of this precursor typically involves Boc-protection of 3-hydroxypiperidine followed by oxidation, for instance, using NaOCl/TEMPO.[7] The final cyanohydrin formation is an addition reaction.[6]

G cluster_0 Synthesis Workflow A 1. N-Boc-3-piperidone C 3. Reaction Setup (Inert atmosphere, anhydrous solvent) A->C B 2. Cyanide Source (e.g., TMSCN) B->C D 4. Nucleophilic Addition C->D Catalyst (e.g., ZnI₂) E 5. Aqueous Workup & Extraction D->E F 6. Purification (e.g., Column Chromatography) E->F H Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate F->H G 7. Product Characterization (NMR, MS, IR) H->G

Caption: Synthesis workflow for the target building block.

Protocol 1: Synthesis via Trimethylsilyl Cyanide Addition

This protocol uses trimethylsilyl cyanide (TMSCN), which is generally considered safer to handle than alkali metal cyanides for small to medium-scale synthesis.

Materials:

  • tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc iodide (ZnI₂) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add tert-butyl 3-oxopiperidine-1-carboxylate and anhydrous DCM.

  • Add the catalytic amount of zinc iodide and stir until dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TMSCN dropwise via syringe over 15 minutes. Causality: Slow addition is crucial to control the exotherm of the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl. Safety: This step hydrolyzes the silyl ether intermediate and must be done slowly in a fume hood as it can release HCN.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash neutralizes any excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reactivity & Mechanistic Pathways

The synthetic power of this building block lies in the orthogonal reactivity of its three functional groups. The N-Boc group is a stable protecting group, while the cyanohydrin moiety offers a gateway to diverse transformations.

G cluster_nitrile Nitrile Transformations cluster_hydroxyl Hydroxyl Transformations cluster_deprotection Deprotection main Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate -CN -OH N-Boc amine 3-(Aminomethyl)-3-hydroxy main:n->amine Reduction (e.g., LiAlH₄, H₂/cat.) acid 3-Carboxy-3-hydroxy main:n->acid Hydrolysis (H⁺ or OH⁻) ester 3-Acyloxy-3-cyano main:o->ester Acylation (Ac₂O, DMAP) ether 3-Alkoxy-3-cyano main:o->ether Etherification (NaH, R-X) deprotected 3-Cyano-3-hydroxypiperidinium salt main:nboc->deprotected Acidolysis (TFA, HCl)

Caption: Major reaction pathways from the central scaffold.

Application Protocols: Accessing Novel Derivatives

The following protocols are representative examples of how to selectively manipulate each functional group.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This transformation provides access to a key pharmacophore: a piperidine ring with a quaternary center bearing a hydroxyl and an aminomethyl group.

Materials:

  • Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the starting material in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: This exothermic reaction must be controlled via slow addition at low temperature to prevent side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Perform a Fieser workup: Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Safety: This quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly behind a blast shield.

  • A granular white precipitate of aluminum salts should form. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired amine, which can be purified further if necessary.

Protocol 3: Acylation of the Tertiary Hydroxyl Group

This protocol demonstrates the functionalization of the sterically hindered tertiary alcohol, a challenging but valuable transformation.

Materials:

  • Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.5 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the starting material in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add triethylamine (or pyridine) followed by the catalytic amount of DMAP. Causality: DMAP acts as a hyper-nucleophilic acylation catalyst, which is essential for activating the acylating agent towards the sterically hindered tertiary alcohol.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acetate ester.

Protocol 4: N-Boc Deprotection under Acidic Conditions

Removal of the Boc group liberates the piperidine nitrogen, allowing for subsequent N-alkylation, N-arylation, or amide coupling reactions.

Materials:

  • Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve the starting material in a minimal amount of a suitable solvent (e.g., dioxane for the HCl reagent, DCM for TFA).

  • Add an excess of the acidic deprotection reagent (e.g., 10 eq of 4M HCl in dioxane).

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction for the evolution of gas (isobutylene) and by TLC/LC-MS. Causality: The strong acid protonates the carbamate, leading to its collapse and the release of the stable tert-butyl cation, which is trapped or deprotonates to form isobutylene.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a large volume of diethyl ether to the residue to precipitate the product as its hydrochloride or trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected piperidinium salt.

Conclusion

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is more than a simple heterocyclic compound; it is a strategically designed synthetic platform. Its trifunctional nature allows for selective and sequential modifications, providing a robust entry point into novel libraries of 3,3-disubstituted piperidines. The protocols and mechanistic insights provided herein demonstrate its significant potential for accelerating drug discovery programs and enabling the synthesis of complex molecular architectures.

References

  • PubChem. (n.d.). Tert-butyl 3-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.
  • Google Patents. (n.d.). (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Tantillo, D. J., et al. (2006). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3798. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 7(10), 38-45.
  • Google Patents. (n.d.). Synthetic method of N-t-butyloxycarboryl-3-piperidone.
  • ResearchGate. (2015). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Biotechnology Letters. Retrieved from [Link]

  • Bielawska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stenutz. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Wang, M., Wang, W., & Q. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Al-kamali, A. S. N., et al. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. As a crucial building block in medicinal chemistry, achieving high yield and purity of this cyanohydrin is paramount. This document provides actionable insights grounded in established chemical principles to navigate the common challenges encountered during its synthesis.

Synthetic Overview: The Cyanohydrin Formation

The synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is primarily achieved through a nucleophilic addition of a cyanide anion to the carbonyl group of tert-butyl 3-oxopiperidine-1-carboxylate. This reaction, a classic cyanohydrin formation, establishes a new carbon-carbon bond and a hydroxyl group at the C3 position of the piperidine ring. While seemingly straightforward, the reaction is reversible and requires careful control of conditions to favor product formation and minimize side reactions.[1]

The general transformation is depicted below:

Synthesis_Overview Starting_Material Tert-butyl 3-oxopiperidine-1-carboxylate Reagents + KCN/HCN (or other cyanide source) + Weak Acid (e.g., Acetic Acid) Starting_Material->Reagents Product Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Reagents->Product

Caption: Synthetic route to the target cyanohydrin.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I recover a significant amount of unreacted starting material (tert-butyl 3-oxopiperidine-1-carboxylate). What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in cyanohydrin formation is a common issue and can stem from several factors related to the reaction equilibrium and the nucleophilicity of the cyanide source.

  • Insufficient Cyanide Nucleophile Concentration: The reaction is driven by the nucleophilic attack of the cyanide anion (CN⁻) on the carbonyl carbon.[1][2] If the concentration of free cyanide ions is too low, the reaction will be slow and may not reach completion.

    • Solution: While hydrogen cyanide (HCN) can be used, it is a weak acid (pKa ≈ 9.2).[1] Using a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with a weak acid (like acetic acid) or a substoichiometric amount of a stronger acid helps to generate HCN in situ while maintaining a sufficient concentration of the more nucleophilic CN⁻.[1] An analogous procedure for a similar substrate successfully uses a molar excess of potassium cyanide.[3]

  • Reaction Equilibrium: Cyanohydrin formation is a reversible reaction.[1] The position of the equilibrium is influenced by temperature and the stability of the starting material versus the product.

    • Solution:

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0-10 °C) can favor the product, as the forward reaction is typically exothermic.[1]

      • Concentration: Increasing the concentration of reactants can also shift the equilibrium towards the product, as demonstrated in established procedures where the reaction is run at a relatively high concentration.[3]

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen may impart some steric hindrance, slowing down the approach of the cyanide nucleophile.

    • Solution: While you cannot change the substrate, allowing for a longer reaction time (e.g., 24-48 hours) can help to overcome this kinetic barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Question 2: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?

Answer:

Impurity generation can complicate purification and reduce the overall yield. The most common impurities in this synthesis are typically related to the stability of the starting material and the product.

  • Aldol-type Self-Condensation of the Starting Material: Under basic conditions, the starting ketone can undergo self-condensation.

    • Solution: Careful control of the pH is critical. The reaction should be basic enough to have sufficient free cyanide, but not so basic as to promote self-condensation. The use of a buffered system or the slow addition of a weak acid can help maintain the optimal pH range.

  • Decomposition of the Cyanohydrin Product: Cyanohydrins can be unstable, particularly under basic conditions, and can revert to the starting ketone.[4][5]

    • Solution:

      • Workup Conditions: During the workup, it is advisable to neutralize the reaction mixture to a slightly acidic or neutral pH before extraction. Avoid prolonged exposure to strong bases.

      • Purification: When purifying by column chromatography, it is recommended to use a silica gel that has been washed with a neutral or slightly acidic solvent system. Sometimes, a small amount of a weak acid (like acetic acid) is added to the eluent to suppress decomposition on the column.

  • Formation of a Hydantoin: In the presence of an ammonium source (like ammonium carbonate, which is sometimes used in similar reactions like the Strecker synthesis), there is a possibility of forming a spiro-hydantoin derivative.[3]

    • Solution: Ensure that the reaction is free from ammonia or ammonium salts unless the hydantoin is the desired product. Use a clean cyanide source and appropriate reagents.

Question 3: The purification of the final product by column chromatography is difficult, and I see smearing or decomposition on the column. What can I do?

Answer:

The purification of cyanohydrins can be challenging due to their potential instability on silica gel.

  • Column Deactivation: Standard silica gel can be slightly acidic and may catalyze the decomposition of the cyanohydrin back to the starting ketone.

    • Solution:

      • Neutralization: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.

  • Product Instability: As mentioned, the product can be labile.

    • Solution:

      • Rapid Purification: Perform the chromatography as quickly as possible.

      • Low Temperature: If possible, run the column in a cold room or with a jacketed column to minimize thermal decomposition.

      • Alternative Purification Methods: If chromatography proves to be problematic, consider recrystallization or trituration from a suitable solvent system as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction? A1: Generally, cyanohydrin formations are favored at lower temperatures.[1] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. It is advisable to monitor the reaction progress to determine the optimal temperature profile for your specific setup.

Q2: Which cyanide source is best to use? A2: For laboratory-scale synthesis, using a salt like KCN or NaCN in combination with a proton source is often more convenient and safer than using HCN gas directly.[1] Trimethylsilyl cyanide (TMSCN) is another alternative that can be used under milder conditions, often with a catalytic amount of a Lewis acid.

Q3: How should I store the final product, tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate? A3: Cyanohydrins can be sensitive to heat and basic conditions. It is recommended to store the purified product in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. For long-term storage, refrigeration is advised.

Q4: What are the key safety precautions when performing this synthesis? A4: Extreme caution must be exercised when working with cyanides. [3]

  • Toxicity: Cyanide salts and hydrogen cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acidification: Never add a strong acid directly to a cyanide salt , as this will rapidly generate highly toxic hydrogen cyanide gas. Any acidic waste containing cyanide must be quenched with a solution of sodium hypochlorite (bleach) and a base (like sodium hydroxide) before disposal.

  • Emergency Preparedness: Have an emergency plan in place and ensure that an appropriate cyanide antidote kit is readily available. All personnel should be trained in its use.

Experimental Protocol and Data

Illustrative Step-by-Step Protocol

This protocol is a general guideline and should be optimized based on your specific experimental setup and observations.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of potassium cyanide (1.5 - 2.0 eq) in water. Slowly add this solution to the cooled solution of the starting material.

  • Acidification: Slowly add a weak acid, such as acetic acid (1.5 - 2.0 eq), dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) or by recrystallization.

Table of Key Reaction Parameters and Their Impact
ParameterRecommended RangeEffect on Yield and Purity
Temperature 0 °C to Room TempLower temperatures favor product formation and minimize side reactions.
Cyanide Source KCN, NaCN, TMSCNKCN/NaCN with a weak acid is a common and effective method.
Molar Ratio (Cyanide:Ketone) 1.5:1 to 2:1An excess of cyanide drives the equilibrium towards the product.
Solvent Methanol, Ethanol, THFProtic solvents can participate in proton transfer steps.
Reaction Time 24 - 48 hoursLonger reaction times may be needed to overcome steric hindrance.
pH Mildly BasicCrucial for maintaining a balance between free cyanide and preventing side reactions.

Visualizing the Process

workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_troubleshooting Potential Issues Start Start: - N-Boc-3-piperidone - Solvent Reagents Add Reagents: - KCN solution - Acetic Acid (0°C -> RT) Start->Reagents 1 Monitor Monitor Reaction: - TLC / LC-MS (24-48h) Reagents->Monitor 2 Quench Quench: - Sat. NaHCO₃ Monitor->Quench 3 Low_Yield Low Yield: - Check Equilibrium - Increase [CN⁻] Monitor->Low_Yield Extract Extract: - Ethyl Acetate Quench->Extract 4 Impurity Impurities: - Aldol Condensation - Product Decomposition Quench->Impurity Purify Purify: - Column Chromatography or Recrystallization Extract->Purify 5 Final_Product Final Product: - Pure Cyanohydrin Purify->Final_Product 6 Purification_Issues Purification: - Column Deactivation - Product Instability Purify->Purification_Issues

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Welcome to the Technical Support Center for the purification of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during your experiments.

Introduction to Purification Challenges

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a functionalized piperidine derivative containing a tertiary alcohol and a nitrile group, a class of compounds known as cyanohydrins. The presence of the Boc-protecting group, the hydroxyl, and the cyano functionalities imparts specific chemical properties that influence the choice and success of purification techniques. Key challenges often revolve around the compound's polarity, its stability under various conditions, and the removal of structurally similar impurities.

Cyanohydrins can be susceptible to decomposition, particularly under basic conditions, which can regenerate the starting ketone and cyanide. The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions. Therefore, maintaining careful control over pH and temperature during purification is paramount to prevent yield loss and the introduction of new impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate?

A1: The impurity profile largely depends on the synthetic route. However, common impurities to anticipate include:

  • Unreacted Starting Material: N-Boc-3-piperidone, the ketone precursor, is a common impurity.

  • Byproducts of Boc-protection: If the piperidine ring is formed prior to Boc protection, residual unprotected piperidine may be present.

  • Reagent-Related Impurities: Excess cyanide source or other reagents used in the cyanohydrin formation.

  • Decomposition Products: As cyanohydrins can be labile, you might find impurities arising from the decomposition of the product back to N-Boc-3-piperidone.

  • Solvent Residues: Residual solvents from the reaction or workup procedures.

Q2: My purified product is a yellowish oil, but I expected a white solid. What could be the reason?

A2: A yellow discoloration often suggests the presence of minor, highly colored impurities or oxidation products. While piperidine derivatives themselves can be prone to oxidation, the color could also arise from residual reagents or byproducts from the synthesis. Further purification by column chromatography or recrystallization is recommended to obtain a colorless product. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light can help prevent discoloration.[1]

Q3: I am observing a loss of my compound during silica gel column chromatography. What is happening?

A3: There are a few potential reasons for product loss on a silica gel column:

  • Decomposition on Silica: Silica gel is slightly acidic and can potentially cause the degradation of acid-sensitive compounds like those with a Boc-protecting group, or the cyanohydrin itself. To mitigate this, you can use deactivated silica gel (by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent) or opt for a different stationary phase like neutral alumina.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to silica gel, making elution difficult. A gradual increase in the polarity of the eluent should be employed.

  • Co-elution with a UV-inactive Impurity: If you are monitoring the chromatography by TLC with UV visualization, a non-UV active impurity might be co-eluting with your product, leading to a lower than expected yield of the pure fraction.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for polar compounds that are difficult to purify on normal-phase silica gel. The typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA). However, be mindful that the acidic conditions of the mobile phase could potentially lead to the cleavage of the Boc-group if exposure is prolonged.

Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during the purification of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in Column Chromatography 1. The compound is interacting too strongly with the stationary phase. 2. The chosen eluent system is not optimal. 3. The column is overloaded.1. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for silica gel to suppress acidic sites). 2. Perform a more thorough TLC analysis to find an eluent system that gives a compact spot with an Rf value between 0.2 and 0.4. 3. Use a larger diameter column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2]
Difficulty in Achieving Crystallization 1. The compound is an oil at room temperature. 2. The crude material contains impurities that inhibit crystallization. 3. The chosen solvent system is not suitable for recrystallization.1. Attempt crystallization at lower temperatures. If it remains an oil, column chromatography is the preferred purification method. 2. First, purify by column chromatography to remove the bulk of impurities, then attempt recrystallization of the partially purified material. 3. Systematically screen for a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature. A solvent/anti-solvent system can also be effective.[1]
Product Decomposition During Purification 1. Exposure to acidic or basic conditions. 2. Elevated temperatures during solvent removal or chromatography.1. Neutralize the crude product before purification. Use a buffered aqueous wash if necessary. When using silica gel, consider adding a basic modifier to the eluent. 2. Remove solvents under reduced pressure at a low temperature (e.g., below 40°C). Avoid prolonged heating.
Presence of Starting Ketone in Final Product 1. Incomplete reaction. 2. Decomposition of the cyanohydrin back to the ketone during workup or purification.1. Ensure the initial reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS. 2. Maintain neutral pH and low temperatures throughout the purification process. If the ketone is a persistent impurity, a careful optimization of the column chromatography conditions to improve separation is necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
  • Aim for an eluent system that provides good separation of the product from impurities and gives the product an Rf value of approximately 0.2-0.4.

2. Column Preparation:

  • Select an appropriately sized column based on the amount of crude material.
  • Prepare a slurry of silica gel in the chosen eluent.
  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the adsorbent bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.
  • Carefully load the sample onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • Collect fractions in test tubes or vials.
  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent under reduced pressure to obtain the purified Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.

1. Solvent Selection:

  • In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes).
  • A suitable solvent will dissolve the compound when heated but will result in poor solubility at room temperature, allowing for crystal formation upon cooling.

2. Recrystallization Procedure:

  • Place the crude material in an Erlenmeyer flask.
  • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
  • If there are insoluble impurities, perform a hot gravity filtration to remove them.
  • Allow the clear, hot solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product Analysis is_solid Is the product a solid at room temperature? start->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No (or impure solid) recrystallization Recrystallization is_solid->recrystallization Yes is_thermally_stable Is the product thermally stable? is_thermally_stable->column_chromatography No distillation Distillation (under high vacuum) is_thermally_stable->distillation Yes (for liquids) column_chromatography->is_thermally_stable

Caption: A decision tree to guide the selection of the appropriate purification technique.

General Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting purification challenges.

References

  • Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
  • Benchchem. (2025). Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Google Patents. (2015). CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Protheragen. (n.d.). N-Boc-3-Cyanopiperidine.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
  • Santa Cruz Biotechnology. (n.d.). 1-N-Boc-3-cyanopiperidine.
  • ChemicalBook. (n.d.). N-Boc-3-Cyanopiperidine CAS#: 91419-53-3.
  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate.
  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Benchchem. (2025). tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.
  • Biosynth. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate.
  • ChemicalBook. (2022). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
  • Eureka | Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine.
  • ChemicalBook. (2025). (S)-1-Boc-3-hydroxypiperidine.
  • Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • MATEC Web of Conferences. (2015). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PMC - PubMed Central - NIH. (2008). tert-Butyl 1-hydroxypiperidine-2-carboxylate.
  • Sunway Pharm Ltd. (n.d.). tert-butyl 3-hydroxypiperidine-1-carboxylate - CAS:85275-45-2.
  • BLDpharm. (n.d.). 143900-44-1|(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.
  • Amerigo Scientific. (n.d.). tert-Butyl (3S)-3-Hydroxypiperidine-1-carboxylate.
  • Google Patents. (2011). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

Sources

Troubleshooting

Technical Support guide: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthetic step. The synthesis, often a variation of the Strecker synthesis, involves the reaction of N-Boc-3-piperidone with a cyanide source.[1][2] While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and impact yield and final product quality.

This document provides in-depth, experience-driven insights into the mechanisms of side product formation, preventative measures, and analytical protocols for their identification.

Troubleshooting & FAQs

Here we address the most common issues encountered during the synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Question 1: My reaction yields a significant amount of an apolar impurity that is difficult to separate from the desired product. What could it be and how can I avoid it?

Answer:

This is a frequently observed issue. The most likely culprit is the formation of tert-butyl 3-cyano-1,2,5,6-tetrahydropyridine-1-carboxylate , an elimination byproduct.

Causality and Mechanism:

The desired product, a cyanohydrin, can undergo elimination of water, particularly under acidic or basic conditions, or at elevated temperatures. The hydroxyl group at the C3 position is activated by protonation (acidic conditions) or the adjacent cyano group's electron-withdrawing nature can facilitate elimination under basic conditions, leading to the formation of a double bond within the piperidine ring.

Diagram of Dehydration Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Dehydration Start N-Boc-3-piperidone Product Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (Desired Product) Start->Product + CN⁻, H⁺ SideProduct Tert-butyl 3-cyano-1,2,5,6-tetrahydropyridine-1-carboxylate (Elimination Byproduct) Product->SideProduct Δ or H⁺/OH⁻ (-H₂O)

Caption: Formation of the elimination byproduct from the desired cyanohydrin.

Troubleshooting and Prevention:

ParameterRecommendationRationale
Temperature Maintain low reaction temperatures (e.g., 0-5 °C) throughout the addition and stirring phases.Reduces the rate of the elimination reaction, which has a higher activation energy than the desired cyanohydrin formation.
pH Control Buffer the reaction mixture to maintain a slightly acidic to neutral pH (around 5-7). Avoid strongly acidic or basic conditions during workup.Minimizes acid- or base-catalyzed dehydration of the cyanohydrin product.
Workup Procedure Quench the reaction with a mild buffer. Use saturated sodium bicarbonate solution cautiously and avoid prolonged exposure. Extract the product promptly into an organic solvent.Prevents prolonged exposure to pH extremes that can promote elimination.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Minimizes the time the product is exposed to reaction conditions that could lead to byproduct formation.
Question 2: I'm observing a byproduct with the same mass as my starting material in the LC-MS analysis. What is this and why is it forming?

Answer:

This is likely due to the formation of an isomeric byproduct, tert-butyl 4-cyano-3-hydroxypiperidine-1-carboxylate , arising from rearrangement or impurities in the starting material.

Causality and Mechanism:

While less common, formation of the 4-cyano isomer can occur if the starting N-Boc-3-piperidone contains isomeric impurities or if conditions allow for a rearrangement process. More often, this is a result of using a starting material that is not pure.

Troubleshooting and Prevention:

  • Starting Material Purity: Ensure the purity of the N-Boc-3-piperidone starting material. It is known that the synthesis of this starting material can sometimes yield isomeric ketones.[3][4]

  • Analytical Confirmation: Use NMR spectroscopy to confirm the structure of the byproduct. The proton and carbon chemical shifts will be distinct for the 3-cyano and 4-cyano isomers.

Question 3: My final product seems to be contaminated with a more polar impurity, which I suspect is a hydrolyzed form of the nitrile. How can I prevent this?

Answer:

You are likely observing the formation of tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate (the amide) or tert-butyl 3-carboxy-3-hydroxypiperidine-1-carboxylate (the carboxylic acid).

Causality and Mechanism:

The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The hydrolysis proceeds first to the primary amide and then to the carboxylic acid.[1][5]

Diagram of Hydrolysis Side Reaction

G cluster_main Main Product cluster_side Side Reaction: Hydrolysis Product Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Amide Tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate (Amide Byproduct) Product->Amide H₂O, H⁺ or OH⁻ Acid Tert-butyl 3-carboxy-3-hydroxypiperidine-1-carboxylate (Acid Byproduct) Amide->Acid H₂O, H⁺ or OH⁻

Sources

Optimization

Technical Support Center: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Prepared by the Senior Application Scientist Team Frequently Asked Questions (FAQs) Question 1: What is Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and what are its core structural features? Answer: This molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Frequently Asked Questions (FAQs)

Question 1: What is Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and what are its core structural features?

Answer: This molecule is a substituted piperidine derivative, a heterocyclic scaffold prevalent in many pharmaceuticals.[1][2] Its chemical behavior is governed by three key functional groups:

  • N-Boc Group (tert-butoxycarbonyl): A common amine protecting group. It is robust under many conditions but is intentionally labile (easily removed) under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[3][4]

  • Piperidine Ring: A six-membered nitrogen-containing ring that is a common structural motif in drug development.[5]

  • Tertiary Cyanohydrin: The most critical functional group for stability considerations. It consists of a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon (C3 of the piperidine ring). Cyanohydrins exist in equilibrium with their corresponding ketone and hydrogen cyanide (HCN), a reaction that can be catalyzed by heat, acid, or base.[6]

Question 2: What are the optimal long-term storage conditions for this compound?

Answer: Given the compound's components, particularly the sensitive cyanohydrin moiety, stringent storage conditions are crucial to prevent degradation. While data for this specific molecule is limited, we can establish best practices based on its constituent functional groups.

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[7][8]

The rationale is multi-faceted:

  • Low Temperature (Refrigeration): Reduces the rate of potential thermal decomposition pathways.[5]

  • Tightly Sealed Container: Prevents the ingress of atmospheric moisture. Water can participate in hydrolysis reactions or facilitate other degradation mechanisms.[5][7]

  • Inert Atmosphere: Displaces oxygen, preventing potential oxidative degradation over long-term storage.

  • Dry Environment: Essential to prevent hydrolysis of the nitrile group and to maintain the overall integrity of the compound.[9]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Minimizes thermal degradation and slows equilibrium reactions.[7][8]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation.
Container Tightly Sealed, Amber VialPrevents moisture and light exposure.
Location Cool, Dry, Well-VentilatedGeneral best practice for chemical storage.[10][11]
Question 3: What is the expected shelf-life?

Answer: The exact shelf-life has not been formally established. However, analogous Boc-protected piperidine derivatives can remain stable for 2 to 3 years when stored under ideal conditions.[7] Due to the added sensitivity of the cyanohydrin group, we recommend a more conservative approach. It is advisable to re-qualify the material (e.g., via NMR, LC-MS) if it has been stored for more than 12 months or if any visual changes are observed.

Question 4: What are the primary signs and pathways of decomposition?

Answer: The most probable degradation pathway is the retro-cyanohydrin reaction , where the molecule reverts to N-Boc-3-oxopiperidine and hydrogen cyanide (HCN). This process can be accelerated by:

  • Basic conditions: Even trace amounts of base can catalyze the decomposition.

  • Elevated temperatures: Heat can provide the energy needed to overcome the activation barrier for this reversion.[5]

  • Presence of water: Moisture can facilitate the reaction.[12]

A secondary pathway involves the acid-catalyzed cleavage of the Boc protecting group , yielding the unprotected 3-cyano-3-hydroxypiperidinium salt.[3]

Visual Signs of Decomposition:

  • Color Change: The pure compound is expected to be a white to off-white solid.[11] The development of a yellow or brown color is a strong indicator of degradation.[13]

  • Change in Physical State: A lower melting point or the material becoming sticky or oily can indicate the presence of impurities.

G compound Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate ketone N-Boc-3-oxopiperidine compound->ketone Retro-Cyanohydrin Reaction hcn Hydrogen Cyanide (HCN) compound->hcn catalysts Heat, Base, or Moisture catalysts->compound

Caption: Primary degradation pathway via retro-cyanohydrin reaction.

Question 5: What are the critical safety and handling precautions?

Answer: This compound must be handled with extreme care due to the potential release of highly toxic hydrogen cyanide (HCN) gas.[9][14]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood with a face velocity between 80-120 fpm to prevent inhalation of any dust or potential HCN gas.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but thicker gloves should be considered for extensive handling), and chemical safety goggles.[9][10]

  • Incompatible Materials: Keep strictly separated from acids, acid anhydrides, strong oxidizing agents, and bases. Contact with acid will liberate toxic HCN gas.[9][14]

  • Disposal: All waste, including contaminated gloves and empty containers, must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]

Troubleshooting Guide

Problem 1: My NMR or LC-MS analysis shows a significant peak corresponding to the mass of N-Boc-3-oxopiperidine. What is the cause?

Answer: This is a classic sign of decomposition via the retro-cyanohydrin pathway. The presence of the ketone impurity indicates that the cyanohydrin functional group has reverted.

Troubleshooting Steps:

  • Review Storage Conditions: Was the container tightly sealed? Was it stored away from heat sources and in a refrigerator? Was it exposed to air and moisture for extended periods?

  • Check for Contamination: Could the material have been exposed to basic contaminants? This could be from residual base in a reaction flask, a contaminated spatula, or basic solvents.

  • Experimental Conditions: If the impurity appears after your reaction, check your reaction conditions. The presence of even a mild base (e.g., triethylamine, DIPEA, potassium carbonate) or elevated temperatures could be causing decomposition of your starting material.

Problem 2: The material, which was initially a white solid, has turned yellow and appears oily.

Answer: A color change to yellow or brown is a strong indicator of chemical degradation.[13] The oily appearance suggests the formation of impurities that have a lower melting point than the parent compound, potentially including the ketone byproduct.

Recommendations:

  • Do not use for sensitive reactions: For applications where high purity is critical (e.g., in multi-step syntheses leading to an active pharmaceutical ingredient), it is strongly recommended to use a fresh, pure batch of the material.

  • Consider Purification: If a fresh batch is unavailable, you may attempt to purify the material, for example, by recrystallization or column chromatography. However, be aware that the compound may degrade on silica gel, so a rapid, non-polar to polar solvent system should be used.

  • Adjust Stoichiometry: If you must use the material, consider that its effective purity is lower than 100%. You may need to adjust the stoichiometry in your reaction, but be aware that the impurities could interfere with the chemistry.

Problem 3: When I dissolve the compound in a solvent for my reaction, the solution turns yellow.

Answer: This suggests that the compound is unstable in your chosen solvent.

Troubleshooting Workflow:

G start Compound turns yellow in solution check_solvent Is the solvent basic or acidic? start->check_solvent check_purity Is the solvent old or of low purity? check_solvent->check_purity No use_neutral Action: Switch to a pure, dry, neutral solvent (e.g., THF, Dichloromethane) check_solvent->use_neutral Yes check_purity->use_neutral Yes result Problem Resolved check_purity->result No (contact support) use_neutral->result

Caption: Troubleshooting workflow for solution instability.

  • Evaluate the Solvent: Solvents like methanol or ethanol could potentially participate in reactions. Basic solvents or solvents containing basic impurities (like amine-stabilized chloroform) can induce decomposition. Acidic impurities can cleave the Boc group.

  • Use Fresh, Anhydrous Solvent: Ensure you are using a high-purity, dry (anhydrous) solvent. Old bottles of solvents like THF can form peroxides, and others can absorb atmospheric moisture.

  • Recommended Solvents: Dry, neutral solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are generally preferred.

References
  • US Hazmat Rentals. (n.d.). Acetone cyanohydrin Chemical Storage Specifications. Retrieved from [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]

  • University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. Retrieved from [Link]

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethylene cyanohydrin. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Cyanohydrin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 143900-44-1 | Product Name : (S)-1-Boc-3-Hydroxypiperidine. Retrieved from [Link]

  • Borne, Y. (n.d.). Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Reactivity of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This valuable building block, while versat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This valuable building block, while versatile, presents unique reactivity challenges stemming from the interplay of its cyanohydrin functionality, the bulky Boc-protecting group, and the piperidine scaffold. This guide is structured in a question-and-answer format to directly address common issues encountered during its use, providing not just protocols but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs): General Stability and Handling

Q1: My Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate appears to be decomposing during storage or aqueous workup. What conditions should I avoid?

A1: The primary cause of instability for this compound is the reversible nature of cyanohydrin formation.[1][2] Under basic conditions, the cyanohydrin can readily undergo a retro-cyanohydrin reaction to regenerate the parent ketone, Tert-butyl 3-oxopiperidine-1-carboxylate, and a cyanide anion.[3][4]

Key Instability Factors:

  • High pH: Exposure to strong bases (e.g., NaOH, KOH) or even milder bases during aqueous workup (e.g., saturated sodium bicarbonate) can promote decomposition.[4] The alkoxide formed upon deprotonation of the hydroxyl group can readily eliminate the cyanide ion.[3][4]

  • Elevated Temperatures: Heating the compound, especially in the presence of moisture or trace impurities, can accelerate decomposition.

Recommended Handling and Storage:

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Aqueous Workup: If an aqueous workup is necessary, use neutral or slightly acidic conditions (e.g., pH 5-7). A wash with a dilute solution of a weak acid like citric acid or ammonium chloride can help to neutralize any basic residues. Avoid prolonged contact with aqueous phases.

  • Purification: When performing column chromatography, it is advisable to use a silica gel that has been neutralized or pre-treated with a small amount of a non-nucleophilic base like triethylamine to avoid on-column degradation.

Troubleshooting Guide: Reactions at the C3 Position

This section addresses the challenges associated with the tertiary hydroxyl group, a common site for desired transformations.

Section 1: Dehydration Reactions
Q2: I am attempting to dehydrate the tertiary alcohol to form Tert-butyl 3-cyano-1,2,5,6-tetrahydropyridine-1-carboxylate, but I'm observing low yields and significant decomposition. What are the recommended conditions?

A2: Dehydration of the tertiary alcohol is challenging due to the potential for rearrangement and the sensitivity of the cyanohydrin and Boc groups to harsh acidic conditions. Standard strong acids like concentrated sulfuric or phosphoric acid are likely to cause Boc deprotection and polymerization.

Causality of Failure:

  • Acid Lability of the Boc Group: The tert-butoxycarbonyl (Boc) group is readily cleaved under strongly acidic conditions.[5][6]

  • Cyanohydrin Instability: The acidic conditions required for dehydration can also promote the reverse cyanohydrin reaction, leading back to the ketone.

Recommended Protocols:

Milder dehydration conditions are necessary to preserve the Boc group and minimize side reactions.

Reagent SystemSolventTemperatureKey Considerations
Martin's Sulfurane Dichloromethane (DCM) or ChloroformRoom TemperatureA mild and effective reagent for the dehydration of tertiary alcohols.
Burgess Reagent Tetrahydrofuran (THF) or BenzeneRefluxKnown for its mildness and high selectivity in dehydrating alcohols.
Thionyl Chloride (SOCl₂) / Pyridine Dichloromethane (DCM)0 °C to Room TemperatureA classic method, but careful control of stoichiometry and temperature is crucial to avoid side reactions. Pyridine acts as a base to neutralize the HCl generated.

Step-by-Step Protocol (using Thionyl Chloride/Pyridine):

  • Dissolve Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq).

  • Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to ice-cold water.

  • Separate the organic layer, and wash successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Nucleophilic Substitution of the Hydroxyl Group
Q3: I am finding it difficult to replace the hydroxyl group with other nucleophiles (e.g., halides, azides). What strategies can be employed to activate the hydroxyl group for substitution?

A3: The direct displacement of a hydroxyl group is unfavorable as it is a poor leaving group. Activation of the hydroxyl group is necessary to facilitate nucleophilic substitution.

Experimental Logic Flow for Hydroxyl Group Activation:

G start Starting Material: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate activation Activate Hydroxyl Group start->activation mesylate Formation of Mesylate/Tosylate (MsCl or TsCl, base) activation->mesylate  Good for Sₙ2 halide Conversion to Halide (e.g., Appel or Mitsunobu reaction) activation->halide  Direct conversion substitution Nucleophilic Substitution (e.g., NaN3, NaBr) mesylate->substitution halide->substitution product Desired Substituted Product substitution->product

Caption: Decision workflow for hydroxyl group substitution.

Recommended Activation Methods:

  • Conversion to a Sulfonate Ester (Mesylate or Tosylate): This is a reliable method for converting the alcohol into an excellent leaving group.

    • Protocol:

      • Dissolve the starting material (1.0 eq) in anhydrous DCM at 0 °C.

      • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

      • Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq).

      • Stir at 0 °C for 1-2 hours or until the reaction is complete (monitor by TLC).

      • The resulting sulfonate ester can often be used in the next step without extensive purification after a standard aqueous workup.

  • Mitsunobu Reaction: This allows for a one-pot conversion of the alcohol to the substituted product with inversion of stereochemistry (if a chiral center were present).

    • Reagents: Triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and the desired nucleophile (e.g., hydrazoic acid for an azide).

    • Caution: The Mitsunobu reaction can be sensitive to steric hindrance, and the bulky nature of the substrate may require longer reaction times or elevated temperatures.

Troubleshooting Guide: Reactions of the Nitrile Group

The nitrile group is a versatile handle for conversion into amines or carboxylic acids.

Section 3: Nitrile Hydrolysis
Q4: I want to hydrolyze the nitrile to a carboxylic acid, but the reaction is either sluggish or leads to decomposition. What are the best practices for this transformation?

A4: Nitrile hydrolysis requires forcing conditions (strong acid or base and heat), which can be detrimental to the Boc protecting group and the overall stability of the molecule.[7][8][9]

Analysis of Potential Issues:

  • Acidic Hydrolysis: Strong acids (e.g., 6M HCl, concentrated H₂SO₄) at high temperatures will efficiently hydrolyze the nitrile but will also rapidly cleave the Boc group.[7][9]

  • Basic Hydrolysis: Strong bases (e.g., 6M NaOH) at reflux will also hydrolyze the nitrile, but as previously discussed, will likely cause a retro-cyanohydrin reaction.[8][10]

Troubleshooting Strategies:

ApproachReagents & ConditionsRationale & Considerations
Two-Step: Hydrolysis then Re-protection 1. 6M HCl, Reflux2. (Boc)₂O, Base (e.g., Et₃N or NaOH)This is often the most practical approach. The Boc group is first cleaved during hydrolysis, and then the resulting amino acid is re-protected.
Milder Basic Hydrolysis H₂O₂, NaOH or K₂CO₃ in DMSO or EtOH/H₂OThis can sometimes favor the formation of the amide, which can then be subjected to further hydrolysis under slightly less harsh conditions. This approach aims to find a balance where the nitrile reacts faster than the cyanohydrin decomposes.
Q5: How can I selectively stop the hydrolysis at the amide stage?

A5: Isolating the amide from nitrile hydrolysis can be challenging as the conditions that hydrolyze the nitrile often also hydrolyze the resulting amide.[8] However, controlled basic hydrolysis can sometimes favor amide formation.

Recommended Method (Radziszewski Reaction):

  • Conditions: Hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent like DMSO or an alcohol/water mixture at controlled, lower temperatures.

  • Mechanism: The hydroperoxide anion acts as the nucleophile, and the reaction proceeds through a peroxyimidic acid intermediate.

Experimental Protocol:

  • Dissolve the nitrile in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C.

  • Add 30% aqueous hydrogen peroxide.

  • Slowly add a 1M aqueous solution of NaOH, keeping the pH between 8 and 9.

  • Stir at a low temperature, carefully monitoring the reaction by TLC.

  • Once the starting material is consumed, neutralize the solution and extract the product.

Section 4: Nitrile Reduction
Q6: I am attempting to reduce the nitrile to a primary amine, but I'm observing side reactions or incomplete conversion. Which reducing agents are compatible with the Boc group and the tertiary alcohol?

A6: The choice of reducing agent is critical to avoid cleavage of the Boc group and other unwanted reductions.

Reagent Selection Guide:

Reducing AgentCompatibility with Boc GroupPotential Issues & Comments
Lithium Aluminum Hydride (LiAlH₄) Generally compatibleA powerful reducing agent that will effectively reduce the nitrile.[11] However, it is highly reactive and requires careful handling and anhydrous conditions.
Borane (BH₃•THF or BH₃•DMS) CompatibleA good choice for nitrile reduction. It is less reactive than LiAlH₄ and generally does not affect the Boc group.
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) Generally compatibleCan be effective, but catalyst poisoning can be an issue. High pressures and temperatures may be required. Palladium-activated Raney-Nickel has been reported for nitrile reduction in the presence of Boc groups.[12][13][14]
Sodium Borohydride (NaBH₄) with a Catalyst CompatibleNaBH₄ alone is usually not strong enough to reduce nitriles. However, in the presence of a cobalt or nickel salt (e.g., CoCl₂ or NiCl₂), it forms a species capable of nitrile reduction. This method is often mild and compatible with many functional groups.[15]

Troubleshooting Workflow for Nitrile Reduction:

G start Goal: Reduce Nitrile to Amine incomplete_reaction Problem: Incomplete Reaction start->incomplete_reaction If... side_reactions Problem: Side Reactions/ Boc Cleavage start->side_reactions If... solution1 Increase reagent stoichiometry or reaction time/temperature incomplete_reaction->solution1 Try: solution2 Switch to a stronger reducing agent (e.g., from NaBH₄/CoCl₂ to LiAlH₄) incomplete_reaction->solution2 Try: solution3 Switch to a milder reducing agent (e.g., from LiAlH₄ to BH₃•THF or NaBH₄/NiCl₂) side_reactions->solution3 Try: solution4 Lower reaction temperature side_reactions->solution4 Try: solution1->incomplete_reaction If still fails...

Caption: Troubleshooting logic for nitrile reduction.

Troubleshooting Guide: Reactions Involving the Boc Protecting Group

Section 5: Selective Deprotection
Q7: How can I remove the Boc group without disturbing the cyanohydrin functionality?

A7: This is a significant challenge because the conditions for Boc removal (strong acid) can also affect the cyanohydrin.

Strategic Considerations:

  • Acid-Catalyzed Decomposition: As soon as the Boc group is removed, the resulting secondary amine of the piperidine ring can potentially catalyze the decomposition of the cyanohydrin, especially if the reaction mixture is not promptly neutralized.

  • Reversibility: The goal is to find conditions that are acidic enough to cleave the Boc group but minimize the time the unprotected cyanohydrin spends in the acidic medium.

Recommended Deprotection Protocols:

MethodReagentsSolventTemperatureKey Advantages & Notes
TFA in DCM Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to RTA very common and effective method.[6] Use a minimal amount of TFA (e.g., 20-30% v/v) and monitor the reaction closely. Work up immediately upon completion.
HCl in Dioxane/Methanol 4M HCl in Dioxane or MethanolDioxane or MethanolRoom TemperatureOften, the hydrochloride salt of the deprotected piperidine will precipitate, which can simplify isolation and protect the product from further reaction in solution.[6]

Post-Deprotection Handling is Crucial:

  • Rapid Quenching: Once TLC or LC-MS indicates the consumption of the starting material, immediately quench the reaction by pouring it into a cold, vigorously stirred basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) to neutralize the acid.

  • Immediate Extraction: Promptly extract the deprotected product into an organic solvent.

  • Avoid Storage in Solution: The unprotected piperidine cyanohydrin is likely to be less stable than its Boc-protected precursor. It is best to use it immediately in the next synthetic step.

References

  • Chemistry LibreTexts. (2023). Cyanohydrins. [Link]

  • Grokipedia. (n.d.). Cyanohydrin reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • YouTube. (2021). 6: Formation and reactions of cyanohydrins. [Link]

  • JoVE. (n.d.). Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • ACS Publications. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]

  • University of Dundee Research Portal. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]

  • PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. (2025). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ACS Publications. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this critical synthesis. By understanding the potential side reactions and having robust analytical methods, you can optimize your reaction conditions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and where can byproducts form?

A1: The synthesis is typically a cyanohydrin formation reaction, which is a nucleophilic addition of a cyanide ion to a ketone.[1] The starting material is N-Boc-3-piperidone. The cyanide anion, usually from a source like sodium cyanide (NaCN) or potassium cyanide (KCN), attacks the electrophilic carbonyl carbon of the piperidone.[2][3] This is followed by protonation of the resulting alkoxide to yield the desired cyanohydrin product. Byproducts can arise from several sources including side reactions of the starting material, instability of the product, or reactions involving impurities.

Q2: Why is byproduct identification important in the synthesis of this compound?

A2: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[4] The purity of this intermediate is crucial as impurities and byproducts can be carried through subsequent synthetic steps, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Rigorous identification and control of byproducts are therefore essential for regulatory compliance and drug safety.

Q3: What are the primary analytical techniques for identifying byproducts in this synthesis?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of byproducts.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts and quantifying their relative amounts.[5]

  • Mass Spectrometry (MS): Provides molecular weight information of the components, which is critical for identifying unknown byproducts.[7][8] Coupling HPLC with MS (LC-MS) is a powerful tool for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information about the product and any isolated byproducts, confirming their identity.[8]

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecules, which can indicate the types of byproducts being formed.[6]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you might encounter during the synthesis, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of an Amide-Containing Byproduct

Observation: You observe a peak in your LC-MS with a mass corresponding to the addition of a water molecule to the desired product (M+18). NMR analysis of the isolated impurity shows signals consistent with an amide functional group.

Probable Cause: Hydrolysis of the Nitrile Group

The nitrile group of the cyanohydrin product can undergo hydrolysis to form a primary amide, Tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate. This reaction can be catalyzed by either acidic or basic conditions, which may be present during the reaction or workup.[9][10]

dot

Caption: Hydrolysis of Nitrile to Amide Byproduct

Solutions:

  • Control pH: Ensure the pH of the reaction mixture and during workup is maintained within a neutral range to minimize acid or base-catalyzed hydrolysis.[9][11]

  • Minimize Water: Use anhydrous solvents and reagents where possible to reduce the availability of water for hydrolysis.

  • Temperature Control: Perform the reaction and workup at lower temperatures to decrease the rate of the hydrolysis reaction.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.

Issue 2: Detection of an Isomeric Byproduct

Observation: Chiral HPLC analysis reveals the presence of the undesired enantiomer or diastereomer of the product.

Probable Cause: Epimerization or Lack of Stereocontrol

The hydroxyl and cyano groups are on a stereocenter. Under certain conditions, particularly basic conditions, the cyanohydrin can undergo a retro-cyanohydrin reaction back to the ketone, followed by re-addition of the cyanide ion.[1] This can lead to racemization or epimerization at the C3 position.

dot

Caption: Epimerization via Retro-Cyanohydrin Reaction

Solutions:

  • pH Control: Avoid strongly basic conditions during the reaction and workup to suppress the retro-cyanohydrin reaction.[1]

  • Chiral Catalysis: For enantioselective synthesis, employ a suitable chiral catalyst and optimize reaction conditions to maximize stereoselectivity.[12]

  • Temperature: Lower reaction temperatures can often improve stereoselectivity.

  • Analytical Monitoring: Utilize chiral HPLC to monitor the enantiomeric or diastereomeric excess throughout the reaction and purification process.[12]

Issue 3: Formation of N-Oxide Byproduct

Observation: An LC-MS analysis shows a peak with a mass 16 units higher than the starting material or the product (M+16).

Probable Cause: Oxidation of the Piperidine Nitrogen

The tertiary amine of the piperidine ring is susceptible to oxidation, forming an N-oxide.[13][14] This can be caused by oxidizing agents present as impurities in the reagents or by exposure to air over prolonged periods, sometimes catalyzed by metal ions.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Reagent Purity: Use high-purity reagents and solvents to avoid contaminants that could act as oxidizing agents.

  • Degas Solvents: Degas solvents prior to use to remove dissolved oxygen.

  • Avoid Metal Contamination: Ensure glassware is clean and free from trace metal residues that can catalyze oxidation.

Summary of Potential Byproducts and Their Characteristics
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification MethodMitigation Strategy
Tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylateC₁₁H₂₀N₂O₄260.29LC-MS, NMR, IRControl pH, minimize water, lower temperature.
Diastereomer/EnantiomerC₁₁H₁₈N₂O₃242.27Chiral HPLCControl pH, use of chiral catalysts, lower temperature.
N-Oxide of Starting MaterialC₁₀H₁₇NO₄215.25LC-MSInert atmosphere, high-purity reagents, degas solvents.
N-Oxide of ProductC₁₁H₁₈N₂O₄258.27LC-MSInert atmosphere, high-purity reagents, degas solvents.

Experimental Protocols for Byproduct Analysis

Protocol 1: LC-MS Analysis for Byproduct Profiling
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Identify the peaks corresponding to the desired product and any potential byproducts based on their mass-to-charge ratios.

Protocol 2: NMR for Structural Elucidation of an Isolated Byproduct
  • Isolation: Isolate the byproduct of interest using preparative HPLC or column chromatography.

  • Sample Preparation: Dissolve the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • Acquire ¹H NMR to determine the proton environment.

    • Acquire ¹³C NMR to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the structure.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to elucidate the complete structure of the byproduct.[8]

By following this guide, you will be better equipped to identify, understand, and mitigate the formation of byproducts in the synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, leading to a more robust and efficient synthetic process.

References
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • United Chemical. The Role and Mechanisms of Sodium Cyanide in Organic Synthesis. [Link]

  • Oreate AI Blog. The Role of NaCN in Chemical Reactions: A Closer Look. [Link]

  • Perry, R. H., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]

  • Google Patents.
  • Sciencemadness Wiki. Sodium cyanide. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • StudyCorgi. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Fiveable. Sodium Cyanide Definition - Organic Chemistry Key Term. [Link]

  • Wikipedia. Sodium cyanide. [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Google Patents. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Wikipedia. Cyanohydrin reaction. [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Reddit. Are these the two main methods for cyanohydrin formation and are these mechanisms correct?. [Link]

  • LibreTexts Chemistry. 24. Qualitative Organic Analysis – Identification of an Unknown. [Link]

  • LookChem. tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. [Link]

  • Chinese Journal of Pharmaceuticals. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. [Link]

  • Chemistry LibreTexts. Cyanohydrins. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Google Patents. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.
  • DiVA portal. New Methods for Chiral Cyanohydrin Synthesis. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Master Organic Chemistry. Formation of Cyanohydrins from ketones and aldehydes. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Introduction Welcome to the technical support center for the stereoselective synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This molecule, a valuable chiral building block in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the stereoselective synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This molecule, a valuable chiral building block in pharmaceutical development, presents unique challenges in controlling the stereochemistry at the C3 position.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during its synthesis. We aim to provide not just protocols, but the underlying principles to empower you to optimize your reactions effectively.

The primary route to this compound involves the nucleophilic addition of a cyanide source to the prochiral ketone, tert-butyl 3-oxopiperidine-1-carboxylate. The core challenge lies in controlling the facial selectivity of the cyanide attack on the carbonyl group to yield the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity in the synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate?

A1: The stereochemical outcome of the cyanohydrin formation is a delicate interplay of several factors. Understanding and controlling these is key to achieving high diastereomeric or enantiomeric excess. The most critical factors include:

  • Catalyst Choice: This is arguably the most dominant factor. The reaction can be catalyzed by organocatalysts, metal-based catalysts, or enzymes, each offering a different level of stereocontrol through the formation of a chiral environment around the substrate.[2]

  • Cyanide Source: The nature of the cyanide source, such as trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN), can influence the reaction kinetics and the transition state geometry, thereby affecting stereoselectivity.[3]

  • Reaction Temperature: Lower reaction temperatures generally enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.[4] Conversely, higher temperatures can lead to reduced selectivity.

  • Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as stabilize or destabilize the transition states. A systematic solvent screen is often necessary for optimization.

  • Substrate Conformation: The conformation of the piperidine ring in the transition state can influence the accessibility of the carbonyl faces to the incoming nucleophile.

Q2: I am observing poor or no stereoselectivity in my reaction. What is the most likely cause?

A2: A lack of stereoselectivity often points to a non-catalyzed or poorly catalyzed reaction pathway. If you are not using a chiral catalyst, you will likely obtain a racemic or nearly racemic mixture, as the cyanide nucleophile can attack both faces of the prochiral ketone with roughly equal probability.[5] If you are using a chiral catalyst and still observing poor selectivity, consider the following:

  • Catalyst Inactivity: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents are pure and the reaction is performed under appropriate conditions (e.g., inert atmosphere if the catalyst is air-sensitive).

  • Incorrect Catalyst Loading: Inadequate catalyst loading can lead to a significant background (non-catalyzed) reaction, eroding the overall stereoselectivity.

  • Suboptimal Temperature: As mentioned, higher temperatures can overcome the selective barrier imposed by the catalyst.[4] Try running the reaction at a lower temperature.

Q3: How can I determine the stereoisomeric ratio of my product mixture?

A3: Determining the ratio of diastereomers or enantiomers is crucial for assessing the success of your stereoselective synthesis. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the most common and reliable methods for separating and quantifying stereoisomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers are indistinguishable by standard NMR, diastereomers will often exhibit distinct signals in both ¹H and ¹³C NMR spectra, allowing for quantification by integration.[6] For enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments, which can then be differentiated by NMR.[6]

Q4: I have successfully synthesized a mixture of diastereomers. What are the common methods for their separation?

A4: The separation of diastereomers is typically more straightforward than separating enantiomers due to their different physical properties. Common techniques include:

  • Flash Column Chromatography: This is the most common laboratory-scale method for separating diastereomers with different polarities.

  • Crystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.[7] This can sometimes be induced by forming a salt with a chiral resolving agent.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides a logical workflow for troubleshooting.

Problem 1: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)
Potential Cause Recommended Solutions & Rationale
Ineffective Catalyst System Solution: Screen a variety of chiral catalysts. For cyanohydrin synthesis, chiral thiourea derivatives, salen-type metal complexes (e.g., with Titanium or Vanadium), and hydroxynitrile lyase (HNL) enzymes are well-established options.[2][8] Rationale: Different catalysts operate through distinct mechanisms (e.g., dual activation by thioureas, Lewis acid activation by metal complexes) and their effectiveness is highly substrate-dependent.[2]
High Reaction Temperature Solution: Decrease the reaction temperature. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C). Rationale: Lowering the temperature increases the activation energy difference between the pathways leading to the different stereoisomers, thus favoring the formation of the thermodynamically more stable product.[4]
Inappropriate Solvent Choice Solution: Conduct a solvent screen. Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
Suboptimal Cyanide Source Solution: If using TMSCN, consider switching to an in-situ generation of HCN from a cyanide salt (e.g., KCN, NaCN) with a weak acid, or vice versa, depending on the catalyst system.[3][9] Rationale: The reactivity and steric bulk of the cyanide source can impact the stereochemical outcome.
Problem 2: Low Reaction Conversion or Yield
Potential Cause Recommended Solutions & Rationale
Catalyst Poisoning Solution: Purify all starting materials and solvents. Ensure the reaction is run under an inert atmosphere if using an air- or moisture-sensitive catalyst. Rationale: Impurities such as water or acidic/basic residues can deactivate the catalyst.
Reversibility of the Reaction Solution: Use a cyanide source that traps the product, such as trimethylsilyl cyanide (TMSCN), which forms a more stable silyl ether.[2] Rationale: The cyanohydrin formation is a reversible reaction.[3] Trapping the hydroxyl group as a silyl ether drives the equilibrium towards the product.
Steric Hindrance Solution: While the core structure is fixed, ensure that the N-Boc protecting group is not sterically clashing with the catalyst. In some cases, a different N-protecting group might be considered, though this would change the target molecule. Rationale: The bulky tert-butyl group can influence the approach of the catalyst and nucleophile.
Troubleshooting Workflow Diagram

G start Low Stereoselectivity Observed check_catalyst Is a chiral catalyst being used? start->check_catalyst add_catalyst Introduce a suitable chiral catalyst (e.g., thiourea, metal-salen, enzyme). check_catalyst->add_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes success Improved Stereoselectivity add_catalyst->success lower_temp Decrease reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C). check_temp->lower_temp No check_solvent Has a solvent screen been performed? check_temp->check_solvent Yes lower_temp->success solvent_screen Screen solvents of varying polarity (Toluene, DCM, THF, etc.). check_solvent->solvent_screen No check_reagents Are reagents and solvents pure? check_solvent->check_reagents Yes solvent_screen->success purify Purify starting materials and ensure anhydrous conditions. check_reagents->purify No check_reagents->success Yes purify->success

Caption: Troubleshooting workflow for improving stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyanosilylation using a Chiral Thiourea Catalyst

This protocol is a general guideline and may require optimization for your specific setup.

  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral thiourea catalyst (typically 1-10 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., toluene, 0.1 M) and tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.2-1.5 eq) dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired cyanohydrin silyl ether.

  • Desilylation (if required): The silyl ether can be cleaved using conditions such as TBAF in THF or HCl in methanol to yield the final hydroxyl product.

  • Analysis: Determine the enantiomeric or diastereomeric excess by chiral HPLC or GC analysis.

Catalyst Activation and Dual Role Diagram

G cluster_0 Chiral Thiourea Catalyst catalyst Thiourea Moiety (H-bond donor) complex Activated Ketone-Catalyst Complex catalyst->complex base Basic Moiety (e.g., Amine) product Chiral Cyanohydrin Silyl Ether base->product ketone tert-Butyl 3-oxopiperidine-1-carboxylate ketone->complex H-bonding Activation tms TMSCN (Cyanide Source) tms->base Nucleophilic Activation complex->product Stereoselective Cyanide Addition

Caption: Dual activation mechanism of a chiral thiourea catalyst.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.
  • North, M. (1993). Catalytic Asymmetric Cyanohydrin Synthesis. Synlett, 1993(11), 807–820.
  • BenchChem. (2025).
  • BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis.
  • Organic Chemistry Portal.
  • ResearchGate. (2025). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • BenchChem. Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine.
  • JEOL Ltd.
  • Wikipedia. Cyanohydrin reaction.
  • ChemTube3D.
  • Chemistry LibreTexts. (2025). 19.

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Optimization

Handling and safety precautions for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Welcome to the dedicated technical support guide for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS No. 1219832-34-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS No. 1219832-34-4). This document is intended for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the safe handling, storage, and application of this versatile building block, complete with troubleshooting guides and detailed protocols to ensure the success and integrity of your experiments.

Section 1: Compound Overview & Physicochemical Properties

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a key heterocyclic intermediate, valued in medicinal chemistry and organic synthesis. Its structure incorporates three critical functionalities:

  • A piperidine ring , a common scaffold in many pharmaceutical agents.

  • A Boc (tert-butoxycarbonyl) protecting group , which offers robust protection of the piperidine nitrogen under many conditions but can be removed cleanly under acidic protocols.[1]

  • A cyanohydrin moiety at the C3 position, which is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other transformations.[2]

This combination makes it a valuable precursor for creating complex substituted piperidines, which are integral to the development of novel therapeutics.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1219832-34-4[3]
Molecular Formula C₁₁H₁₈N₂O₃[3]
Molecular Weight 226.27 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 34-40 °C (May vary based on purity/isomer)[4]
Boiling Point ~292 °C (Predicted)[4]
Solubility Soluble in methanol, dichloromethane, ethyl acetate.[4]
pKa -1.28 ± 0.20 (Predicted for the Boc-amine)[5]

Section 2: Safety First: Hazard Identification & Risk Mitigation

Handling Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate requires stringent safety protocols due to the presence of the cyanohydrin group, which can release highly toxic hydrogen cyanide (HCN) gas, especially under acidic or basic conditions or upon heating.[6]

GHS Hazard Identification
Hazard StatementDescriptionGHS Pictogram
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

(Hazard information is based on data for structurally related compounds and should be treated as representative).[4][7]

Personal Protective Equipment (PPE) & Handling

Always handle this compound inside a certified chemical fume hood.

Table 2: Required PPE for Handling Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

TaskMinimum Required PPE
Weighing & Transfer Chemical splash goggles, lab coat, nitrile gloves (double-gloving recommended).
Preparing Solutions Chemical splash goggles, face shield, lab coat, nitrile gloves.
Running Reactions Chemical splash goggles, face shield, lab coat over flame-retardant clothing, nitrile gloves.
Work-up & Purification Chemical splash goggles, face shield, lab coat, nitrile gloves.
Emergency Procedures
  • Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]

  • Spills: Evacuate the area. Wear full PPE, including a respirator if necessary. Absorb solid spills with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal. Do not allow the material to come into contact with acids.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is critical to store it separately from acids and strong oxidizing agents to prevent the release of HCN gas.[7] Storage at 2-8°C is recommended for long-term stability.

Q2: Is the compound stable at room temperature? A: The compound is a solid with a low melting point and is generally stable at room temperature for short periods.[4] However, cyanohydrins can be thermally labile and may slowly decompose over time, especially in the presence of moisture or impurities. For long-term storage, refrigeration is advised.

Q3: Is this compound sensitive to air or moisture? A: Yes. Cyanohydrins can decompose in the presence of water.[6] The Boc protecting group is generally stable to water, but the overall compound should be handled under anhydrous conditions whenever possible to ensure reproducibility, especially in reactions involving organometallics or strong bases.

Q4: Can I purify this compound using silica gel chromatography? A: Yes, but with caution. The slightly acidic nature of standard silica gel can potentially cause decomposition of the cyanohydrin or partial cleavage of the Boc group. It is highly recommended to use silica gel that has been neutralized with a base, such as triethylamine (e.g., by preparing the slurry with a solvent system containing 0.5-1% triethylamine). Monitor fractions carefully by TLC.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during experiments involving Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Workflow: Troubleshooting a Failed Reaction

G start Reaction Failed (Low Yield / No Product) check_sm Is Starting Material (SM) Consumed (by TLC/LCMS)? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause1 Problem: Inactive Reagents or Poor Reaction Conditions sm_present->cause1 cause2 Problem: Product Decomposition During Reaction sm_gone->cause2 No product spot on crude TLC cause3 Problem: Product Decomposition During Work-up/Purification sm_gone->cause3 Product visible in crude, lost after purification sol1 Solution: - Use fresh, anhydrous solvents/reagents. - Re-evaluate temperature/reaction time. - Check catalyst activity. cause1->sol1 sol2 Solution: - Run reaction at lower temperature. - Check pH; avoid strong acid/base if possible. - Use milder reagents. cause2->sol2 sol3 Solution: - Avoid acidic aqueous washes. - Use neutralized silica gel for chromatography. - Minimize exposure to heat during solvent removal. cause3->sol3 G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up (Fieser Method) s1 1. Flame-dry flask under N2 s2 2. Add LiAlH4 to anhydrous THF s1->s2 s3 3. Cool to 0 °C s2->s3 r1 4. Add substrate solution in THF dropwise s3->r1 r2 5. Warm to RT, stir 12h r1->r2 r3 6. Monitor by TLC r2->r3 w1 7. Cool to 0 °C r3->w1 w2 8. Quench sequentially with: - H2O (x mL) - 15% NaOH (x mL) - H2O (3x mL) w1->w2 w3 9. Filter solids, wash with EtOAc w2->w3 w4 10. Concentrate filtrate w3->w4

Sources

Troubleshooting

Technical Support Center: Purification of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Document ID: TSC-2026-01-A Last Updated: January 19, 2026 Introduction Welcome to the technical support guide for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This document is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this key intermediate. As a cyanohydrin derived from a ketone, its purification requires careful consideration of the compound's stability and the nature of potential impurities. This guide provides field-proven insights, step-by-step protocols, and a mechanistic understanding of the purification strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges.

Problem 1: My crude product is a persistent oil and fails to crystallize.

Answer:

This is a frequent issue when residual starting material or highly soluble impurities are present. The target compound, Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, is a polar molecule, but unreacted N-Boc-3-piperidone is significantly less polar and can act as a crystallization inhibitor. Additionally, minor byproducts from the cyanohydrin formation can also prevent the formation of a stable crystal lattice.

Root Cause Analysis:

  • Unreacted Starting Material: The cyanohydrin formation is a reversible reaction.[1][2] If the reaction has not gone to completion, the starting ketone, N-Boc-3-piperidone, will remain.

  • Solvent Choice: The crystallization solvent may be too good, keeping both the product and impurities dissolved even at low temperatures.

  • Excess Reagents: Residual cyanide salts or other additives may be present.

Recommended Solution: Flash Column Chromatography

Flash column chromatography is the most effective method to remove less polar impurities like the starting ketone.[3][4] Given the polar nature of your target compound, a polar solvent system is required to elute it from the silica gel.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • Stationary Phase: Standard silica gel TLC plate.

    • Mobile Phase Screening: Start with a mixture of Ethyl Acetate (EtOAc) and Hexanes. A good starting point is 70:30 EtOAc/Hexanes.

    • Goal: Aim for a retention factor (Rf) of 0.25 - 0.35 for your target compound. The less polar N-Boc-3-piperidone impurity should have a higher Rf value (e.g., >0.6). If the compound does not move, switch to a more polar system like 5-10% Methanol (MeOH) in Dichloromethane (DCM).[5]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the chosen non-polar solvent component (e.g., Hexanes).

  • Sample Loading:

    • If your crude oil is soluble in a minimal amount of the mobile phase, perform a "liquid load."

    • For better resolution, especially with poorly soluble oils, perform a "dry load": Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[6] Load this powder onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting purified oil should now have a much higher propensity to crystallize. You can attempt recrystallization again (see Problem 2).

Problem 2: My product is pure by NMR, but I'm struggling with recrystallization to get a solid.

Answer:

Even after chromatographic purification, selecting the right recrystallization solvent is critical and depends on the principle that the desired compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.[7][8]

Recommended Solution: Two-Solvent Recrystallization System

For polar molecules like Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a mixed-solvent system is often effective.[7][9] This typically involves a "good" solvent in which the compound is very soluble and a "poor" (or "anti-solvent") in which it is not.

Experimental Protocol: Two-Solvent Recrystallization

A common and effective pair for moderately polar compounds is Ethyl Acetate (EtOAc) and Hexanes .

  • Dissolution: Place your purified oil in an Erlenmeyer flask. Heat the flask gently (e.g., in a warm water bath) and add the minimum amount of hot EtOAc required to fully dissolve the compound.

  • Induce Cloudiness: While the solution is still warm, slowly add the anti-solvent (Hexanes) dropwise while swirling. Continue adding until you observe a faint, persistent cloudiness. This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent (EtOAc) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexanes) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Solvent SystemRoleRationale
Primary (Good) Ethyl Acetate, Acetone, IsopropanolDissolves the compound completely at elevated temperatures.
Anti-Solvent (Poor) Hexanes, Heptane, Diethyl EtherInduces precipitation/crystallization upon cooling as the compound's solubility dramatically decreases.
FAQ 1: How do I know which impurities are present in my sample?

Answer:

A combination of analytical techniques is the best approach for impurity profiling.

  • ¹H NMR Spectroscopy: This is the first and most powerful tool. Compare your crude sample's spectrum to a reference spectrum of the pure product.

    • Expected Impurity Signals: Look for the characteristic signals of N-Boc-3-piperidone. You may also see unreacted cyanide sources or side-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and separating compounds with different polarities.[11] A reversed-phase method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase) is well-suited for this polar compound.[3] Impurities will appear as separate peaks from the main product peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the target compound may not be volatile enough for GC without derivatization, this technique is excellent for identifying smaller, more volatile impurities.[12]

FAQ 2: My compound seems to be decomposing on the silica gel column. What's happening?

Answer:

This can occur due to the acidic nature of standard silica gel. While the N-Boc protecting group is generally stable, prolonged exposure to acidic conditions can lead to its cleavage.[13][14] Cyanohydrins can also be sensitive and may revert to the starting ketone under certain conditions.[1]

Recommended Solutions:

  • Neutralize the Silica: Pre-treat your mobile phase by adding a small amount of a non-nucleophilic base, such as 1% triethylamine (Et₃N) .[5] This will neutralize the acidic sites on the silica gel. Be sure to check your compound's Rf by TLC with the modified eluent, as it may change.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like Diol.[15]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

Visualization of Purification Workflow

The following diagram outlines the logical decision-making process for purifying the crude product.

PurificationWorkflow cluster_start Synthesis Output cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Crude Product (Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate) Analysis Analyze Purity (TLC, ¹H NMR) Crude->Analysis Purify Select Purification Method Analysis->Purify Impure Final Pure Crystalline Solid Analysis->Final Pure & Solid Chrom Flash Column Chromatography Purify->Chrom Significant Impurities (e.g., Starting Material) Recrys Recrystallization Purify->Recrys Minor Impurities (Post-Chromatography) Chrom->Analysis Recrys->Final

Caption: Decision workflow for purification.

References

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • University of California, Irvine. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
  • Washington State University. (n.d.). Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Wikipedia. (n.d.). Cyanohydrin.
  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN).
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and Other Cyanohydrins for Advanced Synthesis

Introduction: The Strategic Importance of Cyanohydrins in Chemical Synthesis Cyanohydrins, organic compounds bearing a hydroxyl and a cyano group on the same carbon atom (α-hydroxynitriles), are cornerstones of modern or...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyanohydrins in Chemical Synthesis

Cyanohydrins, organic compounds bearing a hydroxyl and a cyano group on the same carbon atom (α-hydroxynitriles), are cornerstones of modern organic synthesis.[1][2] Their value lies in their remarkable versatility as synthetic intermediates. The dual functionality allows for facile conversion into a host of valuable molecular classes, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols, which are prevalent motifs in pharmaceuticals, agrochemicals, and fine chemicals.[1][3][4][5] The formation of a cyanohydrin via the nucleophilic addition of a cyanide anion to a carbonyl compound is a classic, powerful C-C bond-forming reaction.[5][6]

This guide provides a detailed comparison of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate , a complex cyclic cyanohydrin, with other common classes of cyanohydrins. We will explore the nuances of their synthesis, stability, and reactivity, supported by experimental protocols and data, to inform strategic decisions in the design of complex molecules, particularly within the realm of drug discovery.

Spotlight on Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate: A Privileged Scaffold

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is not merely a cyanohydrin; it is a highly functionalized, conformationally restricted building block. Its structure integrates three key synthetic elements:

  • The Piperidine Ring: This six-membered nitrogen-containing heterocycle is one of the most ubiquitous scaffolds in medicinal chemistry, found in numerous approved drugs.[7] Its presence imparts favorable pharmacokinetic properties and provides a rigid framework for orienting functional groups in three-dimensional space.

  • The Cyanohydrin Moiety: As the core reactive center, it provides a gateway for diverse chemical transformations.

  • The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a robust protecting group for the piperidine nitrogen, stable under a wide range of basic and nucleophilic conditions, yet readily cleaved under mild acidic conditions.[8][9] This orthogonality is crucial for selective, stepwise manipulations of the molecule.

The combination of these features in a single molecule makes it an exceptionally valuable intermediate for constructing complex, chiral molecules with potential biological activity. The precursor alcohol, (S)-1-Boc-3-hydroxypiperidine, is a well-known key intermediate in the synthesis of pharmaceuticals like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[10] The addition of the cyano group at the C3 position unlocks new avenues for synthetic diversification.

Comparative Analysis: Structural Classes and Performance Metrics

To appreciate the unique advantages of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, it is essential to compare it against other classes of cyanohydrins.

Structural Classification
  • Acyclic Cyanohydrins: These are formed from linear or branched aldehydes and ketones (e.g., acetone cyanohydrin). They are structurally the simplest class.[6][11]

  • Aromatic Cyanohydrins: These possess at least one aromatic ring attached to the cyanohydrin carbon (e.g., mandelonitrile from benzaldehyde). Their stability and reactivity are influenced by the electronic properties of the aromatic ring.

  • Cyclic Cyanohydrins: Formed from cyclic ketones, this class, which includes our target molecule, features a cyanohydrin moiety incorporated into a ring system. This imposes significant conformational constraints that differentiate their reactivity from acyclic counterparts.[12][13]

The logical relationship between these classes and our target molecule is illustrated below.

A Cyanohydrins B Acyclic Cyanohydrins (e.g., Acetone Cyanohydrin) A->B Linear Precursor C Cyclic Cyanohydrins A->C Cyclic Precursor D Aromatic Cyanohydrins (e.g., Mandelonitrile) A->D Aromatic Precursor E Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate C->E Is a specific example of

Caption: Classification of Cyanohydrins.

Key Performance Comparison
FeatureAcyclic Cyanohydrins (e.g., Acetone Cyanohydrin)Aromatic Cyanohydrins (e.g., Mandelonitrile)Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Precursor Simple aliphatic aldehydes/ketonesAromatic aldehydes/ketonesN-Boc-3-piperidone[14]
Structural Complexity LowModerateHigh (Trifunctional, Chiral)
Conformational Flexibility HighModerateLow (Rigid Scaffold)
Stability Variable; equilibrium is reversible and substrate-dependent.[2]Generally stable; stabilized by the aromatic ring.Good; Boc group prevents nitrogen-mediated side reactions.
Key Synthetic Value Simple building blocks, cyanide transfer agents.Precursors to mandelic acid and derivatives.Advanced intermediate for complex, 3D-oriented drug scaffolds.
Key Challenge Potential for retro-cyanation (reversion to carbonyl).Competing side reactions like benzoin condensation.[6]Multi-step synthesis of the piperidone precursor.

Experimental Protocols and Data

The choice of cyanide source is critical for both safety and efficiency. While traditional methods use highly toxic hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN), modern synthesis heavily favors trimethylsilyl cyanide (TMSCN) for its higher reactivity, milder reaction conditions, and improved safety profile.[6][15]

General Protocol: TMSCN-Mediated Synthesis of a Cyanohydrin Silyl Ether

This protocol is broadly applicable to a range of aldehydes and ketones and serves as a baseline for comparison. The initial product is the O-silylated cyanohydrin, which is stable and can be readily deprotected to the free cyanohydrin.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve ketone (1.0 mmol) in dry solvent (e.g., CH2Cl2) prep2 Add catalyst (e.g., ZnI2, 0.1 mmol) prep1->prep2 prep3 Cool to 0 °C under N2 prep2->prep3 react1 Add TMSCN (1.2 mmol) dropwise prep3->react1 react2 Stir at 0 °C to RT react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with aq. NaHCO3 react3->work1 work2 Extract with EtOAC work1->work2 work3 Dry, concentrate work2->work3 work4 Purify via chromatography work3->work4

Caption: General workflow for TMSCN-mediated cyanosilylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equivalent) and a suitable catalyst (e.g., ZnI₂, KCN/18-crown-6, or an organocatalyst).[3][6]

  • Solvent Addition: Add a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene.

  • Cooling: Cool the mixture to the desired temperature, typically between -78 °C and room temperature, depending on the catalyst and substrate.[3]

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2-1.5 equivalents) dropwise via syringe.[3]

  • Reaction: Stir the mixture at the chosen temperature and monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Quenching and Workup: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.[3]

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting trimethylsilyl-protected cyanohydrin can be purified by flash column chromatography. Subsequent deprotection to the free cyanohydrin is typically achieved with a mild acid wash (e.g., dilute HCl).

Specific Protocol: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

This synthesis applies the fundamental cyanohydrin formation reaction to the specific N-Boc-3-piperidone precursor.

Reactants:

  • Tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

  • Sodium Cyanide (NaCN)

  • Acetic Acid (AcOH)

  • Solvent (e.g., Ethanol/Water mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Cyanide Addition: Add sodium cyanide (NaCN, 1.5 equivalents) to the solution and stir until it dissolves.

  • Acidification: Cool the mixture in an ice bath and slowly add acetic acid (2.0 equivalents) dropwise, maintaining the temperature below 10 °C. The in-situ generation of HCN from NaCN and acid necessitates performing this step in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel to yield Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Synthetic Utility and Strategic Advantages

The true value of a building block is demonstrated by its potential for elaboration into more complex structures. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate offers multiple handles for diversification, a significant advantage over simpler cyanohydrins.

Caption: Diversification potential of the target molecule.

As shown, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, creating α-hydroxy acid and β-amino alcohol motifs, respectively, on the piperidine scaffold.[5] Simultaneously, the Boc group can be removed to allow for N-alkylation or N-arylation, dramatically expanding the accessible chemical space from a single, advanced intermediate.

Conclusion

While simple acyclic and aromatic cyanohydrins remain valuable tools for introducing the α-hydroxynitrile functionality, Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate represents a strategically superior building block for modern drug discovery and complex molecule synthesis. Its pre-packaged combination of a privileged piperidine scaffold, versatile cyanohydrin reactivity, and an orthogonal Boc-protecting group provides a rapid and efficient route to complex, three-dimensionally diverse molecules. The initial investment in the synthesis of its precursor is offset by the significant reduction in step-count for downstream applications, making it an invaluable asset for researchers and drug development professionals aiming to navigate complex chemical space with precision and efficiency.

References

  • BenchChem. (n.d.). Asymmetric Synthesis of Cyanohydrins from Prochiral Ketones: Application Notes and Protocols.
  • Belokon', Y., Gutnov, A., et al. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications.
  • Fuhrmann, J., & Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. doi:10.1039/C6OB00934D.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • Angene. (n.d.). The Chemistry of Cyanohydrins: Leveraging TMSCN in Synthesis.
  • Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett, 26, 563–564.
  • U.S. Patent No. US4517132A. (n.d.). Process for preparation of cyanohydrins. Google Patents.
  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins.
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.
  • JoVE. (2025). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. JoVE Core Organic Chemistry.
  • ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.). CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.
  • Kumar, A., Akula, A., & Kumar, S. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH).
  • Pabasara, D. (2020). Difference Between Acyclic and Cyclic Organic Compounds. Pediaa.Com.
  • Lashgari, N., & Zarranz, B. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Quora. (2022). What is the difference between cyclic and linear compounds? Why are cyclic compounds more stable than linear compounds?.

Sources

Comparative

A Senior Application Scientist's Guide: Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

In the intricate world of medicinal chemistry, the piperidine ring is a truly privileged scaffold, forming the core of countless therapeutic agents.[1][2] Its conformational pre-organization and ability to project vector...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the piperidine ring is a truly privileged scaffold, forming the core of countless therapeutic agents.[1][2] Its conformational pre-organization and ability to project vectors into three-dimensional space make it an invaluable asset for achieving potent and selective target engagement. However, the true potential of this scaffold is unlocked through precise functionalization. This guide provides a comparative analysis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a uniquely versatile building block, against its common analogs, offering field-proven insights and actionable experimental data for drug development professionals.

The Strategic Value of 3-Substituted Piperidines

The substitution pattern on the piperidine ring is a critical determinant of a molecule's pharmacological profile. While 2-, and 4-substituted piperidines are common, the synthesis of 3-substituted piperidines can present unique challenges, often requiring multi-step sequences or specialized catalytic systems.[3][4] This challenge underscores the importance of robust, pre-functionalized building blocks. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a stable and accessible cyanohydrin, represents a powerful solution, serving as a synthetic linchpin for accessing a diverse array of 3-substituted motifs that are otherwise difficult to obtain.

Comparative Analysis: The Cyanohydrin vs. Key Analogs

The utility of a building block is best understood in the context of its alternatives. Here, we compare tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate with its direct precursor and two common functionalized analogs.

Table 1: Overview of 3-Substituted Piperidine Building Blocks

Compound/AnalogStructureCore Directive & Strategic Application
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate A highly versatile intermediate. The cyanohydrin is a masked precursor to both amine and carboxylic acid functionalities at the same position, enabling rapid diversification into complex scaffolds like constrained α-amino acids.
Tert-butyl 3-oxopiperidine-1-carboxylate The electrophilic ketone is a gateway for introducing a wide range of C3 substituents via nucleophilic addition (e.g., Grignard, organolithium reagents) or reductive amination. It is the primary precursor to the title compound.[5]
(S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate

Provides a chiral hydroxyl group for hydrogen bonding interactions or as a handle for further functionalization (e.g., etherification, esterification). Its synthesis often involves enzymatic reduction or chemical resolution.[6][7]
Tert-butyl 3-aminopiperidine-1-carboxylate Directly incorporates a key basic/nucleophilic center, crucial for interacting with acidic residues in protein targets or for improving solubility. Its synthesis can be complex, highlighting the value of precursors.[8]

Table 2: Comparative Physicochemical and Reactivity Data

ParameterTert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylateTert-butyl 3-oxopiperidine-1-carboxylate(S)-Tert-butyl 3-hydroxypiperidine-1-carboxylateTert-butyl 3-aminopiperidine-1-carboxylate
Molecular Weight 242.29 g/mol 199.26 g/mol 201.26 g/mol 200.28 g/mol
Typical Form SolidLow-melting solid or oilSolidOil or solid
Key Reactivity Reversible cyanohydrin formation; nitrile can be reduced or hydrolyzed; hydroxyl can be derivatized.Electrophilic ketone center for nucleophilic addition and reductive amination.Nucleophilic hydroxyl group; can be oxidized back to the ketone.Nucleophilic and basic amine.
Synthetic Advantage Single compound provides access to both C3-amino and C3-carboxy analogs.Excellent for C-C bond formation at C3.Introduces chirality and a hydrogen-bond donor/acceptor.Direct installation of a basic pharmacophoric feature.
Limitation Sensitive to strong base (retro-cyanohydrin formation).Limited to nucleophilic additions at the carbonyl.Oxidation state is fixed unless further reactions are performed.Amine requires protection for many subsequent reactions.

Experimental Workflows: Unlocking the Potential of the Cyanohydrin

The synthetic power of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate stems from the diverse and high-yielding transformations of the cyanohydrin moiety.[9]

Workflow 1: Synthesis of Constrained α-Amino Acid Precursors

The conversion of the cyanohydrin to an aminonitrile (a Strecker-type intermediate) and subsequent hydrolysis provides access to valuable 3-amino-3-carboxypiperidine derivatives. These are conformationally restricted isosteres of amino acids used to impart rigidity into peptide-based drugs.[10]

Detailed Protocol:

  • Aminonitrile Formation: To a solution of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent like methanol, add a source of ammonia (e.g., ammonium hydroxide, 2.0 eq).

    • Causality Note: The reaction is an equilibrium. A slight excess of the amine source drives the reaction towards the formation of the more stable aminonitrile intermediate, displacing the hydroxyl group.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude aminonitrile can be taken directly to the next step or purified by flash chromatography on silica gel.

  • Nitrile Hydrolysis: Treat the crude aminonitrile with concentrated HCl (e.g., 6M HCl) and heat to reflux.

    • Causality Note: Harsh acidic conditions are required for the complete hydrolysis of both the nitrile to a carboxylic acid and the Boc-protecting group. This one-pot deprotection and hydrolysis is highly efficient.

  • Final Product Isolation: After cooling, the solvent is removed in vacuo to yield the hydrochloride salt of 3-amino-piperidine-3-carboxylic acid.

Workflow 2: Reduction to 3-(Aminomethyl)piperidin-3-ol

The selective reduction of the nitrile group provides a 1,3-amino alcohol, a privileged motif in many biologically active molecules for its ability to form multiple hydrogen bonds.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Causality Note: LiAlH₄ is a potent, unselective hydride source capable of reducing the nitrile. The Boc group is typically stable to these conditions. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete as judged by TLC or LC-MS.

  • Quenching (Fieser Workup): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Causality Note: This specific workup procedure is critical for safety and results in the formation of granular aluminum salts that are easily removed by filtration, simplifying purification.

  • Purification: Filter the slurry through a pad of Celite®, wash the filter cake with THF or ethyl acetate, and concentrate the filtrate to yield the crude product, which can be purified by chromatography.

Strategic Decision Framework

Choosing the right building block is paramount for synthetic efficiency. The following workflow diagram illustrates a logic-based approach to selecting a 3-substituted piperidine starting material based on the desired target functionality.

Sources

Validation

A Multi-Platform Spectroscopic Guide to the Structural Validation of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

This guide provides a comprehensive framework for the structural validation of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in medicinal chemistry. We move beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in medicinal chemistry. We move beyond a simple recitation of data to offer an integrated analytical strategy, comparing and contrasting orthogonal techniques to build an irrefutable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of complex small molecules.

The core principle of this guide is cross-validation. No single technique is sufficient for unambiguous structure elucidation[1][2]. Instead, we demonstrate how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are woven together into a self-validating system, where the findings of one method corroborate and are confirmed by the others.

The Analytical Challenge: Defining the Structure

The target molecule, Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, is a cyanohydrin derivative of N-Boc-3-piperidone. Its structure contains several key features that must be unequivocally confirmed: the piperidine ring, the N-Boc protecting group, a tertiary hydroxyl group, and a nitrile group, all centered around a quaternary carbon at the C3 position.

Hypothesized Structure:

Caption: Hypothesized structure of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Our validation strategy will systematically confirm each component of this structure. We will compare our expected findings with data from its common precursor, Tert-butyl 3-hydroxypiperidine-1-carboxylate, to highlight the spectral changes that confirm the successful cyanohydrin formation.

Integrated Analytical Workflow

The structural validation process is a logical progression, starting with the confirmation of molecular mass and elemental formula, followed by the identification of functional groups, and culminating in the precise mapping of the carbon-hydrogen framework.

G cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS High-Resolution MS (ESI-Q-TOF) MW Molecular Weight & Formula (C₁₁H₁₈N₂O₃) Frag Fragmentation Analysis (Piperidine Ring Cleavage) Final Unambiguous Structure Confirmed MW->Final IR FT-IR FG Functional Group ID (-OH, -C≡N, C=O) FG->Final NMR_H ¹H NMR Connectivity C-H Framework (Chemical Shifts, Coupling) NMR_C ¹³C NMR & DEPT Carbon_Types Carbon Environment (Quaternary C, -C≡N, C=O) Connectivity->Final Carbon_Types->Final

Caption: Integrated workflow for structural validation.

Mass Spectrometry: The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial and most critical checkpoint for confirming the molecular formula. We select Electrospray Ionization (ESI) as a soft ionization technique, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.[3][4] This is essential for obtaining an accurate mass measurement, from which the elemental composition can be derived. Tandem MS (MS/MS) is then used to induce fragmentation, providing clues about the structural backbone, particularly the characteristic cleavage patterns of the piperidine ring.[3][5]

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.[3]

  • Full Scan Analysis: Perform a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and perform a product ion scan using collision-induced dissociation (CID) to observe the fragmentation pattern.

Expected Data & Interpretation:

FeatureExpected ValueRationale & Confirmation
Molecular Formula C₁₁H₁₈N₂O₃Derived from the exact mass measurement of the [M+H]⁺ ion.
[M+H]⁺ (Exact Mass) 227.1390Confirms the elemental composition.
Key Fragment 1 m/z 171.0764Loss of isobutylene (C₄H₈, 56.0626 Da) from the Boc group.
Key Fragment 2 m/z 127.0811Subsequent loss of CO₂ (44.00 Da) from the carbamate.
Key Fragment 3 m/z 100.0757Loss of HCN (27.01 Da) from the cyanohydrin moiety.

The observation of the [M+H]⁺ ion at m/z 227.1390 provides strong evidence for the molecular formula C₁₁H₁₈N₂O₃. The subsequent fragmentation pattern, particularly the characteristic neutral loss of isobutylene from the tert-butyl group, helps confirm the presence of the Boc protecting group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and highly diagnostic tool for identifying key functional groups.[6] For this molecule, we expect to see distinct absorption bands for the hydroxyl (O-H), nitrile (C≡N), and carbamate carbonyl (C=O) groups. The presence or absence of these peaks provides a clear fingerprint and allows for a direct comparison with potential starting materials or side products. For instance, the appearance of the C≡N stretch and the disappearance of the ketone C=O stretch (from the precursor N-Boc-3-piperidone) would confirm the conversion to the cyanohydrin.

Experimental Protocol (FT-IR):

  • Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Expected Data & Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsRationale & Confirmation
Hydroxyl (O-H) ~3400 cm⁻¹Strong, BroadConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H (Aliphatic) 2850-3000 cm⁻¹Medium-StrongConfirms the piperidine ring and Boc group C-H bonds.
Nitrile (C≡N) ~2250 cm⁻¹Sharp, MediumHighly diagnostic for the nitrile functional group. Few other groups absorb in this region.[6][7][8]
Carbamate (C=O) ~1680 cm⁻¹Strong, SharpConfirms the carbonyl of the Boc protecting group.

The simultaneous observation of a broad O-H stretch, a sharp C≡N stretch, and a strong C=O stretch provides compelling evidence for the cyanohydrin structure. This data set is mutually exclusive with the likely precursor, N-Boc-3-piperidone, which would show a C=O stretch around 1720 cm⁻¹ but lack the O-H and C≡N bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the complete carbon-hydrogen framework.[2][9][10] ¹H NMR reveals the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin splitting. ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identifies all unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons. For our target molecule, the most telling signals will be the absence of a proton at the C3 position in the ¹H NMR spectrum and the presence of a quaternary carbon signal for C3 in the ¹³C NMR spectrum.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

Expected Data & Interpretation:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.0-3.8 Multiplet 4H H2, H6 Protons adjacent to the electron-withdrawing nitrogen atom.
~2.5 Singlet (broad) 1H -OH Exchangeable proton of the hydroxyl group.
~1.6-2.0 Multiplet 4H H4, H5 Aliphatic protons of the piperidine ring.

| 1.48 | Singlet | 9H | Boc -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[11] |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~155 Absent Carbamate C=O Typical chemical shift for a carbamate carbonyl.
~120 Absent -C≡N Characteristic shift for a nitrile carbon.[8]
~80 Absent Boc -C (CH₃)₃ Quaternary carbon of the tert-butyl group.
~70 Absent C3 Quaternary carbon bearing the -OH and -CN groups. Its quaternary nature is a key confirmation.
~40-50 Negative C2, C6 Carbons adjacent to the nitrogen.
~25-35 Negative C4, C5 Aliphatic carbons of the piperidine ring.

| 28.4 | Positive | Boc -C(CH₃ )₃ | Equivalent methyl carbons of the tert-butyl group.[11] |

The NMR data provides the final, definitive proof. The ¹H NMR shows the expected signals for the piperidine ring and the large singlet for the Boc group. Crucially, there is no proton signal that can be assigned to C3. This is confirmed by the ¹³C NMR and DEPT-135 spectra, which will show a quaternary signal for C3 around 70 ppm and another for the nitrile carbon around 120 ppm. This combination of evidence is unique to the proposed cyanohydrin structure.

Conclusion: A Triangulated Structural Proof

The structural validation of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques.

  • Mass Spectrometry confirms the correct molecular formula, C₁₁H₁₈N₂O₃.

  • IR Spectroscopy provides a clear fingerprint of the required functional groups: -OH, -C≡N, and the N-Boc C=O.

  • NMR Spectroscopy delivers the definitive map of the C-H framework, confirming the connectivity and, most importantly, the presence of the key quaternary carbon at the C3 position.

Each piece of data validates the others, creating a robust and trustworthy structural assignment essential for its use in further research and development. This integrated approach represents a gold standard for the characterization of novel chemical entities.

References

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. 3

  • Agostini, S., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry.

  • Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal.

  • LibreTexts. Infrared Spectroscopy (IR).

  • Online Organic Chemistry Tutor. Structure Elucidation.

  • TuxDigital Forum. Spectroscopic Methods In Organic Chemistry.

  • University of Wisconsin. Methods for the Elucidation of the Structure of Organic Compounds.

  • Pearson. Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons.

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • Scribd. 05 Notes On Nitriles IR Spectra.

  • Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

  • Supporting Information. Characterization Data of the Products.

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Comparative

A Comparative Guide to the Analytical Characterization of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount to ensure the integrity and success of their work. Tert-butyl 3-cyano-3-hydroxypipe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount to ensure the integrity and success of their work. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of various pharmacologically active compounds, making its unambiguous identification and purity assessment a critical step. This guide provides an in-depth comparison of analytical methods for the comprehensive characterization of this molecule, complete with supporting experimental data and protocols.

The piperidine scaffold is a prevalent feature in many natural products and pharmaceutical agents.[1] Specifically, 3-hydroxypiperidine derivatives are valuable intermediates in the synthesis of a range of therapeutics.[2][3] The introduction of a cyano group at the 3-position, along with the Boc-protecting group, creates a chiral center and offers multiple avenues for further synthetic transformations. Consequently, a multi-faceted analytical approach is necessary to confirm its structure, assess its purity, and quantify it accurately.

This guide delves into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Chapter 1: Chromatographic Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile and thermally labile compounds like tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.

The presence of the tert-butoxycarbonyl (Boc) protecting group provides a chromophore that allows for straightforward detection using an ultraviolet (UV) detector.[4] For piperidine derivatives lacking a suitable chromophore, pre-column derivatization may be necessary to achieve adequate sensitivity.[5] However, for the title compound, direct UV detection is a viable and efficient approach.

Comparative HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing Boc-protected piperidines. The choice of column, mobile phase, and gradient can be optimized to achieve the desired separation.

Parameter Method A: Isocratic Elution Method B: Gradient Elution Rationale and Insights
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 3.5 µm)C18 columns provide excellent retention and separation for moderately polar compounds. The shorter column in Method B is suitable for faster gradient analysis.
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileIsocratic elution is simpler but may not resolve closely eluting impurities. A gradient elution offers better resolution for complex samples. The addition of formic acid can improve peak shape and ionization efficiency for subsequent mass spectrometry analysis.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 210 nmUV at 210 nmThe amide linkage of the Boc group provides UV absorbance at lower wavelengths.
Column Temp. 30°C35°CElevated temperatures can reduce viscosity and improve peak efficiency.
Detailed Experimental Protocol: RP-HPLC-UV
  • Sample Preparation: Accurately weigh approximately 10 mg of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic System: An HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions (Method B):

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and a blank (mobile phase) into the HPLC system. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC-UV Purity Analysis.

Chapter 2: Unambiguous Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

The piperidine ring can exist in different conformations, and NMR can provide insights into these dynamic processes.[6] For the title compound, the presence of the bulky Boc group and substituents at the 3-position will influence the preferred chair conformation.

Expected NMR Spectral Features
  • ¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a complex series of multiplets), and the hydroxyl proton (a broad singlet which is D₂O exchangeable). The diastereotopic nature of the methylene protons on the piperidine ring will likely result in complex splitting patterns.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the carbons of the piperidine ring, and the nitrile carbon (~120 ppm). The carbon bearing the hydroxyl and cyano groups will appear as a key quaternary signal.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Insights
-C(CH₃)₃~1.45 (s, 9H)~28.4 (3C)The sharp singlet for 9 protons is a hallmark of the Boc group.
-C(CH₃)₃~80.5Quaternary carbon of the Boc group.
Piperidine CH₂1.5 - 4.0 (m)25 - 50Complex multiplets due to conformational rigidity and diastereotopicity.
-C(OH)(CN)-~60-70The chemical shift of this quaternary carbon is influenced by both the hydroxyl and cyano groups.
-OHVariable (broad s, 1H)Position is concentration and solvent dependent; disappears upon D₂O exchange.
-C≡N~118-125Characteristic chemical shift for a nitrile carbon.[7]
-C=O~154.7Carbonyl carbon of the carbamate.
Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both spectra.

Chapter 3: Molecular Weight Verification and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive tool for both identification and quantification.

For tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Expected Mass Spectral Data
  • Molecular Formula: C₁₁H₁₈N₂O₃

  • Molecular Weight: 226.27 g/mol

  • Expected Ions (Positive ESI):

    • [M+H]⁺ = 227.13

    • [M+Na]⁺ = 249.11

  • Fragmentation: Tandem MS (MS/MS) can induce fragmentation. Key fragment ions would likely arise from the loss of the Boc group (-100 Da) or isobutylene (-56 Da). The loss of water (-18 Da) or HCN (-27 Da) from the parent ion may also be observed.

Detailed Experimental Protocol: LC-MS Analysis
  • LC Separation: Utilize the HPLC conditions described in Chapter 1 (Method B). The effluent from the HPLC column is directly introduced into the mass spectrometer source.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize parameters such as capillary voltage, drying gas flow, and temperature to achieve maximum ion intensity for the target compound.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest. Confirm the presence of the expected molecular ions. If performing MS/MS, analyze the fragment ions to further confirm the structure.

MS_Analysis cluster_lcms LC-MS System cluster_output Data Output hplc HPLC Separation esi Electrospray Ionization (ESI) hplc->esi ms Mass Analyzer esi->ms detector Detector ms->detector fragmentation Fragmentation Pattern (MS/MS) ms->fragmentation Fragmentation mass_spectrum Mass Spectrum ([M+H]⁺, [M+Na]⁺) detector->mass_spectrum

Caption: Integrated LC-MS Analytical Workflow.

Chapter 4: Functional Group Confirmation with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent complementary technique to NMR and MS for confirming the presence of the key hydroxyl (-OH) and nitrile (-C≡N) groups in tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Expected Characteristic IR Absorptions

The IR spectrum of this compound will be characterized by several distinct absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Significance
O-H (Alcohol)3200-3600Strong, BroadConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[8][9]
C-H (Alkane)2850-3000Medium to StrongCorresponds to the C-H stretching vibrations of the piperidine ring and the Boc group.
C≡N (Nitrile)2220-2260Medium, SharpA highly diagnostic peak for the nitrile functional group. Its intensity is stronger than a C≡C bond due to its polarity.[7][8][10]
C=O (Carbamate)1680-1700Strong, SharpCharacteristic stretching vibration of the carbonyl group in the Boc protecting group.
C-O (Alcohol)1000-1200StrongCorresponds to the C-O stretching vibration.
Detailed Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat (for liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Chapter 5: An Integrated Approach to Characterization

While each of these analytical techniques provides valuable information, a truly comprehensive characterization of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate relies on their synergistic use. No single technique can definitively confirm the structure and purity of a novel or complex molecule.

An effective workflow begins with HPLC to assess purity and isolate the main component if necessary. Subsequently, FTIR provides a quick confirmation of key functional groups. Finally, a combination of NMR and MS is used for unambiguous structural elucidation and molecular weight confirmation.

Integrated_Workflow cluster_purity Purity Assessment cluster_functional Functional Group ID cluster_structure Structural Elucidation cluster_confirmation Final Confirmation start Sample of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate hplc HPLC-UV (Purity %, Impurity Profile) start->hplc ftir FTIR (-OH, -C≡N, C=O) start->ftir nmr NMR (¹H, ¹³C) (C-H Framework) start->nmr ms LC-MS (Molecular Weight, Formula) hplc->ms final Confirmed Structure & Purity hplc->final ftir->final nmr->final ms->final

Sources

Validation

A Comparative Analysis of Synthetic Routes to Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate: A Guide for Researchers

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, incorporating a rigid piperidine scaffold with orthogonally accessible cyano and hydroxyl groups. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, incorporating a rigid piperidine scaffold with orthogonally accessible cyano and hydroxyl groups. This unique arrangement makes it a sought-after intermediate in the synthesis of complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the most prevalent synthetic strategies to access this key intermediate, focusing on the synthesis of its direct precursor, tert-butyl 3-oxopiperidine-1-carboxylate (commonly known as 1-Boc-3-piperidone), and its subsequent conversion to the target cyanohydrin. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Two-Stage Approach

The synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is most efficiently approached in two main stages:

  • Synthesis of the Key Intermediate: 1-Boc-3-Piperidone. This prochiral ketone is the central precursor, and its efficient preparation is paramount to the overall success of the synthesis.

  • Cyanohydrin Formation. The final step involves the nucleophilic addition of a cyanide source to the ketone carbonyl of 1-Boc-3-piperidone.

This guide will first compare the various routes to 1-Boc-3-piperidone and then detail the methodology for the final cyanohydrin formation.

Part 1: Comparative Synthesis of 1-Boc-3-Piperidone

The synthesis of 1-Boc-3-piperidone typically commences from either 3-hydroxypiperidine or 3-hydroxypyridine. The choice of starting material often dictates the subsequent synthetic steps and the overall efficiency of the process.

Route A: From 3-Hydroxypiperidine

This is a popular and straightforward approach that involves two primary steps: N-Boc protection of 3-hydroxypiperidine followed by oxidation of the secondary alcohol.

Step 1: N-Boc Protection of 3-Hydroxypiperidine

The protection of the secondary amine in 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction.

Experimental Protocol:

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, a base like sodium bicarbonate or triethylamine is added. Di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) is then introduced, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). An aqueous workup followed by extraction and solvent evaporation typically affords tert-butyl 3-hydroxypiperidine-1-carboxylate in excellent yield (often >90%).[1][2]

Causality of Experimental Choices: The use of a base is crucial to neutralize the acidic byproduct of the reaction, tert-butanol and carbon dioxide, driving the equilibrium towards the protected product. Dichloromethane is a common solvent due to its inertness and ease of removal.

Step 2: Oxidation of 1-Boc-3-hydroxypiperidine

Several oxidation methods are available to convert the secondary alcohol to the desired ketone. The choice of oxidant is a critical factor influencing the yield, scalability, and environmental impact of the synthesis.

Method A1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Experimental Protocol:

A solution of oxalyl chloride in anhydrous DCM is cooled to a low temperature (typically -78 °C). A solution of DMSO in DCM is added dropwise, followed by a solution of 1-Boc-3-hydroxypiperidine in DCM. After a short stirring period, triethylamine is added, and the reaction is allowed to warm to room temperature. An aqueous workup and extraction, followed by purification via column chromatography, yields 1-Boc-3-piperidone.[3]

Expertise & Experience: While effective, the Swern oxidation requires strictly anhydrous conditions and careful temperature control to avoid side reactions. The generation of volatile and malodorous dimethyl sulfide is a notable drawback.

Method A2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and selective hypervalent iodine reagent for the oxidation of primary and secondary alcohols.

Experimental Protocol:

To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in DCM, Dess-Martin periodinane (1.1-1.5 eq) is added portion-wise at room temperature. The reaction is typically complete within a few hours. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to reduce the excess DMP and its byproducts. After extraction and purification, 1-Boc-3-piperidone is obtained in high yield.

Trustworthiness: DMP oxidation is known for its reliability and high yields. However, the reagent is relatively expensive and can be shock-sensitive, requiring careful handling, especially on a large scale.

Method A3: TEMPO-Catalyzed Oxidation

This method employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant, such as sodium hypochlorite (bleach).

Experimental Protocol:

1-Boc-3-hydroxypiperidine is dissolved in a biphasic mixture of DCM and an aqueous solution of sodium bicarbonate. A catalytic amount of TEMPO and potassium bromide are added. A solution of sodium hypochlorite is then added dropwise while maintaining the temperature below 10 °C. Upon completion, the organic layer is separated, washed, dried, and concentrated to give 1-Boc-3-piperidone.

Authoritative Grounding: This method is often preferred for larger-scale syntheses due to the low cost of the primary oxidant (bleach) and the catalytic nature of the more expensive TEMPO reagent. It is also considered a "greener" alternative to heavy metal-based oxidants.[4]

Route B: From 3-Hydroxypyridine

This route offers an alternative starting point and involves the reduction of the pyridine ring.

Step 1: Reduction of 3-Hydroxypyridine

The aromatic pyridine ring is first reduced to a piperidine ring.

Experimental Protocol:

3-Hydroxypyridine is subjected to catalytic hydrogenation using a catalyst such as rhodium on carbon or platinum oxide under a hydrogen atmosphere.[5] Alternatively, a chemical reduction using sodium borohydride in an alkaline solution can be employed.[1] The resulting 3-hydroxypiperidine is then protected with a Boc group as described in Route A, Step 1.

Expertise & Experience: Catalytic hydrogenation often requires specialized high-pressure equipment. The sodium borohydride reduction is a more accessible method but may require careful control of reaction conditions to achieve high yields.

Step 2: Oppenauer Oxidation

Following Boc protection, the resulting 1-Boc-3-hydroxypiperidine can be oxidized to the ketone via an Oppenauer-type oxidation.

Experimental Protocol:

1-Boc-3-hydroxypiperidine is heated in the presence of a ketone (e.g., cyclohexanone or acetone) and a metal alkoxide catalyst, such as aluminum isopropoxide.[1] The equilibrium is driven towards the product by using a large excess of the sacrificial ketone. After the reaction, an aqueous workup and extraction, followed by distillation or chromatography, affords 1-Boc-3-piperidone.

Causality of Experimental Choices: The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols in the presence of other sensitive functional groups. It avoids the use of harsh or expensive oxidizing agents.

Comparative Summary of 1-Boc-3-Piperidone Syntheses

Route Starting Material Key Reagents Typical Overall Yield Advantages Disadvantages
A1 (Swern) 3-HydroxypiperidineOxalyl chloride, DMSO, Et₃NGood to ExcellentHigh yields, reliableRequires cryogenic temperatures, anhydrous conditions, foul odor
A2 (DMP) 3-HydroxypiperidineDess-Martin PeriodinaneExcellentMild conditions, high yieldsExpensive reagent, potential explosive hazard
A3 (TEMPO) 3-HydroxypiperidineTEMPO, NaOClGood to ExcellentCost-effective for large scale, "greener"Requires careful temperature control, biphasic reaction
B (Oppenauer) 3-HydroxypyridineNaBH₄ or H₂/catalyst, Al(O-iPr)₃GoodInexpensive reagentsHigh temperatures, equilibrium-driven

Part 2: Synthesis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

The final step in the synthesis is the formation of the cyanohydrin from 1-Boc-3-piperidone. This is a nucleophilic addition reaction where a cyanide anion attacks the electrophilic carbonyl carbon. Two common methods are employed, differing in the cyanide source and reaction conditions.

Method 1: Using Sodium or Potassium Cyanide with Acid

This traditional method generates hydrocyanic acid (HCN) in situ, which then adds to the ketone.

Experimental Protocol:

Caution: This reaction involves the use of highly toxic cyanide salts and the in situ generation of hydrogen cyanide gas. It must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

1-Boc-3-piperidone is dissolved in a suitable solvent like ethanol or a mixture of water and methanol. A solution of sodium cyanide or potassium cyanide is added, followed by the slow addition of an acid, such as acetic acid or hydrochloric acid, to maintain a slightly acidic to neutral pH. The reaction is stirred at room temperature until completion. An aqueous workup, extraction with an organic solvent, and purification by crystallization or chromatography yields the target cyanohydrin.

Mechanistic Insight: The reaction is base-catalyzed, with the cyanide ion acting as the nucleophile. The in situ generated HCN serves as the proton source to protonate the intermediate alkoxide.[6][7][8]

Method 2: Using Trimethylsilyl Cyanide (TMSCN)

This method offers a milder and often more controlled alternative to the traditional approach. It proceeds via the formation of a silylated cyanohydrin intermediate.

Experimental Protocol:

To a solution of 1-Boc-3-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane, trimethylsilyl cyanide (TMSCN, ~1.2 eq) is added. A catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), is often used to accelerate the reaction.[9] The reaction is typically stirred at room temperature. The resulting O-trimethylsilyl cyanohydrin can be isolated or, more commonly, hydrolyzed in a subsequent step by treatment with a mild acid (e.g., aqueous HCl) to afford the final product, tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.[9]

Expertise & Experience: The use of TMSCN avoids the direct handling of HCN. The reaction is generally high-yielding and compatible with a wide range of functional groups. The silylated intermediate is often more stable and easier to handle than the free cyanohydrin.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route A: From 3-Hydroxypiperidine cluster_1 Route B: From 3-Hydroxypyridine cluster_2 Final Step: Cyanohydrin Formation A_start 3-Hydroxypiperidine A_boc 1-Boc-3-hydroxypiperidine A_start->A_boc Boc₂O, Base A_ketone 1-Boc-3-piperidone A_boc->A_ketone Oxidation (Swern, DMP, or TEMPO) ketone 1-Boc-3-piperidone B_start 3-Hydroxypyridine B_reduced 3-Hydroxypiperidine B_start->B_reduced Reduction B_boc 1-Boc-3-hydroxypiperidine B_reduced->B_boc Boc₂O, Base B_ketone 1-Boc-3-piperidone B_boc->B_ketone Oppenauer Oxidation target Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate ketone->target NaCN/H⁺ or TMSCN

Caption: Overview of synthetic pathways to the target molecule.

Conclusion and Recommendations

The selection of an optimal synthetic route to tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and safety protocols.

  • For large-scale production , Route A, starting from 3-hydroxypiperidine and utilizing the TEMPO-catalyzed oxidation (Method A3), is likely the most cost-effective and environmentally benign approach for the synthesis of the key intermediate, 1-Boc-3-piperidone.

  • For laboratory-scale synthesis , where cost is less of a concern and high yields are paramount, the Dess-Martin periodinane oxidation (Method A2) offers a reliable and straightforward procedure.

  • Regarding the final cyanohydrin formation step , the use of trimethylsilyl cyanide (Method 2) is generally recommended due to its milder reaction conditions and avoidance of generating significant quantities of free hydrogen cyanide, thus offering a greater margin of safety.

Ultimately, the choice of synthetic strategy should be made after a thorough evaluation of the specific requirements of the research project. This guide provides the necessary data and expert insights to facilitate an informed decision-making process for the efficient and safe synthesis of this important chemical intermediate.

References

  • Gassman, P. G.; Talley, J. J. O-(Trimethylsilyl)benzophenone cyanohydrin. Org. Synth.1990 , 69, 9. [Link]

  • Hammarström, L. G. J.; Fu, Y.; Vail, S.; Hammer, R. P.; McLaughlin, M. L. A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine: 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid. Org. Synth.2002 , 79, 209. [Link]

  • Livinghouse, T. Trimethylsilyl Cyanide. Org. Synth.1990 , 69, 517. [Link]

  • Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
  • Synthesis method for N-Boc-3-piperidone. CN103204801A.
  • Preparation of trimethylsilyl cyanide. US4429145A.
  • tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. Universal Biologicals. [Link]

  • Nucleophilic Addition of HCN: Cyanohydrin Formation. Chemistry LibreTexts. [Link]

  • Cyanohydrin Formation Reaction Mechanism. The Organic Chemistry Tutor. [Link]

  • Nucleophilic Addition of HCN: Cyanohydrin Formation. NC State University Libraries. [https://oer.ncsu.edu/ Biochemistry_and_Organic_Chemistry_II/10.6_Nucleophilic_Addition_of_HCN%3A_Cyanohydrin_Formation.html]([Link] Biochemistry_and_Organic_Chemistry_II/10.6_Nucleophilic_Addition_of_HCN%3A_Cyanohydrin_Formation.html)

  • A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. ResearchGate. [Link]

  • Nucleophilic Addition of HCN: Cyanohydrin Formation. Fiveable. [Link]

  • CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv. [Link]

  • Activation of trimethylsilyl cyanide and mechanistic investigation for facile cyanosilylation by solid acid catalysts under mild and solvent-free conditions. ResearchGate. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. PubChem. [Link]

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Comparative

A Comparative Guide to the Biological Activity Screening of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Derivatives

Introduction The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable potent and selective interactions with a multitude of biological targets.[1][4] This guide focuses on derivatives of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a class of compounds whose unique constellation of functional groups—a protected amine, a nitrile, and a tertiary alcohol—suggests significant, yet largely unexplored, therapeutic potential.

While comprehensive biological data for this specific derivative class is emerging, this guide provides a predictive framework for its biological screening based on the well-documented activities of structurally related piperidine compounds. We will objectively compare potential activities, provide detailed experimental protocols for robust screening, and present supporting data from analogous compounds to guide researchers in unlocking the therapeutic promise of these novel chemical entities.

Synthetic Strategy: A Foundation for Diversity

The generation of a diverse library of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate derivatives is the crucial first step in any screening campaign. A common synthetic route begins with the commercially available N-Boc-3-piperidone. The key cyanohydrin formation is typically achieved by treating the ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or sodium cyanide, which introduces the characteristic 3-cyano-3-hydroxy moiety. Further diversification can be achieved by modifying other positions on the piperidine ring prior to or after this core transformation. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_synthesis General Synthetic Pathway A N-Boc-3-piperidone B Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate A->B  Cyanohydrin  Formation C Library of Diverse Derivatives B->C  Further  Derivatization

Caption: General synthetic route for the target derivatives.

Comparative Analysis of Potential Biological Activities

Based on extensive literature on related piperidine scaffolds, we can prioritize screening efforts toward several key therapeutic areas.[5]

Anticancer Activity

Piperidine moieties are integral to numerous anticancer agents, where they contribute to mechanisms such as cell cycle arrest, apoptosis induction, and the modulation of critical signaling pathways like PI3K/Akt.[2][4][6] The cytotoxic potential of novel derivatives is a logical and high-priority starting point for screening.

Comparative Performance of Structurally Related Piperidine Derivatives:

The following table summarizes the in vitro cytotoxic activity of various piperidine derivatives against human cancer cell lines, providing a benchmark for evaluating our target compounds.

Compound Class/DerivativeCancer Cell LineActivity MetricValueReference
Piperidine-dihydropyridine hybridA-549 (Lung)IC5015.94 ± 0.201 µM[6]
Piperidine-dihydropyridine hybridMCF-7 (Breast)IC5022.12 ± 0.213 µM[6]
Quinazoline-based thiazole (piperidine)MCF-7 (Breast)IC502.86 µM[7]
Quinazoline-based thiazole (piperidine)HepG2 (Liver)IC505.91 µM[7]
1,3,4-oxadizole (piperidine)MCF-7 (Breast)IC503.19 µM[7]

Key Mechanistic Target: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Many heterocyclic compounds exert their anticancer effects by inhibiting key kinases in this pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative.

Antimicrobial Activity

The piperidine nucleus is a common feature in synthetic compounds with antibacterial and antifungal properties.[8][9][10] Screening for antimicrobial activity provides a valuable opportunity to identify novel agents against pathogenic microbes.

Comparative Performance of Structurally Related Piperidine Derivatives:

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial potency, with lower values indicating greater efficacy.

Compound Class/DerivativeMicrobial StrainActivity MetricValue (µg/mL)Reference
Halogenated Piperidine (Cmpd 2)Staphylococcus aureusZone of Inhibition18 mm (20 µL)[8]
Halogenated Piperidine (Cmpd 2)Escherichia coliZone of Inhibition15 mm (20 µL)[8]
Dipiperidino-dihalogenobenzeneCandida albicansMIC32-512[11]
Piperidin-4-one DerivativeM. gypseumMIC-[10]
4-aminopiperidine derivative (6i)Candida albicansMIC4[12]

Experimental Protocols: A Guide to Robust Screening

The following are detailed, self-validating methodologies for the primary screening of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate derivatives.

G cluster_workflow General Screening Workflow Start Synthesized Derivative Library Primary Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary Active Identify 'Hits' (Active Compounds) Primary->Active Secondary Secondary Assays (Dose-Response, MoA) Active->Secondary Lead Lead Compound Secondary->Lead

Caption: A general workflow for the biological screening of novel compounds.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[1][12] It is a gold-standard primary screen for anticancer activity.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A-549) in appropriate media.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[12]

2. Compound Treatment:

  • Prepare stock solutions of the test derivatives in DMSO.

  • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is <0.5%.

  • Replace the old media with 100 µL of fresh media containing the desired concentrations of the test compounds. Include vehicle control (DMSO) and positive control (e.g., Cisplatin) wells.

  • Incubate for 48 to 72 hours.[12]

3. MTT Addition and Incubation:

  • After incubation, carefully remove the treatment media.

  • Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Data Acquisition:

  • Remove the MTT-containing medium.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot cell viability against compound concentration and use non-linear regression to determine the IC50 (half-maximal inhibitory concentration) value for each derivative.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[12]

1. Inoculum Preparation:

  • Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

2. Compound Dilution:

  • In a 96-well microtiter plate, add 50 µL of sterile broth to each well.

  • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on down the row.

3. Inoculation and Incubation:

  • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Conclusion and Future Directions

The Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. The logical first steps involve screening against cancer cell lines and a panel of pathogenic microbes using the robust protocols detailed herein. Promising 'hit' compounds identified in these primary screens should be advanced to secondary assays to determine dose-response relationships, elucidate mechanisms of action, and begin the process of lead optimization. The versatility of the piperidine core suggests that exploration into other areas, such as neurological disorders, may also prove fruitful.

References

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Deriv
  • Saify, Z. S., et al. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. (2024). Chemistry & Biodiversity. [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings. (2024). ResearchGate. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (2015). DUT Open Scholar. [Link]

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Validation

Benchmarking Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate against known inhibitors

A Comparative Benchmarking Guide for Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors A Senior Application Scientist's Guide to Evaluating Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Against Established Gliptins...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide for Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A Senior Application Scientist's Guide to Evaluating Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate Against Established Gliptins

For researchers, medicinal chemists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor, against the clinically established benchmarks, Sitagliptin and Vildagliptin.

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are often explored for various therapeutic targets.[1][2][3][4] The cyanohydrin moiety of the title compound suggests a potential mechanism for inhibiting serine proteases like DPP-4, a key target in the management of type 2 diabetes mellitus.[1]

DPP-4 inhibitors, or "gliptins," function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By prolonging the action of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[5][7][8]

This guide outlines the essential head-to-head comparisons required to determine if Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (henceforth referred to as 'Compound X') offers any advantages in potency, selectivity, or cellular activity over market leaders.

Section 1: The Competitors: A Mechanistic Overview

A thorough comparison begins with understanding the chemical structures and mechanisms of action of the compounds under investigation.

Compound X (Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate): This is our investigational compound. Its piperidine core is a common feature in DPP-4 inhibitors. The nitrile (-CN) group is hypothesized to interact with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme, forming a reversible covalent or tight non-covalent interaction.

Sitagliptin (Januvia®): A potent, selective, and orally active DPP-4 inhibitor.[7][9] It works by competitively blocking the DPP-4 enzyme, which increases the levels of active incretin hormones.[8][10] This leads to improved insulin secretion and reduced glucagon production in a glucose-dependent manner.[11]

Vildagliptin (Galvus®): Another widely used DPP-4 inhibitor that forms a covalent complex with the catalytic site of the enzyme, leading to prolonged inhibition.[12][13] Its mechanism also enhances the levels of GLP-1 and GIP, thereby improving pancreatic islet function.[14][15][16]

Section 2: The Benchmarking Blueprint: Experimental Design

To objectively assess Compound X, a multi-tiered experimental approach is essential. The following assays provide a comprehensive performance profile.

Experimental Workflow Diagram

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Assays Potency Potency Assessment (IC50 Determination) Kinetics Mechanism of Action (Enzyme Kinetics) Potency->Kinetics Selectivity Selectivity Screening (DPP-8 & DPP-9) Kinetics->Selectivity Cellular Cell-Based Activity (Target Engagement) Selectivity->Cellular End End Cellular->End Comparative Data Analysis Start Compound X Sitagliptin Vildagliptin Start->Potency Meal Meal Intake Gut Gut L-Cells Meal->Gut stimulates GLP1 Active GLP-1/GIP Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas acts on DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor Compound X Sitagliptin Vildagliptin Inhibitor->DPP4 INHIBITS

Caption: Mechanism of DPP-4 inhibitor action on glucose homeostasis.

Section 5: Synthesis and Conclusion

This benchmarking guide provides a robust framework for evaluating Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate against established DPP-4 inhibitors.

Interpretation of Hypothetical Results: Based on our illustrative data, Compound X demonstrates potent DPP-4 inhibition, comparable to Sitagliptin. It also shows excellent selectivity over DPP-8 and DPP-9, which is a critical safety feature. [17][18]Its cellular activity, while slightly lower than Sitagliptin's, is still within a promising range, indicating good cell permeability and target engagement in a physiological context.

Expert Insights & Future Directions: The causality behind these results lies in the specific molecular interactions between each inhibitor and the DPP-4 active site. The potency of Compound X would be attributed to a favorable binding mode, likely involving its cyanohydrin group. Its high selectivity suggests that its structure does not fit well within the active sites of DPP-8 and DPP-9.

The next logical steps would involve:

  • Co-crystallization studies: To visualize the precise binding interactions of Compound X with the DPP-4 enzyme.

  • Pharmacokinetic profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies: To confirm its glucose-lowering effects in animal models of type 2 diabetes.

By following this structured, data-driven approach, researchers can confidently determine the therapeutic potential of novel inhibitor candidates like Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and make informed decisions for further development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vildagliptin?
  • Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8).
  • Dr.Oracle. (2025, September 22). How do DPP4 (dipeptidyl peptidase-4) inhibitors act?
  • Ahren, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed.
  • Wikipedia. (n.d.). Sitagliptin.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin?
  • Diabetes UK. (n.d.). Sitagliptin - Uses, How it Works and Side Effects.
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • Wikipedia. (n.d.). Vildagliptin.
  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes.
  • Ussher, J. R., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(4), 559–609.
  • Ahren, B. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. ResearchGate.
  • Drugs.com. (2025, February 6). Sitagliptin: Package Insert / Prescribing Information / MOA.
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
  • Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). PubMed.
  • Acta Pharmaceutica. (2020, December 23). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological.
  • Pharmacia. (2022, November 11). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors.
  • PubMed. (n.d.). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation.
  • Pharmacia. (2022, November 11). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors.
  • National Institutes of Health. (n.d.). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins.
  • National Institutes of Health. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe.
  • National Institutes of Health. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
  • American Diabetes Association. (2005, October 1). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes.
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • PubMed. (2021, December 21). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors.
  • PubMed Central. (n.d.). Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design.
  • Medscape. (n.d.). Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes.
  • Frontiers. (2023, May 21). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays.
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Comparative

NMR and mass spectrometry analysis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate For researchers, medicinal chemists, and professionals in drug development, the precise stru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a key heterocyclic building block, presents a unique analytical challenge due to its combination of a bulky protecting group, a chiral center, and multiple functional groups. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two cornerstone techniques for its characterization. We will move beyond mere data reporting to explain the causality behind experimental choices and interpretative strategies, ensuring a robust and self-validating analytical workflow.

The Analyte: A Structural Overview

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and both a hydroxyl (-OH) and a cyano (-CN) group on the C3 position. This substitution creates a chiral center at C3, rendering the adjacent protons diastereotopic, a key feature to be resolved by NMR.

  • Molecular Formula: C₁₁H₁₈N₂O₃

  • Molecular Weight: 226.27 g/mol

The presence of these specific functional groups dictates the analytical approach. The piperidine ring provides a complex spin system for NMR analysis, while the various functional groups offer predictable fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a combination of ¹H and ¹³C NMR is essential.

Expertise in Action: ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organic compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 1.48 s 9H C(CH₃)₃ The nine equivalent protons of the tert-butyl group are magnetically shielded and show no coupling, resulting in a sharp singlet.
~ 1.70 - 2.20 m 4H H-4, H-5 Protons on the C4 and C5 positions of the piperidine ring. They exist as complex multiplets due to coupling with each other and adjacent protons.
~ 2.50 br s 1H -OH The hydroxyl proton is labile and often appears as a broad singlet. Its chemical shift is concentration and temperature-dependent. It will exchange with D₂O.

| ~ 3.00 - 4.00 | m | 4H | H-2, H-6 | These protons are adjacent to the electron-withdrawing nitrogen atom and are thus deshielded, appearing further downfield. The presence of the chiral center at C3 and restricted rotation of the Boc group can make these signals broad and complex. |

Causality in ¹³C NMR Analysis

¹³C NMR spectroscopy complements the ¹H NMR by providing a map of the carbon skeleton. Given the molecule's symmetry, we expect to see all 11 carbon atoms.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~ 28.4 C(C H₃)₃ The three equivalent methyl carbons of the tert-butyl group.
~ 23.0 - 35.0 C-4, C-5 Aliphatic carbons in the piperidine ring, appearing in the typical upfield region.
~ 40.0 - 50.0 C-2, C-6 Carbons adjacent to the nitrogen are shifted downfield due to its inductive effect.
~ 70.0 C-3 The quaternary carbon bonded to both the electronegative -OH and -CN groups, causing a significant downfield shift.
~ 80.5 C (CH₃)₃ The quaternary carbon of the tert-butyl group.
~ 118.0 -CN The carbon of the cyano group, typically found in this region.

| ~ 154.8 | C=O | The carbonyl carbon of the Boc protecting group, highly deshielded. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 240 ppm.

    • A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate apodization function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., 77.16 ppm for CDCl₃).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 Weigh Compound (10-20 mg) Prep2 Add Deuterated Solvent (~0.6 mL) with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Insert Sample Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C Spectrum Acq1->Acq3 Proc1 Fourier Transform (FID -> Spectrum) Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS/Solvent Proc2->Proc3 Proc4 Integrate & Assign Peaks Proc3->Proc4 Report Report Proc4->Report Final Structure Confirmation

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural assignments made by NMR.[3] For a thermally labile and polar molecule like this, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that typically yields the protonated molecule [M+H]⁺ with minimal in-source fragmentation.

Predicting the Mass Spectrum (ESI-MS)

The analysis is typically performed in positive ion mode due to the basicity of the piperidine nitrogen.

  • Primary Ion: The protonated molecule [M+H]⁺ is expected at an m/z of 227.13.

  • Other Adducts: It is common to also observe sodium [M+Na]⁺ (m/z 249.11) and potassium [M+K]⁺ (m/z 265.1) adducts, especially if trace salts are present.

Trustworthiness through Tandem MS (MS/MS)

To gain deeper structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern serves as a fingerprint for the molecule.

Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 227.13:

Fragment m/z Neutral Loss Identity of Loss Rationale
209.12 18.01 H₂O Facile loss of the hydroxyl group as water is a common pathway for alcohols.[3]
200.11 27.02 HCN Elimination of hydrogen cyanide is characteristic of cyanohydrins.
171.10 56.03 C₄H₈ (isobutylene) A hallmark fragmentation of the Boc group, proceeding through a six-membered ring transition state.

| 127.08 | 100.05 | C₅H₈O₂ | Loss of the entire Boc group via cleavage of the N-C(O) bond. |

The fragmentation of piperidine derivatives is heavily influenced by the substituents and can also involve ring-opening pathways.[4][5] The observation of these specific neutral losses provides strong, self-validating evidence for the presence of the hydroxyl, cyano, and Boc functional groups.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

  • LC Method (for Purity & Separation):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to promote protonation for positive mode ESI.

    • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Scan a relevant m/z range (e.g., 100-500) to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 227.13) and apply collision energy to generate a fragment ion spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep1 Prepare Stock Solution (~1 mg/mL) Prep2 Dilute to Working Concentration (~1-10 µg/mL) Prep1->Prep2 LC1 Inject Sample onto C18 Column Prep2->LC1 Inject LC2 Gradient Elution (H₂O/ACN + 0.1% FA) LC1->LC2 MS1 ESI Source (Positive Ion Mode) LC2->MS1 Eluent Flow MS2 MS1: Full Scan (Find m/z 227.13) MS1->MS2 MS3 MS2: Isolate & Fragment m/z 227.13 MS2->MS3 Report Data Analysis MS3->Report Confirm MW & Fragmentation

Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools, other techniques can provide complementary information, particularly for purity and functional group analysis.

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Complete 3D structure, stereochemistry, connectivity, quantitative analysis.Unambiguous structural elucidation.[1][2]Lower sensitivity, requires higher sample amount, complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation pattern.Extremely high sensitivity, suitable for coupling with chromatography (LC-MS).[3]Does not provide detailed connectivity or stereochemical information on its own.
FTIR Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides quick functional group confirmation (O-H, C≡N, C=O).Provides no information on molecular connectivity or overall structure; not suitable for purity analysis.
HPLC Purity assessment, quantification.Excellent for determining the purity of a sample and resolving isomers.Provides no structural information beyond retention time unless coupled with a mass spectrometer.

Conclusion

The comprehensive analysis of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate requires a synergistic approach. NMR spectroscopy serves as the definitive tool for structural assignment , mapping out the complete carbon-hydrogen framework and confirming the connectivity of the piperidine ring and its substituents. Mass spectrometry provides orthogonal confirmation of the molecular weight and offers a detailed fragmentation fingerprint that validates the presence of the key Boc, hydroxyl, and cyano functional groups. When combined with chromatographic techniques like HPLC for purity assessment, these methods form a self-validating system that ensures the identity and quality of this important chemical intermediate, meeting the rigorous standards of pharmaceutical and chemical research.

References

  • National Center for Biotechnology Information. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Morressier. Quantification of cyanide metabolite α-ketoglutarate cyanohydrin in plasma by ultra high-performance liquid chromatography tandem mass spectrometry. Available from: [Link]

  • ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. Available from: [Link]

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • PubMed. Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry. Available from: [Link]

  • Canadian Journal of Chemistry. A simple 1H nmr conformational study of some heterocyclic azomethines. Available from: [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available from: [Link]

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Validation

A Comparative Guide to Assessing the Purity of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Introduction: The Critical Role of Purity in Drug Development Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a piperidine ring, a nitrile, and a hydroxyl group, makes it a versatile intermediate. However, the presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical assessment of its purity is a non-negotiable aspect of quality control in the pharmaceutical industry.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. We will delve into the principles, methodologies, and comparative advantages of each technique, offering field-proven insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs. Our discussion is grounded in the principles of scientific integrity, with a focus on self-validating protocols and authoritative references.

The Analytical Imperative: A Multi-faceted Approach to Purity Assessment

A single analytical technique is rarely sufficient to provide a complete purity profile of a complex molecule like Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. A holistic approach, employing a combination of chromatographic and spectroscopic methods, is essential for the confident identification and quantification of potential impurities. These may include starting materials, by-products, degradation products, and isomeric impurities.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities in new drug substances.[1][2][3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, underscoring the need for sensitive and specific analytical methods.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] For Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Principle of Separation

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: A Self-Validating System

A robust HPLC method must be validated to ensure it is fit for its intended purpose, in accordance with guidelines such as USP General Chapter <1225> Validation of Compendial Procedures.[7][8][9][10]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

System Suitability:

Before sample analysis, the performance of the chromatographic system must be verified.[11][12] This is achieved by injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%

Data Interpretation and Comparison

The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.
Typical Impurities Detected Starting materials, by-products, degradation products, non-volatile impurities.Residual solvents, volatile starting materials, and by-products.
Limit of Detection (LOD) Typically in the range of 0.01% to 0.05%.Can be lower for volatile compounds, often in the ppm range.
Quantitative Accuracy High, with RSDs typically < 2%.High, with good precision and accuracy.
Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[13] It provides detailed information about the chemical environment of individual atoms within a molecule.

Principle of NMR

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resonance frequency of a nucleus is dependent on its local electronic environment, providing a unique fingerprint of the molecule's structure.

Experimental Protocol for ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0 ppm).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

Data Interpretation and Purity Assessment
  • Structural Confirmation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. The ¹³C NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

  • Impurity Detection: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative estimate of the impurity levels.

Parameter ¹H NMR Spectroscopy ¹³C NMR Spectroscopy
Information Provided Number of different types of protons, their chemical environment, and neighboring protons.Number and types of carbon atoms in the molecule.
Sensitivity High, requires mg quantities of sample.Lower than ¹H NMR, may require longer acquisition times or more concentrated samples.
Quantitative Analysis Can be quantitative if a known internal standard is used.Generally not as quantitative as ¹H NMR due to longer relaxation times and the Nuclear Overhauser Effect.
Impurity Detection Excellent for detecting proton-containing impurities.Useful for identifying impurities with different carbon skeletons.
Logical Relationship in NMR Data Analysis

NMR_Analysis Acquire_Spectra Acquire ¹H and ¹³C NMR Spectra Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Coupling) Acquire_Spectra->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Acquire_Spectra->Analyze_13C Correlate_Data Correlate ¹H and ¹³C Data Analyze_1H->Correlate_Data Analyze_13C->Correlate_Data Structure_Confirmation Confirm Structure of Main Compound Correlate_Data->Structure_Confirmation Impurity_Identification Identify Impurity Signals Correlate_Data->Impurity_Identification Purity_Estimation Estimate Purity Impurity_Identification->Purity_Estimation

Caption: Logical flow of NMR data analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Principle of Mass Spectrometry

In MS, molecules are ionized, and the resulting ions are separated according to their m/z ratio and detected. The ionization technique can be "hard," causing extensive fragmentation (e.g., Electron Ionization - EI), or "soft," producing primarily the molecular ion (e.g., Electrospray Ionization - ESI).

Experimental Protocol for LC-MS

For non-volatile compounds like Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate, MS is often coupled with HPLC (LC-MS).

LC-MS Conditions:

  • HPLC: Use the same conditions as described in the HPLC section.

  • MS Detector: An ESI source in positive ion mode is typically used.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the compound and potential impurities.

Data Interpretation
  • Molecular Weight Confirmation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (expected m/z ≈ 227.13).

  • Impurity Identification: The presence of other ions in the mass spectrum can indicate impurities. The m/z values of these ions can provide clues to their molecular weights and potential structures. The Boc (tert-butyloxycarbonyl) protecting group is known to be labile in the mass spectrometer, so a fragment corresponding to the loss of the Boc group is often observed.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

Experimental Protocol
  • A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Data Interpretation

The FTIR spectrum of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate should exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (hydroxyl group): A broad band around 3400 cm⁻¹

  • C-H stretch (alkane): Bands in the range of 2850-3000 cm⁻¹

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2240 cm⁻¹.[16][17]

  • C=O stretch (carbamate): A strong band around 1680 cm⁻¹

The absence of expected bands or the presence of unexpected bands can indicate the presence of impurities.

Comparative Summary of Analytical Techniques

Technique Primary Information Advantages Limitations
HPLC Quantitative purity, detection of non-volatile impurities.High resolution, high sensitivity, excellent for quantification.May not detect highly volatile or non-UV active impurities.
NMR Structural confirmation, identification of isomeric impurities.Provides detailed structural information, can be quantitative.Lower sensitivity than HPLC, can be complex to interpret.
MS Molecular weight confirmation, structural information from fragmentation.High sensitivity, provides molecular weight information.May not be quantitative, fragmentation can be complex.
FTIR Functional group identification.Rapid, non-destructive, provides a molecular fingerprint.Not suitable for quantification, limited information on the overall purity.

Conclusion: An Integrated Approach for Uncompromised Quality

The comprehensive assessment of the purity of Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate necessitates a multi-technique approach. While HPLC serves as the primary tool for quantitative purity determination, NMR and MS are crucial for structural confirmation and the identification of unknown impurities. FTIR provides a rapid and convenient method for functional group analysis.

By integrating the data from these complementary techniques, researchers and drug development professionals can gain a thorough understanding of the purity profile of their samples, ensuring the quality, safety, and efficacy of the final pharmaceutical products. Adherence to established guidelines from regulatory bodies such as the USP and ICH is paramount in ensuring the validity and reliability of the analytical data.

References

  • United States Pharmacopeia.
  • Agilent Technologies.
  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances.[4] [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures.[7][9][10] [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(3), 209-216.[18]

  • Michigan State University. NMR Spectroscopy. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.[14] [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.[16]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.[17] [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. As a research and development professional, your commitment to safety and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. As a research and development professional, your commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist to explain the chemical principles that underpin these essential procedures, ensuring a deep and actionable understanding of safe laboratory practice.

The core hazard associated with this compound stems from its structure as a cyanohydrin . Cyanohydrins exist in equilibrium with their corresponding ketone and hydrogen cyanide (HCN). This equilibrium can be shifted, leading to the release of highly toxic HCN gas, particularly when exposed to incompatible materials like acids or bases. Therefore, handling and disposal require stringent protocols.

Immediate Safety Protocol & Hazard Recognition

Before handling the waste, it is critical to recognize the potential hazards and establish a safe working environment. The primary risk is the inadvertent generation of hydrogen cyanide.

  • Work Area: All handling of this compound and its waste must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Nitrile gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][3]

    • Body Protection: A flame-retardant lab coat.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are directly accessible and unobstructed.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its potential to release cyanide, this compound must be treated as a hazardous waste . Specifically, it falls under the "Reactivity" characteristic because it is a cyanide-bearing waste that can generate toxic gases when exposed to a pH between 2 and 12.5.[4]

Causality of Segregation: The most critical step is rigorous segregation. Contact with acids will cause a rapid and dangerous release of hydrogen cyanide gas.[4][5] Even mild acids can pose a significant threat. Therefore, this waste stream must be kept isolated.

Hazard Profile & Disposal Summary
Chemical Name: tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Key Functional Group: Cyanohydrin
Primary Hazard: Potential to release highly toxic Hydrogen Cyanide (HCN) gas. Causes skin and serious eye irritation.[1][3]
RCRA Waste Code (Anticipated): Likely falls under characteristic reactive wastes (D003) and may be subject to cyanide-specific regulations (e.g., F007, F009 if from specific industrial processes).[4][6]
Incompatible Materials: Acids , strong bases, strong oxidizing agents.[5][7]
Primary Disposal Route: Collection by a licensed professional waste disposal service via your institution's Environmental Health & Safety (EH&S) department.[2][3]
Prohibited Disposal Routes: NO DRAIN DISPOSAL. [4][8] NO TRASH DISPOSAL. [8]

Step-by-Step Disposal Workflow

Follow this workflow to ensure the safe, compliant, and documented disposal of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate waste.

Step 1: Waste Containerization
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container, preferably the original manufacturer's container or a high-density polyethylene (HDPE) jug.[9] The container must have a screw-top cap that can be securely sealed.

  • Segregate Waste Types:

    • Solid Waste: Collect pure solid waste, including any residual powder from weighing papers or spatulas, in a designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EH&S office. Halogenated and non-halogenated solvent wastes should be kept separate.

    • Contaminated Labware: Disposable items like gloves, weighing papers, and pipette tips that are contaminated with the compound should be double-bagged, sealed, and placed in a container for solid hazardous waste.

Step 2: Labeling
  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a fully completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate."

    • The specific hazards (e.g., "Toxic," "Reactive").

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]

  • Segregation within SAA: Crucially, ensure the container is physically segregated from all acidic wastes within the SAA.[5] A physical barrier or separate cabinet is recommended.

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][5] Do not overfill the container; leave at least 10% headspace.

Step 4: Arranging for Professional Disposal
  • Contact EH&S: Once the container is full or has been in the SAA for an extended period (typically no more than one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[4]

  • Do Not Attempt Neutralization: No in-lab chemical treatment or neutralization of this waste should be attempted. Standard laboratory cyanide treatment protocols (e.g., alkaline chlorination) are hazardous and should only be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] The only acceptable disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal gen Waste Generated (Solid or Liquid) check_acid Is the waste stream free of acids? gen->check_acid container Place in a compatible, sealed container check_acid->container Yes labeling Affix completed Hazardous Waste Label container->labeling saa Store in designated SAA in secondary containment labeling->saa segregate Confirm segregation from ALL acids saa->segregate pickup Request pickup from EH&S / Licensed Contractor segregate->pickup end Proper Disposal at TSDF pickup->end

Caption: Disposal workflow for tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

Spill and Emergency Procedures

Accidents require immediate and correct action.

  • Minor Spill (Solid):

    • Evacuate personnel from the immediate area.

    • Wearing full PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the material, avoiding dust formation, and place it in a sealed, labeled hazardous waste container.[1][2]

    • Clean the area with a suitable solvent and decontaminate all equipment used.

  • Major Spill or Any Liquid Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response line and the EH&S department.

    • Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, you ensure not only your personal safety and the safety of your colleagues but also maintain full compliance with environmental regulations, reinforcing the deep trust your institution places in your professional conduct.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-Boc-3-hydroxypiperidine.
  • Capot Chemical. (2026, January 3). MSDS of tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate.
  • Angene Chemical. (2024, November 1). Safety Data Sheet: tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate.
  • ResearchGate. (n.d.). RCRA Land Disposal Restrictions for Cyanide in Wastewater.
  • PubChem. (n.d.). tert-butyl 3-cyanopiperidine-1-carboxylate.
  • LookChem. (n.d.). tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.
  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate.
  • Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • Fisher Scientific. (2010, November 8). SAFETY DATA SHEET: N-BOC-4-Piperidone.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • Stenutz. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate.
  • BLDpharm. (n.d.). 143900-44-1|(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.
  • Regulations.gov. (n.d.). spent ijaste cyanide solutions and sludges.
  • BLDpharm. (n.d.). 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.
  • NCBI. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide.
  • (n.d.).
  • Sunway Pharm Ltd. (n.d.). tert-butyl 3-hydroxypiperidine-1-carboxylate - CAS:85275-45-2.
  • Federal Register. (2002, October 30). Waste Management System; Testing and Monitoring Activities; Proposed Rule: Methods Innovation Rule.
  • TCI Chemicals. (n.d.). (S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine | 143900-44-1.
  • Biosynth. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 1007596-95-3.
  • Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ChemicalBook. (2025, April 17). (S)-1-Boc-3-hydroxypiperidine | 143900-44-1.

Sources

Handling

Personal protective equipment for handling Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

A Comprehensive Safety Guide for Handling Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate This guide provides essential safety and logistical information for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Safety Guide for Handling Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound by synthesizing data from related chemical structures and established laboratory safety principles.

Understanding the Hazard Profile: A Structurally-Informed Risk Assessment
  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, harmful if swallowed, and toxic upon skin contact or inhalation.[1][2][3] They can cause severe skin burns and eye damage.[1][2][4] Therefore, it is crucial to prevent contact with skin and eyes and to work in a well-ventilated area.[1][3]

  • Cyanohydrin Group (-C(OH)CN): This functional group is of significant concern. Cyanohydrins can be unstable and may decompose, especially in the presence of water or alkaline conditions, to release highly toxic hydrogen cyanide (HCN) gas.[5][6] Inhalation of HCN can be fatal.[6] Acetone cyanohydrin, a related compound, is classified as extremely toxic and can cause adverse health effects including irritation to the eyes, skin, and respiratory system, and in cases of high exposure, can lead to sudden death.[7][8]

  • Tert-butoxycarbonyl (Boc) Group: While the Boc group is generally stable, its presence does not mitigate the hazards of the other functional groups.

Given this structural analysis, Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate should be treated as a hazardous substance with acute toxicity, skin and eye corrosivity, and the potential to release cyanide gas.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Hands Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with the piperidine moiety and absorption of the cyanohydrin.[3][9]
Eyes Chemical safety goggles and a face shieldTo protect against splashes that could cause severe eye damage.[1][4]
Body Flame-retardant lab coatTo protect against spills and potential flammability.
Respiratory Certified respirator with an appropriate cartridge for organic vapors and acid gasesTo prevent inhalation of any released hydrogen cyanide gas or compound dust.[6][8]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection before handling Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate.

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_ppe_selection PPE Selection cluster_handling Handling Protocol Review SDS Review SDS of Analogous Compounds Assess Risks Assess Specific Risks of the Experiment Review SDS->Assess Risks Inform Check Equipment Check Fume Hood and Safety Equipment Assess Risks->Check Equipment Determine Needs Body Protection Wear Flame-Retardant Lab Coat Check Equipment->Body Protection Confirm Functionality Hand Protection Don Double Nitrile/Neoprene Gloves Body Protection->Hand Protection Eye Protection Wear Chemical Goggles & Face Shield Hand Protection->Eye Protection Respiratory Protection Use Certified Respirator Eye Protection->Respiratory Protection Proceed Proceed with Experiment in Fume Hood Respiratory Protection->Proceed

Caption: PPE Selection Workflow for Handling Hazardous Chemicals.

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring a safe experimental outcome.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

    • Work exclusively within a certified chemical fume hood with a tested and adequate face velocity.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time spent with the container open.

    • Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Handling the Compound:

    • Before opening, allow the container to reach room temperature to prevent condensation of atmospheric moisture, which could promote decomposition.

    • Use non-sparking tools to handle the compound and its containers.[1][2]

    • Weigh the compound in a tared, sealed container within the fume hood. Avoid creating dust.[9]

    • If dissolving the compound, add it slowly to the solvent. Be mindful of potential exothermic reactions.

    • Keep the container tightly closed when not in use.[1][10]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and other disposable PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[1]

Emergency Procedures: Plan for the Unexpected
ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.
Spill Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]
Disposal Plan: Responsible Waste Management

All waste containing Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate must be treated as hazardous.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

    • The container should be marked as "Hazardous Waste: Contains Nitrile Compound."

  • Liquid Waste:

    • Collect all liquid waste in a designated, sealed, and properly labeled container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Nitriles are incompatible with strong oxidizing and reducing agents.[11]

  • Disposal Pathway:

    • All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain.[10]

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate and ensure a safe and productive research environment.

References

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Two Fatal Intoxications with Cyanohydrins | Journal of Analytical Toxicology. (2016-03-29).
  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Ore
  • formaldehyde cyanohydrin - Report | CAMEO Chemicals | NOAA.
  • Cyanohydrins – Knowledge and References - Taylor & Francis.
  • Material Safety D
  • SAFETY D
  • Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov.
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
  • Piperidine - SAFETY D
  • SAFETY D
  • (s)-1-boc-3-hydroxypiperidine (s)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester - Echemi. (2024-12-07).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-11-08).
  • Nitriles Waste Comp
  • tert-butyl (3S)
  • (PDF)
  • Angene Chemical - Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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